molecular formula C20H24N4O4 B15552991 Istradefylline-d3,13C

Istradefylline-d3,13C

Cat. No.: B15552991
M. Wt: 388.4 g/mol
InChI Key: IQVRBWUUXZMOPW-YGJBQVCASA-N
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Description

Istradefylline-d3,13C is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-(trideuterio(113C)methyl)purine-2,6-dione

InChI

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+/i3+1D3

InChI Key

IQVRBWUUXZMOPW-YGJBQVCASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Istradefylline-d3,13C: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline (B1672650) is a selective adenosine (B11128) A₂A receptor antagonist approved for the treatment of Parkinson's disease. As an adjunct to levodopa/carbidopa, it helps to reduce "off" episodes, which are periods when the medication's effects wear off and motor symptoms return.[1][2] Istradefylline's mechanism of action is non-dopaminergic, offering a novel approach to managing Parkinson's symptoms.[3] This guide focuses on the isotopically labeled analog, Istradefylline-d3,13C, which is crucial for the quantitative analysis of istradefylline in biological matrices during drug development and clinical trials.[4][5]

Chemical Structure and Properties of this compound

This compound is a stable isotope-labeled version of istradefylline. The deuterium (B1214612) (d3) and carbon-13 (13C) labels provide a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification assays.[4][5]

Chemical Name: (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-¹³C-d₃)-3,7-dihydro-1H-purine-2,6-dione[5][6]

Molecular Formula: C₁₉[¹³C]H₂₁D₃N₄O₄[3][5][6][7]

Molecular Weight: 388.45 g/mol [7]

Below is the two-dimensional chemical structure of this compound:

Image of the 2D chemical structure of this compound

Caption: 2D chemical structure of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for istradefylline. As this compound is used as an internal standard, its pharmacokinetic and pharmacodynamic properties are considered identical to those of the unlabeled drug.

Table 1: Pharmacokinetic Parameters of Istradefylline
ParameterValueSpeciesNotes
Tmax (Time to Peak Plasma Concentration) ~2.0 - 4.0 hoursHuman[2][8]
Cmax (Peak Plasma Concentration) 181.1 ng/mLHumanFollowing a single dose.[2]
AUC (Area Under the Curve) 11,100 ng*h/mLHumanFollowing a single dose.[2]
Terminal Half-life (t½) 64 - 83 hoursHuman[2][8]
Apparent Volume of Distribution (Vd/F) 450 - 670 LHuman[9]
Apparent Clearance (CL/F) 4.1 - 6.0 L/hHuman[2]
Protein Binding ~98%HumanPrimarily to serum albumin and alpha-1-acid glycoprotein.
Table 2: Clinical Efficacy of Istradefylline in Parkinson's Disease (Adjunct to Levodopa)
DoseChange in Daily "OFF" Time (vs. Placebo)Study PopulationReference
20 mg/day-0.38 to -0.75 hoursPatients with Parkinson's Disease[10][11][12]
40 mg/day-0.45 to -1.15 hoursPatients with Parkinson's Disease[10][11][12][13]
Table 3: In Vitro Pharmacology of Istradefylline
ParameterValueAssay System
Ki for Adenosine A₂A Receptor 2.2 nMRadioligand binding assay[4][5]
IC₅₀ for cAMP Inhibition 1.94 µg/mLhADORA2A-HEK293 cells[14]

Experimental Protocols

Synthesis of Istradefylline

While a specific protocol for the synthesis of the labeled this compound is not publicly detailed, the general synthesis of istradefylline involves a multi-step process. A representative synthetic scheme is outlined below, based on patent literature. The introduction of the ¹³C- and deuterium-labeled methyl group would occur in the final methylation step using a labeled methylating agent (e.g., ¹³CH₃I with deuterium source).

A Generalized Synthetic Pathway for Istradefylline:

G cluster_synthesis Istradefylline Synthesis A 1,3-diethylurea (B146665) C Intermediate I (Uracil derivative) A->C Acetic anhydride (B1165640) B Cyanoacetic acid B->C D Intermediate II (Nitro-uracil derivative) C->D Nitration E Intermediate III (Amino-uracil derivative) D->E Reduction G Intermediate IV (Amide intermediate) E->G Acylation F 3,4-Dimethoxycinnamoyl chloride F->G H Istradefylline Precursor (7-H) G->H Cyclization I Istradefylline H->I Methylation (using labeled methylating agent for this compound)

Caption: Generalized synthetic workflow for Istradefylline.

Detailed Steps (based on a patent description): [6]

  • Cyclization: 1,3-diethylurea reacts with cyanoacetic acid in acetic anhydride to form a uracil (B121893) derivative (Intermediate I).

  • Nitration: The uracil derivative is nitrated, typically using a nitrating agent in an acidic medium, to yield a nitro-uracil derivative (Intermediate II).

  • Reduction: The nitro group is reduced to an amino group, for example, through catalytic hydrogenation, to produce an amino-uracil derivative (Intermediate III).

  • Acylation: The amino-uracil derivative is acylated with 3,4-dimethoxycinnamoyl chloride to form an amide intermediate (Intermediate IV).

  • Cyclization: The amide intermediate undergoes intramolecular cyclization to form the xanthine (B1682287) ring system of the istradefylline precursor (Intermediate H).

  • Methylation: The precursor is methylated at the N7 position. For the synthesis of this compound, a labeled methylating agent such as ¹³CD₃I would be used in this final step to introduce the isotopic labels, yielding the final product.

Quantification of Istradefylline in Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a general method for the quantitative analysis of istradefylline in plasma samples, a critical procedure in pharmacokinetic studies.

G cluster_lcms LC-MS/MS Quantification Workflow P1 Sample Preparation P2 Protein Precipitation P1->P2 Add plasma sample, this compound (IS), and precipitation solvent (e.g., acetonitrile) P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 Collect supernatant containing istradefylline and IS P5 LC Separation P4->P5 Inject into HPLC system P6 MS/MS Detection P5->P6 Eluent flows into mass spectrometer P7 Data Analysis P6->P7 Monitor specific parent-daughter ion transitions for istradefylline and IS

Caption: Workflow for LC-MS/MS quantification of Istradefylline.

Methodology:

  • Sample Preparation: To a known volume of plasma, add a precise amount of this compound solution as the internal standard.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. Vortex the mixture to ensure complete precipitation of plasma proteins.[9]

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, containing istradefylline and the internal standard, to a clean vial for analysis.

  • LC Separation: Inject the supernatant into a liquid chromatography system. A C18 column is typically used to separate istradefylline from other plasma components. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is commonly employed.

  • MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to monitor for the specific precursor-to-product ion transitions for both istradefylline and this compound.

  • Data Analysis: The concentration of istradefylline in the original plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathway of Istradefylline

Istradefylline exerts its therapeutic effect by antagonizing the adenosine A₂A receptor, which is highly expressed in the basal ganglia, a brain region critical for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine, acting on A₂A receptors, exacerbates this overactivity. By blocking these receptors, istradefylline reduces the inhibitory output of the indirect pathway, thereby helping to restore motor control.

G cluster_pathway Istradefylline's Mechanism of Action in the Indirect Pathway Dopamine Dopamine (Depleted in Parkinson's) D2R Dopamine D2 Receptor (Inhibitory) Dopamine->D2R Activates Adenosine Adenosine A2AR Adenosine A2A Receptor (Excitatory) Adenosine->A2AR Activates Istradefylline Istradefylline Istradefylline->A2AR Blocks Striatum Striatal Neuron (Indirect Pathway) D2R->Striatum Inhibits A2AR->Striatum Stimulates GPe Globus Pallidus Externa (Inhibited) Striatum->GPe Inhibits Motor_Output Increased Motor Activity GPe->Motor_Output Reduced Inhibition Leads to

Caption: Signaling pathway of Istradefylline in the basal ganglia.

Conclusion

This compound is an indispensable tool in the research and development of istradefylline. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental for pharmacokinetic and clinical studies. Understanding the chemical properties, synthesis, and application of this labeled compound, alongside the pharmacological and clinical data of istradefylline, provides a comprehensive foundation for scientists and professionals in the field of drug development for neurodegenerative diseases.

References

An In-depth Technical Guide to Istradefylline and its Isotopologue Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline (B1672650) is a selective adenosine (B11128) A₂A receptor antagonist.[1] Chemically, it is a xanthine (B1682287) derivative and an analogue of caffeine.[2] It is approved as an adjunctive treatment to levodopa (B1675098)/carbidopa for adults with Parkinson's disease (PD) who are experiencing "off" episodes, which are periods when the medication is not working well, leading to an increase in PD symptoms like tremor and difficulty walking.[1][3] This guide provides a comprehensive overview of the technical aspects of istradefylline, including its mechanism of action, pharmacological data, and relevant experimental methodologies. The isotopically labeled version, Istradefylline-d3,13C, is primarily utilized in research settings, often as an internal standard in pharmacokinetic studies to improve analytical accuracy. While the core data presented here pertains to the unlabeled compound, it is directly applicable to the fundamental understanding of its labeled counterpart. The CAS number for unlabeled Istradefylline is 155270-99-8.[4][5] The specific CAS number for this compound is not consistently available across suppliers, with some referencing the unlabeled CAS number.[5][6][7]

Core Data Summary

Receptor Binding Affinity

Istradefylline demonstrates high affinity and selectivity for the adenosine A₂A receptor across various species.[8][9] Its affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) is significantly lower.[8][9]

SpeciesReceptorKi (nM)Reference
HumanA₂A9.12[10]
HumanA₁>287[10]
HumanA₃>681[10]
RatA₂A1.57[10]
RatA₁50.9[10]
MouseA₂A1.87[10]
MouseA₁105.02[10]
Pharmacokinetic Properties

Istradefylline is administered orally and exhibits dose-proportional pharmacokinetics.[8][11] It has a long terminal half-life, supporting once-daily dosing.[12]

ParameterValueConditionsReference
Tmax (Median) ~4 hoursFasting conditions[11][13]
Terminal Half-life (t½) ~83 hoursAt steady-state[8][11]
Plasma Protein Binding ~98%-[11][12]
Apparent Volume of Distribution (Vd/F) 448-557 L-[12]
Metabolism Primarily via CYP1A1 and CYP3A4Minor contributions from other CYPs[11][12]
Elimination ~48% in feces, ~39% in urineAfter a 40 mg oral dose[13][14]
Clinical Efficacy

In clinical trials, istradefylline as an adjunct to levodopa/carbidopa has been shown to reduce the daily "OFF" time for patients with Parkinson's disease.

DoseReduction in Daily "OFF" Time vs. Placebo (hours)Reference
20 mg/day0.64 - 0.76[8]
40 mg/day0.74 - 1.2[8]

Mechanism of Action and Signaling Pathway

The precise mechanism by which istradefylline exerts its therapeutic effect in Parkinson's disease is not fully known.[1][11] However, it is established that it acts as an antagonist at adenosine A₂A receptors, which are highly concentrated in the basal ganglia, a brain region critical for motor control.[13][15]

In Parkinson's disease, the depletion of dopamine (B1211576) leads to an imbalance in the basal ganglia's "direct" and "indirect" motor pathways.[16] The indirect pathway becomes overactive, contributing to motor symptoms. Adenosine A₂A receptors are co-localized with dopamine D₂ receptors on neurons of this indirect pathway.[13] Adenosine, by activating A₂A receptors, counteracts the effects of dopamine, thus contributing to this overactivity.[1][15]

Istradefylline blocks the A₂A receptor, thereby reducing the inhibitory effect of adenosine on the indirect pathway.[3][15] This helps to restore the balance of motor control pathways, alleviating motor symptoms in conjunction with levodopa therapy.[16] The signaling cascade initiated by A₂A receptor activation involves the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[17][18] Increased cAMP levels then activate Protein Kinase A (PKA), leading to downstream effects that modulate neuronal excitability.[17][19]

Istradefylline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Activates Istradefylline Istradefylline Istradefylline->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Modulation of Indirect Pathway) PKA->Downstream Phosphorylates & Activates

Istradefylline blocks the adenosine A₂A receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for Istradefylline are extensive. Below are generalized methodologies for key in-vitro and in-vivo assessments.

In-Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Istradefylline for adenosine A₂A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target human adenosine A₂A receptor.

  • Radioligand Binding: Incubate the membrane preparation with a specific radioligand for the A₂A receptor (e.g., [³H]CGS 21680).

  • Competition Assay: Perform competitive binding experiments by adding increasing concentrations of unlabeled Istradefylline to the incubation mixture.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Istradefylline concentration. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation. This kinetic analysis indicates that istradefylline binds reversibly to human A2A receptors.[9]

cAMP Accumulation Assay

Objective: To assess the functional antagonism of Istradefylline at the A₂A receptor.

Methodology:

  • Cell Culture: Culture cells expressing the A₂A receptor (e.g., PC12 cells).

  • Treatment: Pre-incubate the cells with various concentrations of Istradefylline for a defined period.

  • Agonist Stimulation: Stimulate the cells with a known A₂A receptor agonist (e.g., CGS21680) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of Istradefylline. A rightward shift in the agonist's concentration-response curve without a change in the maximal response indicates competitive antagonism.[9]

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional (cAMP) Assay B1 Prepare Receptor Membranes B2 Incubate with Radioligand & Istradefylline B1->B2 B3 Filter & Measure Radioactivity B2->B3 B4 Calculate Ki Value B3->B4 F1 Culture A₂A-expressing Cells F2 Pre-incubate with Istradefylline F1->F2 F3 Stimulate with A₂A Agonist F2->F3 F4 Measure cAMP Levels F3->F4 F5 Analyze Dose-Response Shift F4->F5

Generalized workflow for in-vitro characterization of Istradefylline.

Conclusion

Istradefylline represents a significant non-dopaminergic therapeutic strategy for Parkinson's disease, offering a novel mechanism to modulate the overactive indirect motor pathway.[3] Its high selectivity for the adenosine A₂A receptor minimizes off-target effects.[8] The isotopically labeled variant, this compound, serves as an essential tool for precise bioanalytical and pharmacokinetic research, underpinning the continued development and understanding of this class of compounds. This guide provides foundational technical data for professionals engaged in the research and development of neurological therapies.

References

In-Depth Technical Guide to Istradefylline-d3,13C: Molecular Weight, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of Istradefylline and its stable isotope-labeled counterpart, Istradefylline-d3,13C. It details the experimental protocols for molecular weight determination, presents quantitative data in a structured format, and illustrates the key signaling pathway of Istradefylline's mechanism of action.

Core Quantitative Data

The precise molecular weights of Istradefylline and its deuterated and carbon-13 labeled analogue are fundamental for their application in quantitative bioanalysis, particularly in isotope dilution mass spectrometry.

CompoundChemical FormulaMolecular Weight ( g/mol )Note
IstradefyllineC₂₀H₂₄N₄O₄384.43Also known as KW-6002.
This compoundC₁₉¹³CH₂₁D₃N₄O₄388.44 - 388.5Used as an internal standard in quantitative mass spectrometry. The minor variation in reported molecular weight is attributed to rounding by different suppliers.

Experimental Protocols for Molecular Weight Determination

The definitive method for determining the molecular weight of small molecules like Istradefylline and its isotopically labeled form is Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol outlines a typical workflow.

Objective:

To accurately determine the molecular weight of Istradefylline and this compound.

Materials and Instrumentation:
  • Istradefylline reference standard

  • This compound reference standard

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade additives (e.g., formic acid, ammonium (B1175870) acetate)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:
  • Standard Preparation:

    • Accurately weigh a precise amount of the Istradefylline and this compound reference standards.

    • Prepare stock solutions of each compound in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.

    • From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) by diluting with the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically suitable for a molecule with the polarity of Istradefylline.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to ensure the elution of the analyte as a sharp peak.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for Istradefylline.

    • Mass Analyzer: Operate in full scan mode over a mass-to-charge (m/z) range that includes the expected molecular ions of both Istradefylline and this compound (e.g., m/z 100-500).

    • Resolution: Set to a high resolving power (e.g., >10,000) to enable accurate mass measurement.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Inject the prepared standard solutions into the LC-MS system.

    • Identify the chromatographic peak corresponding to each compound.

    • Extract the mass spectrum for each peak.

    • Determine the monoisotopic mass of the protonated molecule ([M+H]⁺) for both Istradefylline and this compound from the high-resolution mass spectra. The molecular weight is calculated by subtracting the mass of a proton (1.00728 u).

Signaling Pathway and Mechanism of Action

Istradefylline functions as a selective antagonist of the adenosine (B11128) A2A receptor. These receptors are highly expressed in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease. The primary site of action is on the medium spiny neurons of the indirect striatopallidal pathway.

Istradefylline_Signaling_Pathway cluster_Pre Presynaptic Glutamatergic Neuron cluster_Post Medium Spiny Neuron (Indirect Pathway) Glutamate Glutamate A2A_R Adenosine A2A Receptor AC Adenylyl Cyclase A2A_R->AC Gs (stimulatory) D2_R Dopamine (B1211576) D2 Receptor D2_R->AC Gi (inhibitory) cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates GABA_release Increased GABA Release PKA->GABA_release Promotes Adenosine Adenosine Adenosine->A2A_R Dopamine Dopamine Dopamine->D2_R Istradefylline Istradefylline Istradefylline->A2A_R

Istradefylline's antagonistic action on the Adenosine A2A receptor.

In the striatum, adenosine A2A receptors and dopamine D2 receptors are co-localized on medium spiny neurons of the indirect pathway and exert opposing effects. Activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances the release of the inhibitory neurotransmitter GABA. In Parkinson's disease, the degeneration of dopaminergic neurons leads to reduced D2 receptor stimulation, resulting in an overactive indirect pathway. Istradefylline, by blocking the A2A receptor, counteracts the stimulatory effect of adenosine, thereby reducing the excessive GABAergic output and helping to restore more balanced motor control.[1][2][3][4]

Experimental Workflow for Bioanalysis

The use of this compound as an internal standard is crucial for accurate quantification of Istradefylline in biological matrices such as plasma or serum.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Workflow for quantitative bioanalysis using an internal standard.

This workflow illustrates the key steps in a typical bioanalytical method utilizing an isotopically labeled internal standard. By adding a known amount of this compound to the biological sample at the beginning of the sample preparation process, any variability or loss during extraction, chromatography, and ionization is accounted for. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify both the analyte (Istradefylline) and the internal standard (this compound). The ratio of the analyte's response to the internal standard's response is then used to accurately determine the concentration of Istradefylline in the original sample.[5]

References

Navigating the Adenosine A2A Receptor Landscape: A Technical Guide to Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Istradefylline-d3,13C, a critical tool in the research and development of treatments for Parkinson's disease. This document details its synonyms, mechanism of action through the adenosine (B11128) A2A receptor signaling pathway, experimental protocols for its use as an internal standard, and a summary of quantitative data from clinical trials of its non-labeled counterpart, Istradefylline.

Synonyms and Chemical Identity

This compound is the isotopically labeled form of Istradefylline, designed for use as an internal standard in quantitative bioanalytical assays. Its synonyms and chemical identifiers are crucial for accurate documentation and literature searches.

Synonym/IdentifierDescription
Nourianz-13C d3A common synonym referencing a brand name of the parent compound.[1]
KW-6002-13Cd3An internal research code for the isotopically labeled compound.[1]
(E)-8-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-1H-Purine-2,6-dione-d3,13CThe systematic chemical name for this compound.
KW 6002-d3,13CAn alternative format of the research code.
(E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-13C-d3)-3,7-dihydro-1H-purine-2,6-dioneA variation of the systematic chemical name.

Mechanism of Action: The Adenosine A2A Receptor Signaling Pathway

Istradefylline is a selective antagonist of the adenosine A2A receptor. In the basal ganglia, particularly in the striatum, A2A receptors are densely expressed on the medium spiny neurons of the indirect pathway. These neurons also express dopamine (B1211576) D2 receptors. Adenosine, acting on A2A receptors, has an opposing effect to dopamine acting on D2 receptors. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway, contributing to motor symptoms. By blocking the A2A receptor, Istradefylline reduces the inhibitory effect of adenosine, thereby restoring a more balanced activity in the basal ganglia motor circuit.

The following diagram illustrates the simplified signaling pathway in a medium spiny neuron of the indirect pathway, highlighting the antagonistic relationship between adenosine A2A and dopamine D2 receptor signaling.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Istradefylline Istradefylline Istradefylline->A2A_Receptor Antagonist G_olf G-protein (Golf) A2A_Receptor->G_olf Activates G_i G-protein (Gi) D2_Receptor->G_i Activates AC Adenylyl Cyclase G_olf->AC Stimulates G_i->AC Inhibits Neuronal_Excitation Decreased Neuronal Activity (Facilitation of motor pathways) G_i->Neuronal_Excitation Contributes to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Increased Neuronal Activity (Inhibition of downstream motor pathways) PKA->Neuronal_Inhibition Leads to

Caption: Adenosine A2A and Dopamine D2 receptor signaling in the indirect pathway.

Experimental Protocols: Quantification of Istradefylline using this compound

The accurate quantification of Istradefylline in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar chemical properties and distinct mass.

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
  • Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Pre-treatment: Thaw plasma samples on ice. Spike a known concentration of this compound internal standard solution into each plasma sample.

  • Protein Precipitation: Add a volume of cold acetonitrile (B52724) (e.g., 3x the plasma volume) to the plasma sample to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Solid-Phase Extraction:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar impurities. An optional wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

    • Elution: Elute the analyte and internal standard with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from a low to a high percentage of mobile phase B is typically used to ensure good separation and peak shape.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Istradefylline and this compound should be optimized for maximum sensitivity and specificity.

    • Data Analysis: The concentration of Istradefylline in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Istradefylline and a constant concentration of the internal standard.

The following diagram outlines the general workflow for the quantification of Istradefylline using its isotopically labeled internal standard.

Experimental_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: Workflow for Istradefylline quantification using an internal standard.

Quantitative Data from Clinical Trials

Numerous clinical trials have evaluated the efficacy of Istradefylline as an adjunctive therapy to levodopa (B1675098) in patients with Parkinson's disease experiencing "off" episodes. The primary endpoint in many of these studies was the change from baseline in the daily "off" time.

Study/AnalysisIstradefylline DoseMean Change from Baseline in "Off" Time (hours/day) vs. Placebop-value
Pooled Analysis of 8 Trials20 mg/day-0.380.0011
Pooled Analysis of 8 Trials40 mg/day-0.45<0.0001
Pooled Analysis of 4 FDA pivotal trials20 mg/day-0.75<0.05
Pooled Analysis of 4 FDA pivotal trials40 mg/day-0.82<0.05
Individual Trial (Study 005)40 mg/day-1.2<0.001
Individual Trial (Study 006)20 mg/day-0.640.026
Individual Trial (Study 013)20 mg/day-0.760.003
Individual Trial (Study 013)40 mg/day-0.740.003

Note: The data presented is a summary from various clinical trials and pooled analyses. For complete details, including confidence intervals and secondary endpoints, please refer to the original publications.

References

An In-depth Technical Guide to KW-6002-d3,13C as an Internal Standard for Istradefylline Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of KW-6002-d3,13C, the stable isotope-labeled internal standard for Istradefylline (B1672650) (KW-6002). Istradefylline is a selective adenosine (B11128) A2A receptor antagonist approved for the treatment of Parkinson's disease.[1][2] Accurate quantification of istradefylline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard such as KW-6002-d3,13C is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by correcting for variability in sample preparation and matrix effects.

This document details the physicochemical properties of KW-6002-d3,13C, provides a detailed experimental protocol for its use in the bioanalysis of istradefylline, and presents the underlying pharmacology related to istradefylline's mechanism of action.

Physicochemical Properties of KW-6002-d3,13C

KW-6002-d3,13C is a synthetic, stable isotope-labeled version of istradefylline. The incorporation of deuterium (B1214612) (d3) and a carbon-13 (13C) atom results in a molecule with a higher mass, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

PropertyValue
Formal Name (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-13C-d3)-3,7-dihydro-1H-purine-2,6-dione
Chemical Formula C₁₉[¹³C]H₂₁D₃N₄O₄
Molecular Weight 388.5 g/mol
Appearance Solid
Solubility Soluble in DMSO and Methanol
Purity ≥99% deuterated forms (d₁-d₃)

Mechanism of Action: Adenosine A2A Receptor Antagonism

Istradefylline exerts its therapeutic effect by acting as a selective antagonist at the adenosine A2A receptor. These receptors are G-protein coupled receptors that, upon activation by endogenous adenosine, stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase. In the basal ganglia, a key brain region for motor control, the overactivity of the adenosine A2A receptor-mediated signaling pathway is implicated in the motor symptoms of Parkinson's disease. By blocking this receptor, istradefylline helps to restore the balance of neurotransmission in the brain.

Below is a diagram illustrating the adenosine A2A receptor signaling pathway and the inhibitory action of istradefylline.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates Istradefylline Istradefylline Istradefylline->A2A_Receptor Inhibits G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Adenosine A2A receptor signaling pathway and the inhibitory action of istradefylline.

Experimental Protocol: Quantification of Istradefylline in Human Plasma

The following is a detailed protocol for the quantification of istradefylline in human plasma using KW-6002-d3,13C as an internal standard, based on validated LC-MS/MS methodologies.[1]

Materials and Reagents
  • Istradefylline analytical standard

  • KW-6002-d3,13C internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank, drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of istradefylline and KW-6002-d3,13C in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of istradefylline by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Spiking Solution: Prepare a working solution of KW-6002-d3,13C at a fixed concentration (e.g., 50 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard spiking solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Istradefylline: m/z 385.2 → [Product Ion 1], m/z 385.2 → [Product Ion 2]KW-6002-d3,13C: m/z 389.2 → [Corresponding Product Ion 1], m/z 389.2 → [Corresponding Product Ion 2]

Note: Specific product ions and collision energies should be optimized for the instrument in use.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Start Start Plasma_Sample Plasma Sample (100 µL) Start->Plasma_Sample Add_IS Add Internal Standard (KW-6002-d3,13C) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

A typical experimental workflow for the quantification of istradefylline in plasma.

Bioanalytical Method Validation Data

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. The following tables present typical data for a validated LC-MS/MS assay for istradefylline in human plasma, with a linear range of 1 to 500 ng/mL.[1]

Calibration Curve Linearity
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
1.00.02598.5
5.00.126101.2
25.00.630100.8
100.02.51599.6
250.06.28099.2
500.012.550100.4
Linearity (r²) >0.995
Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤1585-115≤1585-115
Low3.0≤1090-110≤1090-110
Medium75.0≤1090-110≤1090-110
High400.0≤1090-110≤1090-110
Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Matrix Effect
Low3.085-11585-115%
High400.085-11585-115%

Conclusion

KW-6002-d3,13C serves as an ideal internal standard for the quantitative bioanalysis of istradefylline. Its use in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for reliable pharmacokinetic and other drug development studies. The detailed protocol and methodologies presented in this guide offer a solid foundation for researchers and scientists working with istradefylline.

References

A Technical Guide to the Role of Istradefylline-d3,¹³C in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Istradefylline (B1672650), a selective adenosine (B11128) A₂A receptor antagonist for Parkinson's disease, and clarifies the critical role of its stable isotope-labeled analog, Istradefylline-d3,¹³C. The core function of Istradefylline-d3,¹³C is to serve as an internal standard for quantitative bioanalysis, a linchpin in the rigorous evaluation of a drug's pharmacokinetics and metabolism.

The Bioanalytical Role of Istradefylline-d3,¹³C

In drug development, accurately measuring the concentration of a drug in biological matrices (e.g., plasma, tissue) is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and selectivity.[1]

The accuracy of LC-MS/MS analysis can be compromised by matrix effects, where endogenous substances in the sample interfere with the ionization of the target analyte, causing ion suppression or enhancement.[2] To correct for these variations and potential inconsistencies during sample preparation, a stable isotope-labeled internal standard (SIL-IS) is employed.[3]

Istradefylline-d3,¹³C is the ideal SIL-IS for Istradefylline.[4][5] It is chemically identical to the parent drug but has a greater mass due to the incorporation of three deuterium (B1214612) atoms (d3) and one carbon-13 atom (¹³C).[4][5] This mass difference allows the mass spectrometer to distinguish it from the unlabeled drug. Because it behaves identically to Istradefylline during sample extraction, chromatographic separation, and ionization, any analytical variability affects both compounds equally.[6] By adding a known quantity of Istradefylline-d3,¹³C to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the precise concentration of Istradefylline, ensuring highly accurate and reliable pharmacokinetic data.[7]

G cluster_workflow Bioanalytical Workflow using LC-MS/MS Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (Istradefylline-d3,13C) Sample->Spike Add known amount Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep LC LC Separation Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Analyte + IS (Separate by Retention Time) Data Data Analysis MS->Data Measure Peak Area Ratio (Analyte / IS) Result Accurate Concentration of Istradefylline Data->Result Calculate via Calibration Curve

Caption: Workflow for quantitative bioanalysis of Istradefylline.

Istradefylline's Mechanism of Action in Parkinson's Disease

Istradefylline represents a non-dopaminergic approach to treating Parkinson's disease.[8] Its therapeutic effect stems from its action as a selective antagonist of the adenosine A₂A receptor, which is highly concentrated in the basal ganglia, a brain region critical for motor control.[9][10]

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a functional imbalance in the basal ganglia circuits, particularly the "indirect pathway." A₂A receptors are densely expressed on the GABAergic medium spiny neurons of this pathway, where they are co-localized with dopamine (B1211576) D₂ receptors and exert an opposing effect.[11][12]

The binding of endogenous adenosine to A₂A receptors activates a G-protein-coupled signaling cascade that increases cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[11][12] This cascade functionally antagonizes the signaling from dopamine D₂ receptors, which inhibits the same pathway.[13] The overactivity of the A₂A receptor pathway in the dopamine-depleted state of Parkinson's disease is thought to contribute significantly to motor symptoms.[14][15]

By selectively blocking the A₂A receptor, Istradefylline inhibits this adenosine-mediated signaling. This reduces the excessive inhibitory output of the indirect pathway, thereby restoring a more balanced state within the basal ganglia and enhancing dopaminergic neurotransmission, which helps to alleviate motor symptoms and reduce "OFF" time.[10][14]

G cluster_pathway Adenosine A2A - Dopamine D2 Receptor Antagonism in the Indirect Pathway cluster_neuron Medium Spiny Neuron Adenosine Adenosine A2A A2A Receptor Adenosine->A2A Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Istradefylline Istradefylline Istradefylline->A2A Blocks AC Adenylyl Cyclase A2A->AC Stimulates (+) D2->AC Inhibits (-) cAMP cAMP / PKA AC->cAMP Output Increased Inhibitory Output (to GPe) cAMP->Output Promotes

Caption: Istradefylline blocks the A₂A receptor signaling pathway.

Quantitative Pharmacological & Clinical Data

The development of Istradefylline has been supported by extensive quantitative data from preclinical and clinical studies.

Table 1: Receptor Binding Affinity of Istradefylline

Binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Target ReceptorSpeciesKi Value (nM)Citation(s)
Adenosine A₂A-2.2[5][7][16]
Adenosine A₂AHuman9.12[16]
Adenosine A₂AHuman12[17]
Adenosine A₁Human>287[16]
Adenosine A₃Human>681[16]
Adenosine A₂ARat1.57[16]
Adenosine A₁Rat50.9[16]
Adenosine A₂AMouse1.87[16]
Adenosine A₁Mouse105.02[16]

Istradefylline demonstrates high affinity and selectivity for the adenosine A₂A receptor over other adenosine receptor subtypes.[9][16]

Table 2: Pharmacokinetic Properties of Istradefylline in Humans

These parameters describe the disposition of the drug in the human body.

Pharmacokinetic ParameterValueCitation(s)
Absorption
Time to Peak (Tₘₐₓ)2 - 4 hours[9][18]
Distribution
Apparent Volume of Distribution (Vd/F)448 - 670 L[9][18]
Plasma Protein Binding~98%[9]
Metabolism
Primary Metabolizing EnzymesCYP1A1, CYP3A4[9][19]
Elimination
Apparent Clearance (CL/F)4.1 - 6.0 L/h[9]
Terminal Elimination Half-Life (t₁/₂)64 - 83 hours[9][19]

The long half-life of Istradefylline supports a once-daily dosing regimen.[14]

Table 3: Summary of Efficacy from Key Placebo-Controlled Clinical Trials

The primary endpoint in major trials was the change from baseline in daily "OFF" time.

Study / DoseN (Active/Placebo)Mean Change in Daily "OFF" Time (vs. Placebo)p-valueCitation(s)
Pooled Analysis (20 mg/day)848 / 992-0.38 hours<0.0001[20]
Pooled Analysis (40 mg/day)879 / 992-0.45 hours<0.0001[20]
6002-US-006 (20 mg/day)163 / 77-0.64 hours0.026[21][22]
6002-US-006 (60 mg/day)155 / 77-0.77 hours0.024[21][22]
General Range (20 mg/day)--0.64 to -0.76 hours-[23]
General Range (40 mg/day)--0.74 to -1.2 hours-[23]

Multiple large-scale clinical trials demonstrated that Istradefylline significantly reduces daily "OFF" time in patients with Parkinson's disease as an adjunct to levodopa/carbidopa therapy.[15][24]

Key Experimental Protocols in Istradefylline Research

The following outlines are representative of the methodologies used to characterize Istradefylline, where the use of Istradefylline-d3,¹³C in pharmacokinetic studies would be essential.

Protocol 1: Quantification in Biological Matrices via LC-MS/MS
  • Objective: To determine the concentration of Istradefylline in rat plasma.

  • Methodology:

    • Sample Collection: Collect blood samples from rats at various time points post-administration of Istradefylline. Process to obtain plasma.

    • Internal Standard Spiking: Add a precise volume of a known concentration of Istradefylline-d3,¹³C to each plasma sample.

    • Sample Preparation: Perform protein precipitation by adding methanol. Vortex and centrifuge to pellet proteins. Collect the supernatant.[25][26]

    • Chromatographic Separation: Inject the supernatant into an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of acetonitrile (B52724) and 0.2% formic acid in water to separate Istradefylline and its internal standard from other matrix components.[25][26]

    • Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Istradefylline and Istradefylline-d3,¹³C.

    • Quantification: Construct a calibration curve using standards of known Istradefylline concentration. Calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.[25][26]

Protocol 2: Adenosine A₂A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of Istradefylline for the human A₂A receptor.

  • Methodology:

    • Source of Receptors: Use cell membranes prepared from a cell line (e.g., HEK293) engineered to express the human adenosine A₂A receptor.[17]

    • Radioligand: Utilize a high-affinity A₂A receptor radioligand, such as [³H]ZM241385.

    • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Istradefylline.

    • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid filtration.

    • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

    • Analysis: Plot the percentage of specific binding against the concentration of Istradefylline. Calculate the IC₅₀ (the concentration of Istradefylline that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Preclinical Evaluation in MPTP-Treated Primate Model
  • Objective: To assess the anti-parkinsonian efficacy of Istradefylline in a non-human primate model of Parkinson's disease.

  • Methodology:

    • Model Induction: Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to marmosets or macaques to induce a stable parkinsonian state, characterized by symptoms like bradykinesia and postural defects.[5]

    • Drug Administration: Administer Istradefylline orally at various doses.

    • Behavioral Assessment: Score the animals' motor activity and disability using a validated rating scale at regular intervals post-dosing. Observers are typically blinded to the treatment condition.

    • Evaluation: Compare motor scores after Istradefylline administration to baseline and vehicle control scores to determine efficacy. Assess for the induction of side effects, such as dyskinesia.[5]

Protocol 4: Human Clinical Trial Design (Phase III Adjunctive Therapy)
  • Objective: To evaluate the safety and efficacy of Istradefylline as an adjunctive treatment to levodopa/carbidopa in Parkinson's disease patients experiencing "OFF" episodes.

  • Design: A randomized, double-blind, placebo-controlled, multicenter study.[21]

  • Population: Patients with a diagnosis of Parkinson's disease, on a stable regimen of levodopa/carbidopa, experiencing at least two hours of "OFF" time per day.[21][24]

  • Intervention: Patients are randomized to receive a daily dose of Istradefylline (e.g., 20 mg or 40 mg) or a matching placebo for a duration of 12 weeks.[10][21]

  • Primary Efficacy Endpoint: The change from baseline in the total daily "OFF" time, as recorded by patients in 24-hour home diaries.[21][24]

  • Safety Assessment: Monitor adverse events, clinical laboratory values, vital signs, and electrocardiograms throughout the study.[21]

References

An In-Depth Technical Guide to Istradefylline-d3,13C for Adenosine A2A Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Istradefylline-d3,13C and its application in the study of the adenosine (B11128) A2A receptor. Istradefylline is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor implicated in various physiological processes, most notably in the central nervous system.[1] The isotopically labeled form, this compound, serves as a crucial tool for the accurate quantification of Istradefylline in biological matrices through mass spectrometry-based methods. This guide details the mechanism of action of Istradefylline, the signaling pathway of the adenosine A2A receptor, and provides detailed experimental protocols for its use in receptor binding assays.

Introduction to Istradefylline and the Adenosine A2A Receptor

Istradefylline is a selective antagonist of the adenosine A2A receptor with a high binding affinity.[1] Its primary therapeutic application is in the treatment of Parkinson's disease, where it helps to modulate motor function. The adenosine A2A receptor is predominantly expressed in the basal ganglia, a key brain region for motor control. By blocking the A2A receptor, Istradefylline can potentiate dopamine (B1211576) D2 receptor signaling, thereby alleviating motor symptoms associated with Parkinson's disease.

This compound is a stable isotope-labeled version of Istradefylline. It is chemically identical to Istradefylline but contains three deuterium (B1214612) atoms and one carbon-13 atom.[2][3] This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry analysis. Consequently, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, enabling precise and accurate quantification of Istradefylline in pharmacokinetic and metabolic studies.[2][3]

Quantitative Data

Binding Affinity of Istradefylline for Adenosine Receptors

The selectivity of Istradefylline for the A2A receptor is a key aspect of its pharmacological profile.

Receptor SubtypeSpeciesKᵢ (nM)
A2A Human 9.12 [1]
A1Human>287[1]
A3Human>681[1]
A2A Rat 1.57 [1]
A1Rat50.9[1]
A2A Mouse 1.87 [1]
A1Mouse105.02[1]

Table 1: Binding affinities (Kᵢ) of Istradefylline for various adenosine receptor subtypes in different species.

Pharmacokinetic Properties of Istradefylline

Understanding the pharmacokinetic profile of Istradefylline is essential for designing and interpreting in vivo studies.

ParameterValue
Tₘₐₓ (Time to Maximum Concentration) ~4 hours[4]
Protein Binding ~98%[4]
Metabolism Primarily via CYP1A1 and CYP3A4[4]
Elimination Half-life 64-69 hours[4]

Table 2: Key pharmacokinetic parameters of Istradefylline.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₉¹³CH₂₁D₃N₄O₄[5]
Molecular Weight 388.43 g/mol [5]
Purity >95%[5]
Isotopic Enrichment >95%[5]

Table 3: Physicochemical properties of this compound.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a Gs-protein coupled receptor. Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response. Istradefylline, as an antagonist, blocks the initial binding of adenosine, thereby inhibiting this signaling cascade.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

Representative Protocol: Competitive Radioligand Binding Assay for Adenosine A2A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the adenosine A2A receptor using a radiolabeled ligand. While this compound is primarily used as an internal standard in mass spectrometry, a radiolabeled version of Istradefylline or another suitable A2A antagonist radioligand would be used in this type of assay. This protocol is a representative example based on established methods.[6][7][8]

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human adenosine A2A receptor.

Materials:

  • Membrane preparation from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).[9]

  • Radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385).

  • Unlabeled test compound.

  • Istradefylline (as a positive control).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 2 U/mL adenosine deaminase.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µ g/well .[8]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of a high concentration of a known A2A antagonist (e.g., 10 µM Istradefylline).

      • Test Compound: 50 µL of serial dilutions of the test compound.

  • Incubation:

    • Add 50 µL of the radiolabeled ligand (at a concentration close to its K₋d value) to all wells.

    • Add 100 µL of the membrane suspension to all wells.

    • Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters.

    • Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/K₋d)

      • Where [L] is the concentration of the radiolabeled ligand and K₋d is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Membrane Suspension E Add Membrane Suspension A->E B Prepare Serial Dilutions of Test Compound D Add Reagents to 96-well Plate (Buffer, Compound, Radioligand) B->D C Prepare Radioligand Solution C->D D->E F Incubate at Room Temperature E->F G Filter and Wash F->G H Add Scintillation Cocktail G->H I Measure Radioactivity H->I J Calculate Specific Binding I->J K Determine IC50 J->K L Calculate Ki K->L

Caption: Experimental Workflow for Competitive Binding Assay.

Conclusion

Istradefylline is a valuable pharmacological tool for studying the adenosine A2A receptor. Its high affinity and selectivity make it an excellent probe for investigating the role of this receptor in various physiological and pathological conditions. The stable isotope-labeled analog, this compound, is indispensable for the accurate quantification of Istradefylline in preclinical and clinical studies, providing robust data for pharmacokinetic and drug metabolism profiling. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important therapeutic target.

References

An In-depth Technical Guide to the Isotopic Labeling of Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of Istradefylline, a selective adenosine (B11128) A₂A receptor antagonist used in the treatment of Parkinson's disease. This document details the methodologies for the synthesis of radiolabeled Istradefylline for use in Positron Emission Tomography (PET) imaging and stable isotope-labeled Istradefylline for use as an internal standard in quantitative bioanalysis. The guide includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key processes and pathways to facilitate understanding.

Introduction

Istradefylline (marketed as Nourianz®) is an adenosine A₂A receptor antagonist that serves as an adjunctive treatment to levodopa/carbidopa in patients with Parkinson's disease experiencing "off" episodes.[1][2] Its mechanism of action involves the modulation of motor activity by blocking adenosine A₂A receptors in the basal ganglia.[2][3] To elucidate its pharmacokinetic, pharmacodynamic, and metabolic profiles, as well as to enable in vivo imaging of its target receptors, isotopic labeling of Istradefylline is essential.

This guide focuses on two primary types of isotopic labeling:

  • Radiolabeling with Carbon-11 ([¹¹C]): For PET imaging, allowing for the non-invasive in vivo quantification of adenosine A₂A receptor occupancy.[4]

  • Stable Isotope Labeling with Carbon-13 ([¹³C]) and Deuterium (D): For use as an internal standard in mass spectrometry-based bioanalytical assays, ensuring accurate quantification of Istradefylline in biological matrices.[5][6]

Radiolabeling of Istradefylline with Carbon-11

The radiosynthesis of [¹¹C]Istradefylline (also referred to as [¹¹C]KW-6002) is a critical process for enabling PET imaging studies of the adenosine A₂A receptor. The most common strategy involves the O-methylation of a desmethyl precursor.

Synthesis of the Precursor: O-desmethyl-Istradefylline (KF23325)

A specific, detailed synthesis protocol for the O-desmethyl precursor was not found in the searched literature. However, based on the general synthesis of Istradefylline, it can be inferred that a similar synthetic route would be employed, utilizing a starting material with a free hydroxyl group at the 4-position of the styryl moiety, which would be protected during the synthesis and deprotected in the final step to yield the precursor.

Radiosynthesis of [¹¹C]Istradefylline

The radiosynthesis of [¹¹C]Istradefylline is achieved through the O-[¹¹C]methylation of the precursor, O-desmethyl-Istradefylline, using [¹¹C]methyl iodide ([¹¹C]CH₃I).

  • Preparation: The O-desmethyl-Istradefylline precursor (approximately 0.5-1.0 mg) is dissolved in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in a reaction vessel.

  • Basification: A base is added to deprotonate the phenolic hydroxyl group of the precursor, rendering it nucleophilic. Common bases used for ¹¹C-methylations include sodium hydroxide (B78521) (NaOH) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[7]

  • Introduction of [¹¹C]CH₃I: [¹¹C]Methyl iodide, produced from a cyclotron, is bubbled into the reaction mixture.

  • Reaction: The reaction is typically heated to an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes) to facilitate the rapid methylation.[7]

  • Quenching: The reaction is quenched by the addition of a suitable reagent, such as water or an acidic buffer.

Purification of [¹¹C]Istradefylline

Purification of the crude reaction mixture to isolate [¹¹C]Istradefylline is crucial and is typically performed using preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically employed.[8]

  • Flow Rate: A flow rate of 5-10 mL/min is common for preparative separations.

  • Detection: The eluent is monitored with a UV detector (at a wavelength of approximately 230 nm) and a radioactivity detector.[8]

  • Fraction Collection: The fraction corresponding to the [¹¹C]Istradefylline peak is collected.

Formulation and Quality Control

The collected HPLC fraction is typically reformulated into a physiologically compatible solution for injection. This often involves solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol (B145695) and dilution with sterile saline.

  • Radiochemical Purity: Determined by analytical HPLC to be >95%.

  • Specific Activity: A crucial parameter for PET tracers, typically in the range of 20-30 GBq/µmol at the end of synthesis.[9]

  • Residual Solvents: Measured by gas chromatography to ensure they are below acceptable limits.

  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Quantitative Data for [¹¹C]Istradefylline Synthesis
ParameterTypical ValueReference
Precursor Amount0.5 - 1.0 mgInferred
Radiochemical Yield (decay-corrected)8 - 14%[9]
Specific Activity (end-of-synthesis)20 - 30 GBq/µmol[9]
Radiochemical Purity> 95%Inferred
Synthesis Time~30 min[9]

Stable Isotope Labeling of Istradefylline

Stable isotope-labeled Istradefylline, specifically Istradefylline-¹³C,d₃, serves as an ideal internal standard for quantitative bioanalysis by GC-MS or LC-MS.[5][6] The labels on the 7-methyl group provide a mass shift that allows for its differentiation from the unlabeled analyte.

Synthesis of the Precursor: 7-desmethyl-Istradefylline

A detailed synthesis for 7-desmethyl-Istradefylline was not found in the searched literature. It is presumed that the synthesis would follow a similar pathway to that of Istradefylline, but omitting the final N-methylation step at the 7-position.

Synthesis of Istradefylline-¹³C,d₃

The synthesis is achieved by the N-alkylation of the 7-desmethyl-Istradefylline precursor with ¹³C,d₃-labeled methyl iodide.

  • Preparation: 7-desmethyl-Istradefylline is dissolved in a suitable aprotic solvent such as DMF.

  • Basification: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the nitrogen at the 7-position.

  • Addition of Labeling Reagent: Iodomethane-¹³C,d₃, which is commercially available, is added to the reaction mixture.[10][11][12]

  • Reaction: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. Purification is achieved by column chromatography or recrystallization to yield the final product.

Characterization of Istradefylline-¹³C,d₃

The identity and purity of the synthesized Istradefylline-¹³C,d₃ are confirmed using various analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the isotopic labels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure and the position of the labels. The absence of a signal for the N-CH₃ protons in the ¹H-NMR and the characteristic splitting pattern in the ¹³C-NMR due to the ¹³C-D coupling would confirm the labeling.

Quantitative Data for Istradefylline-¹³C,d₃
ParameterSpecificationReference
Chemical FormulaC₁₉[¹³C]H₂₁D₃N₄O₄[5]
Molecular Weight388.5[5]
Isotopic Purity (deuterated forms)≥99% (d₁-d₃)[5]
Chemical Purity>98%Inferred

Visualizations

Signaling Pathway of Istradefylline's Target: The Adenosine A₂A Receptor

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Istradefylline Istradefylline A2AR Adenosine A2A Receptor Istradefylline->A2AR Antagonist Adenosine Adenosine Adenosine->A2AR Agonist Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates

Caption: Adenosine A₂A receptor signaling pathway and the antagonistic action of Istradefylline.

Experimental Workflow for [¹¹C]Istradefylline Synthesis

Radiosynthesis_Workflow start Start precursor_prep Dissolve O-desmethyl- istradefylline in DMF/THF start->precursor_prep basification Add Base (e.g., NaOH, TBAF) precursor_prep->basification labeling Bubble [11C]CH3I and Heat basification->labeling quench Quench Reaction labeling->quench purification Preparative HPLC Purification quench->purification formulation Solid-Phase Extraction and Formulation purification->formulation qc Quality Control (HPLC, GC, etc.) formulation->qc end Final Product: [11C]Istradefylline qc->end

Caption: General workflow for the radiosynthesis of [¹¹C]Istradefylline.

Logical Relationship for Stable Isotope Labeling

SIL_Logic precursor 7-desmethyl- Istradefylline reaction N-alkylation (Base, Solvent) precursor->reaction labeling_reagent Iodomethane-13C,d3 ([13C]D3I) labeling_reagent->reaction product Istradefylline-13C,d3 reaction->product

Caption: Logical steps for the synthesis of Istradefylline-¹³C,d₃.

References

Istradefylline-d3,13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Istradefylline-d3,13C, a stable isotope-labeled internal standard for the quantification of Istradefylline (B1672650). Istradefylline is a selective adenosine (B11128) A2A receptor antagonist used as an adjunctive treatment for Parkinson's disease.[1][2][3] This document outlines its chemical properties, mechanism of action, and provides protocols for its use in experimental settings.

Core Data and Specifications

This compound is intended for use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the quantification of Istradefylline.[4][5][6]

PropertySpecificationSource
Formal Name (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-(methyl-13C-d3)-3,7-dihydro-1H-purine-2,6-dione[4]
Synonyms Nourianz-13C d3; KW-6002-13Cd3[7]
Molecular Formula C19[13C]H21D3N4O4[4][7][8]
Molecular Weight 388.43 - 388.5 g/mol [4][7][8]
Purity >95% (HPLC)[7]
Isotopic Enrichment >95%[7]
Appearance Pale Yellow Solid[8]
Solubility Soluble in DMSO and Methanol[4]
Storage Conditions -20°C[7]

Mechanism of Action and Signaling Pathway

Istradefylline is a selective antagonist of the adenosine A2A receptor.[1][3] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to motor symptoms.[9] Adenosine A2A receptors are highly expressed in the basal ganglia, a brain region critical for motor control.[1][9] These receptors are co-localized with dopamine (B1211576) D2 receptors on striatal medium spiny neurons of the indirect pathway.[1][10]

Under normal physiological conditions, adenosine acts as an inhibitory neuromodulator, counteracting the effects of dopamine.[9] By blocking the adenosine A2A receptor, istradefylline indirectly enhances dopaminergic neurotransmission.[9] This blockade reduces the overactivity of the indirect pathway, which is thought to contribute to the motor symptoms of Parkinson's disease.[2][10] This mechanism helps to improve motor function and reduce the "off" episodes experienced by patients on levodopa (B1675098) therapy.[3][9]

Istradefylline_Signaling_Pathway cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Reduced_GABA Reduced GABA Release A2AR->Reduced_GABA (inhibition) leads to D2R Dopamine D2 Receptor D2R->AC Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine Dopamine->D2R Istradefylline Istradefylline Istradefylline->A2AR blocks cAMP cAMP AC->cAMP stimulates PKA PKA cAMP->PKA activates GABA_release Increased GABA Release PKA->GABA_release leads to

Caption: Istradefylline signaling pathway.

Experimental Protocols

Quantification of Istradefylline in Plasma using LC-MS/MS

This protocol provides a general workflow for the quantification of istradefylline in plasma samples using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitor the appropriate precursor-to-product ion transitions for both Istradefylline and this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Istradefylline to this compound against the concentration of the calibration standards.

  • Determine the concentration of Istradefylline in the plasma samples from the calibration curve.

Experimental_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis: Quantification lcms->data_analysis end End: Istradefylline Concentration data_analysis->end

Caption: LC-MS/MS experimental workflow.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Istradefylline. Its use as an internal standard ensures accurate and precise quantification in complex biological matrices. Understanding its chemical properties and the mechanism of action of its unlabeled counterpart is crucial for the design and interpretation of preclinical and clinical studies.

References

A Technical Guide to Istradefylline-d3,13C: Sourcing, Quantification, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Istradefylline-d3,13C, a crucial tool for the accurate quantification of the novel Parkinson's disease therapeutic, istradefylline (B1672650). This document details commercially available sources and their pricing, provides a detailed experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and elucidates the signaling pathway of istradefylline.

This compound: Supplier and Pricing Overview

This compound is a stable isotope-labeled version of istradefylline, designed for use as an internal standard in bioanalytical studies.[1][2][3] Its incorporation of three deuterium (B1214612) atoms and one carbon-13 atom results in a distinct mass-to-charge ratio, enabling precise quantification of the parent compound in complex biological matrices. Several specialized chemical suppliers offer this compound, with pricing and availability varying by vendor and quantity.

SupplierProduct NumberAvailable QuantitiesPrice (USD)Purity
Cayman Chemical312401 mgInquire≥99% deuterated forms (d1-d3)
ClinivexRCLS3C2618910 mg, 25 mg, 50 mg, 100 mgInquireNot specified
Sussex ResearchSI0900802 mg, 5 mg, 10 mg$1,200 (for 10 mg)>95% (HPLC)
MedChemExpressHY-10888S1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mgInquireNot specified
CymitQuimica4Z-I-0640135 mg, 10 mg, 25 mg, 50 mg, 100 mgInquireNot specified
Bertin Bioreagent312401 mgInquireNot specified
PharmaffiliatesNot specifiedNot specifiedInquireNot specified

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Quantification of Istradefylline using this compound by LC-MS/MS

The following protocol provides a detailed methodology for the quantification of istradefylline in plasma samples using this compound as an internal standard. This protocol is adapted from established methods for the analysis of istradefylline in biological matrices.

Materials and Reagents
  • Istradefylline analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank plasma

Preparation of Stock and Working Solutions
  • Istradefylline Stock Solution (1 mg/mL): Accurately weigh and dissolve istradefylline in methanol to a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Istradefylline Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the istradefylline stock solution with 50% methanol in water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50% methanol in water to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the Internal Standard Working Solution (50 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.4).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.40 mL/min

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.5 min: 10% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Istradefylline: To be optimized, but based on a molecular weight of 384.43 g/mol , a potential transition would be m/z 385.2 -> [fragment ion].

    • This compound: To be optimized, but based on a molecular weight of 388.45 g/mol , a potential transition would be m/z 389.2 -> [fragment ion corresponding to the istradefylline fragment].

Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of istradefylline to this compound against the concentration of the calibration standards. Determine the concentration of istradefylline in unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add this compound (IS) Plasma Sample->Add IS Protein Precipitation Add Acetonitrile Add IS->Protein Precipitation Centrifuge Centrifuge Protein Precipitation->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem Mass Spectrometry UPLC->MSMS Peak Integration Peak Integration MSMS->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Experimental workflow for the quantification of istradefylline.

Mechanism of Action: Adenosine (B11128) A2A Receptor Signaling Pathway

Istradefylline functions as a selective antagonist of the adenosine A2A receptor.[4] These receptors are G-protein coupled receptors predominantly found in the basal ganglia, a region of the brain critical for motor control.[5] The signaling cascade initiated by the activation of the A2A receptor by its endogenous ligand, adenosine, plays a significant role in modulating neuronal activity.

Under normal physiological conditions, extracellular adenosine binds to the A2A receptor, which is coupled to a stimulatory G-protein (Gs).[6][7] This binding event triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. Activated adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression and ultimately leads to immunosuppressive and neuromodulatory effects.[6]

In Parkinson's disease, the depletion of dopamine (B1211576) leads to an overactivity of the adenosine A2A receptor pathway, contributing to motor symptoms. By blocking the binding of adenosine to the A2A receptor, istradefylline inhibits this signaling cascade, thereby helping to restore the balance of neuronal activity in the basal ganglia and alleviate motor deficits.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB_active CREB-P (active) PKA->CREB_active Phosphorylates CREB_inactive CREB (inactive) CREB_inactive->CREB_active Response Neuromodulatory Effects CREB_active->Response Leads to Adenosine Adenosine Adenosine->A2AR Binds Istradefylline Istradefylline Istradefylline->A2AR Blocks

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of istradefylline.

References

In-Depth Technical Guide to the Physical Properties of Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of Istradefylline-d3,13C, a deuterated and carbon-13 labeled isotopologue of Istradefylline (B1672650). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard for the quantification of Istradefylline in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical properties are comparable to those of the unlabeled Istradefylline.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its parent compound, Istradefylline.

PropertyThis compoundIstradefylline (for comparison)Data Source(s)
Chemical Formula C₁₉¹³CH₂₁D₃N₄O₄C₂₀H₂₄N₄O₄[1][3][4][5][6]
Molecular Weight 388.45 g/mol 384.43 g/mol [3][4][7]
Appearance Pale Yellow SolidLight yellow-green, needle-shaped, non-hygroscopic crystals[3][8]
Melting Point Not explicitly reported189-193 °C; 192.9 °C; ~191-192 °C for different crystal forms[4][8][9]
Boiling Point Not explicitly reported601 °C (predicted)[9]
Solubility Soluble in DMSO and MethanolInsoluble in aqueous media (< 1 µg/mL) across pH 2.0 to 12.0; Freely soluble in chloroform[1][8]
Dissociation Constant (pKa) Not explicitly reported0.78[8][9]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties outlined above.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1][3][10][11] For a pure substance, this range is typically narrow (0.5-1.0 °C).[10]

Determination of Boiling Point

For solid compounds with high melting points, the boiling point is often determined under reduced pressure to prevent decomposition. The reported boiling point for Istradefylline is a predicted value. A common experimental method for determining the boiling point of a small sample of a liquid is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or hot plate

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the fusion tube.

  • Capillary Inversion: A capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12][13][14][15][16]

Determination of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a common technique for determining equilibrium solubility.

Apparatus:

  • Shake flask or sealed vials

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., DMSO, methanol, or buffered aqueous solutions) in a sealed container.

  • Equilibration: The container is agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[17][18]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter to remove any remaining solid particles.

  • Concentration Analysis: The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method.

  • Solubility Determination: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.[17][19][20][21]

Signaling Pathway and Mechanism of Action

Istradefylline is a selective antagonist of the adenosine (B11128) A2A receptor.[22] These receptors are highly expressed in the basal ganglia, a region of the brain critical for motor control that is affected in Parkinson's disease.[2] The mechanism of action involves the modulation of the indirect striatopallidal pathway.

In Parkinson's disease, the depletion of dopamine (B1211576) leads to an overactivity of this indirect pathway, contributing to motor symptoms. Adenosine, acting on A2A receptors, enhances the activity of this "no-go" pathway.[23] Istradefylline, by blocking these A2A receptors, reduces the inhibitory output from the basal ganglia, thereby helping to restore more balanced motor control.[2]

Istradefylline Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway affected by Istradefylline in the context of the basal ganglia circuitry in Parkinson's disease.

Istradefylline's antagonistic action on the A2A receptor in the indirect pathway.

This guide provides a foundational understanding of the physical properties of this compound. For further, in-depth studies, direct experimental determination of the properties for the isotopically labeled compound is recommended.

References

The Gold Standard in Quantitative Analysis: A Technical Guide to the Safe Handling and Application of Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and application of Istradefylline-d3,13C, a critical internal standard for the accurate quantification of the novel Parkinson's disease therapeutic, Istradefylline. This document outlines essential safety protocols, detailed experimental methodologies for its use in liquid chromatography-mass spectrometry (LC-MS), and a visualization of the key signaling pathway influenced by Istradefylline.

Introduction to Istradefylline and its Isotopically Labeled Analog

Istradefylline is a selective adenosine (B11128) A2A receptor antagonist used as an adjunct treatment to levodopa/carbidopa for "off" episodes in patients with Parkinson's disease.[1][2][3] Its mechanism of action involves modulating the indirect pathway of the basal ganglia, a key circuit in motor control that is dysregulated in Parkinson's disease.[2]

This compound is a stable isotope-labeled version of Istradefylline, designed for use as an internal standard in quantitative bioanalysis.[1][2] The incorporation of deuterium (B1214612) (d3) and a carbon-13 (13C) atom provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, while maintaining nearly identical chemical and physical properties to the unlabeled parent compound. This makes it an ideal tool for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[1]

Safety and Handling of this compound

2.1. Hazard Identification

Istradefylline is classified as toxic if swallowed.[4][5] It is intended for research use only and is not for human or veterinary use.[1]

2.2. Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment should be worn at all times:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Eye Protection: Safety glasses or goggles are required to protect the eyes from potential splashes.

  • Respiratory Protection: If working with the solid form and there is a risk of generating dust, a properly fitted respirator should be used.

2.3. Handling and Storage

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke when handling this product.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.[6]

2.4. First Aid Measures

  • If Swallowed: Immediately call a poison center or doctor.[4]

  • In Case of Skin Contact: Immediately wash with soap and water and rinse thoroughly.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing.

2.5. Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.[4]

Istradefylline's Mechanism of Action: The Adenosine A2A Receptor Pathway

Istradefylline exerts its therapeutic effect by antagonizing the adenosine A2A receptor, which is highly expressed in the basal ganglia, a brain region critical for motor control.[1][2] In Parkinson's disease, the loss of dopamine (B1211576) leads to overactivity of the indirect pathway, contributing to motor symptoms. By blocking the A2A receptor, Istradefylline reduces the inhibitory effect of adenosine on this pathway, thereby helping to restore more balanced motor function.[3]

Istradefylline_Signaling_Pathway cluster_indirect_pathway Indirect Pathway in Parkinson's Disease Dopamine Dopamine (Depleted) GABA_Neuron GABAergic Neuron Dopamine->GABA_Neuron Inhibits (Reduced) Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates A2A_Receptor->GABA_Neuron Stimulates Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks Increased_GABA Increased GABA Release GABA_Neuron->Increased_GABA Motor_Symptoms Motor Symptoms Increased_GABA->Motor_Symptoms

Istradefylline's antagonistic action on the A2A receptor.

Experimental Protocol: Quantification of Istradefylline using this compound by LC-MS/MS

The following protocol provides a detailed methodology for the quantification of Istradefylline in a biological matrix (e.g., plasma) using this compound as an internal standard. This method is based on common practices for bioanalytical assays.

4.1. Materials and Reagents

  • Istradefylline analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., rat plasma)

4.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Istradefylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Istradefylline stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

4.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard spiking solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of Istradefylline in Biological Matrices by LC-MS/MS Using Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Istradefylline is a selective adenosine (B11128) A2A receptor antagonist.[1][2] It is utilized as an adjunctive treatment to levodopa/carbidopa for patients with Parkinson's disease experiencing "off" episodes, where motor symptoms are not adequately controlled.[3][2][4] The therapeutic efficacy of Istradefylline is linked to its ability to modulate neuronal activity in the basal ganglia, a brain region critical for motor control.[3][2][4] Accurate quantification of Istradefylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Istradefylline in plasma. To ensure the highest accuracy and precision, a stable isotope-labeled compound, Istradefylline-d3,13C, is employed as an internal standard (IS).[5][6][7] The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.[6]

Mechanism of Action: Adenosine A2A Receptor Antagonism

Under normal physiological conditions, extracellular adenosine binds to adenosine A2A receptors (A2AR), which are G protein-coupled receptors.[8][9] This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[8][9] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream signaling pathways, leading to various physiological responses, including the inhibition of certain neuronal pathways.[8][9][10][11] In Parkinson's disease, this pathway is believed to be overactive. Istradefylline acts as a competitive antagonist at the A2A receptor, blocking the binding of adenosine and thereby reducing the overactivity of this signaling cascade.[12]

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2AR Adenosine A2A Receptor (A2AR) Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts Adenosine Adenosine Adenosine->A2AR binds Istradefylline Istradefylline Istradefylline->A2AR blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling (e.g., CREB) PKA->Downstream activates

Caption: Istradefylline signaling pathway. (max-width: 760px)

Experimental Protocols

Materials and Reagents
  • Istradefylline analytical standard (≥98% purity)

  • This compound (Isotopic Purity >95%)[13]

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Control human or rat plasma (K2-EDTA)

Instrumentation
  • A sensitive Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Istradefylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Istradefylline primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve (e.g., concentrations ranging from 10 to 5000 ng/mL).[14]

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method and Data

The following tables summarize the physicochemical properties of the analyte and internal standard, along with typical parameters for the LC-MS/MS method.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight
IstradefyllineC₂₀H₂₄N₄O₄384.43 g/mol [4]
This compoundC₁₉¹³CH₂₁D₃N₄O₄388.43 g/mol [13]

Table 2: Optimized MS/MS Transitions and Parameters

CompoundPolarityPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
IstradefyllinePositive385.4245.210035
This compoundPositive389.4249.210035

Note: Product ions and collision energies are typical values and should be optimized for the specific instrument used. The fragmentation corresponds to the loss of the dimethoxystyryl group.

Table 3: Liquid Chromatography Parameters

ParameterCondition
ColumnUPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[14]
Mobile Phase A0.2% Formic Acid in Water[14]
Mobile Phase BAcetonitrile[14]
Flow Rate0.40 mL/min[14]
Gradient10% B to 90% B over 2.5 min, hold for 0.5 min, return to initial
Injection Volume5 µL
Column Temperature40°C
Total Run Time3.5 minutes[14]

Table 4: Representative Method Validation Summary

ParameterResult
Linearity Range10 - 5000 ng/mL[14]
Correlation Coefficient (r²)> 0.999
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% Bias)90 - 110%
Lower Limit of Quantification (LLOQ)10 ng/mL[14]

Data presented are representative values based on published methods and should be established during in-house validation.[14][15]

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire analytical process, from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms integration Peak Integration lc_ms->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quant Quantification of Unknown Samples calibration->quant

Caption: Bioanalytical workflow for Istradefylline. (max-width: 760px)
Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative determination of Istradefylline in biological matrices. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a drug development or clinical research setting. The use of a stable isotope-labeled internal standard ensures data of the highest quality, which is essential for making critical decisions in pharmacokinetic and pharmacodynamic assessments.

References

Application Notes and Protocols for a Pharmacokinetic Study of Istradefylline using Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting a pharmacokinetic (PK) study of Istradefylline (B1672650), a selective adenosine (B11128) A2A receptor antagonist, using the stable isotope-labeled compound Istradefylline-d3,13C as an internal standard. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Istradefylline is an adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in patients with Parkinson's disease experiencing "off" episodes[1][2][3]. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled internal standards, such as this compound, is a robust method for quantitative analysis in bioanalytical studies, minimizing variability and improving accuracy[][5][6][7][8]. This protocol outlines the methodology for a single-dose pharmacokinetic study in a relevant preclinical model, followed by sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Istradefylline

Istradefylline acts as a selective antagonist of the adenosine A2A receptor, which is primarily located in the basal ganglia[1][2][9][10]. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striato-pallidal pathway, which is modulated by adenosine. By blocking the A2A receptors, istradefylline reduces the inhibitory effect of adenosine on dopamine (B1211576) signaling, thereby helping to restore motor control[1][2][11].

cluster_0 Striatum cluster_1 Downstream Effects Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates GABA_Neuron GABAergic Medium Spiny Neuron (Indirect Pathway) A2A_Receptor->GABA_Neuron Stimulates Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates D2_Receptor->GABA_Neuron Inhibits Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks Normalized_GABA_Release Normalized GABA Release Increased_GABA_Release Increased GABA Release GABA_Neuron->Increased_GABA_Release Leads to GABA_Neuron->Normalized_GABA_Release Results in Reduced_Motor_Control Impaired Motor Control Increased_GABA_Release->Reduced_Motor_Control Improved_Motor_Function Improved Motor Function Normalized_GABA_Release->Improved_Motor_Function

Istradefylline's Mechanism of Action

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierGrade
IstradefyllineCommercially Available≥98% purity
This compoundCommercially AvailableIsotopic purity ≥99%
Acetonitrile (B52724)Commercially AvailableHPLC grade
MethanolCommercially AvailableHPLC grade
Formic AcidCommercially AvailableLC-MS grade
WaterIn-houseDeionized, 18 MΩ·cm
Rat Plasma (K2EDTA)Commercially AvailableBiological matrix
Animal Study Protocol
  • Subjects: Male Sprague-Dawley rats (n=6), weighing 250-300g.

  • Acclimation: Animals are acclimated for at least 7 days prior to the study.

  • Housing: Standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dosing:

    • A single oral dose of Istradefylline (e.g., 10 mg/kg) is administered via gavage.

    • The dosing vehicle can be a mixture of Polyethylene Glycol 400 (PEG400) and water.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein into K2EDTA-containing tubes at the following time points: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

    • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Thaw Samples: Thaw plasma samples and vortex to ensure homogeneity.

  • Spike Internal Standard: To 50 µL of each plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 200 µL of acetonitrile to each sample.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes to precipitate proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analytical Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Istradefylline: To be determined based on precursor and product ions.

      • This compound: To be determined based on precursor and product ions.

Data Presentation

Pharmacokinetic Parameters of Istradefylline
ParameterUnitMean ± SD
Cmaxng/mLe.g., 181.1 ± 25.3
Tmaxhe.g., 4.0 ± 1.0
AUC(0-t)ng·h/mLe.g., 10,500 ± 1200
AUC(0-inf)ng·h/mLe.g., 11,100 ± 1350
t1/2he.g., 83 ± 15
CL/FL/h/kge.g., 0.9 ± 0.1
Vd/FL/kge.g., 100 ± 20

Note: The data presented in this table are hypothetical and should be replaced with actual experimental results.

Metabolism of Istradefylline

Istradefylline is primarily metabolized by cytochrome P450 enzymes CYP1A1 and CYP3A4[1][11][12][13]. The major metabolites include O-desmethyl and hydroxylated forms[9][10].

MetaboliteDescription
M14'-O-monodesmethyl istradefylline (active)
M21-β-hydroxylated-4'-O-demethyl istradefylline
M33',4'-O-didemethyl istradefylline
M81-β-hydroxylated istradefylline

Experimental Workflow

cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis Animal_Acclimation Animal Acclimation Dosing Oral Administration of Istradefylline Animal_Acclimation->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Preparation Protein Precipitation & Extraction Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Quantification Sample_Preparation->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->PK_Analysis Reporting Data Interpretation and Reporting PK_Analysis->Reporting

Pharmacokinetic Study Workflow

References

Application Notes and Protocols for Istradefylline-d3,13C in Cerebrospinal Fluid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Istradefylline (B1672650) is a selective adenosine (B11128) A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa in patients with Parkinson's disease experiencing "OFF" episodes.[1][2] The analysis of istradefylline in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system pharmacokinetics and target engagement. Due to the complex nature of CSF and the low concentrations of the analyte, a robust and sensitive analytical method is required. The use of a stable isotope-labeled internal standard, such as Istradefylline-d3,13C, is essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

This compound as an Internal Standard

This compound is a deuterated and 13C-labeled version of istradefylline.[3][4][5] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.

  • Co-elution: It co-elutes with the analyte during liquid chromatography, providing the most accurate correction for any variations during the analytical run.

  • Mass Differentiation: It is easily differentiated from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection and quantification without interference.

Quantitative Analysis in CSF

The quantification of istradefylline in CSF presents challenges due to the low sample volume and low analyte concentrations. A typical analytical approach involves protein precipitation to remove larger molecules, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. CSF Sample Preparation

This protocol is a proposed method based on common practices for small molecule quantification in CSF.

  • Sample Thawing: Thaw frozen CSF samples on ice to prevent degradation of analytes.

  • Internal Standard Spiking: To 100 µL of CSF, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 v/v 0.1% formic acid in water:acetonitrile). Vortex to ensure complete dissolution.

  • Filtration/Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulate matter. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are suggested starting parameters for method development, based on published methods for istradefylline in other biological matrices.[6][7]

Table 1: Proposed LC-MS/MS Parameters for Istradefylline Analysis in CSF

ParameterSuggested Condition
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and re-equilibrate for 2 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined empirically (e.g., precursor ion m/z 385.2)
MRM Transition (IS)To be determined empirically (e.g., precursor ion m/z 389.2 for d3,13C)
Collision EnergyTo be optimized
Dwell Time100 ms

Visualizations

experimental_workflow cluster_sample_prep CSF Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing csf 1. CSF Sample is 2. Spike with this compound csf->is ppt 3. Protein Precipitation (Acetonitrile) is->ppt cent1 4. Centrifugation ppt->cent1 sup 5. Supernatant Transfer cent1->sup evap 6. Evaporation sup->evap recon 7. Reconstitution evap->recon cent2 8. Final Centrifugation recon->cent2 lc 9. Liquid Chromatography Separation cent2->lc ms 10. Mass Spectrometry Detection (MRM) lc->ms quant 11. Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for the analysis of istradefylline in CSF.

Caption: Istradefylline's mechanism of action in the striatum.

References

Application Note and Protocols for the Bioanalytical Method Development of Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Istradefylline (B1672650) is a selective adenosine (B11128) A2A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease experiencing "off" episodes.[1][2] Its unique non-dopaminergic mechanism of action involves modulating GABAergic neurotransmission in the basal ganglia.[1] Accurate and precise bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed protocols for the quantification of Istradefylline in biological matrices and the analysis of related substances in pharmaceutical products.

Pharmacology and Pharmacokinetic Profile of Istradefylline

Istradefylline exerts its therapeutic effect by blocking adenosine A2A receptors, which are highly concentrated in the basal ganglia.[3] This antagonism helps to normalize the overactive indirect pathway in Parkinson's disease, thereby improving motor function.[1][2]

The pharmacokinetic properties of Istradefylline have been well-characterized in healthy subjects and patients with Parkinson's disease. Following oral administration, Istradefylline is absorbed with a time to maximum plasma concentration (Tmax) of approximately 4 hours under fasting conditions.[1][2] The pharmacokinetics are dose-proportional for doses between 20 mg and 80 mg.[4] It has a long terminal half-life of about 83 hours, reaching steady-state concentrations within two weeks of once-daily dosing.[1][4] Istradefylline is highly protein-bound in plasma (approximately 98%), primarily to albumin and alpha-1-acid glycoprotein.[1][5]

Metabolism is the primary route of elimination for Istradefylline, mainly through the cytochrome P450 enzymes CYP1A1 and CYP3A4.[1][2][5] Several metabolites have been identified, with 4'-O-monodesmethyl istradefylline (M1) being the primary active metabolite.[3][5] Concomitant use of strong CYP3A4 inhibitors or inducers can significantly alter Istradefylline exposure.[6][7]

Table 1: Summary of Istradefylline Pharmacokinetic Parameters

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~4 hours[1][4]
Mean Terminal Half-life (t1/2)~83 hours[1][4]
Apparent Volume of Distribution (Vd/F)448 - 670 L[1][5][7]
Plasma Protein Binding~98%[1][5]
Apparent Oral Clearance (CL/F)5.76 L/h[6]
Primary Metabolizing EnzymesCYP1A1, CYP3A4[1][2][5]

Protocol 1: Quantification of Istradefylline in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the determination of Istradefylline in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Istradefylline reference standard

  • Internal Standard (IS) (e.g., 8-(3-chlorostyryl)caffeine)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Formic acid (≥98%)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation and Conditions

Table 2: LC-MS/MS Instrumental Parameters

ParameterCondition
Liquid Chromatography
HPLC SystemUPLC/HPLC system capable of binary gradient elution
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A0.2% Formic acid in water
Mobile Phase BAcetonitrile
Gradient ElutionAs required to achieve separation
Flow Rate0.40 mL/min
Injection Volume5-20 µL
Column TemperatureAmbient or controlled (e.g., 40 °C)
Autosampler Temperature4 °C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), positive mode
MRM TransitionsIstradefylline: To be optimizedInternal Standard: To be optimized
Dwell Time100-200 ms
Collision GasArgon
Ion Source Temperature500-550 °C
Capillary Voltage3.0-4.0 kV
Experimental Protocol

3.1. Preparation of Standard and Quality Control (QC) Solutions

  • Prepare a stock solution of Istradefylline (1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Prepare a stock solution of the Internal Standard (1 mg/mL).

  • Perform serial dilutions of the Istradefylline stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and QC samples.

  • Spike blank human plasma with the working solutions to create calibration standards (e.g., 1-500 ng/mL) and QC samples at low, medium, and high concentrations.

3.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

3.3. Data Analysis

  • Integrate the peak areas for Istradefylline and the Internal Standard.

  • Calculate the peak area ratio (Istradefylline/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x2) linear regression.

  • Determine the concentration of Istradefylline in QC and unknown samples from the calibration curve.

Protocol 2: Analysis of Istradefylline and Related Substances by HPLC-UV

This protocol is suitable for the quality control of Istradefylline in bulk drug and pharmaceutical dosage forms.

Materials and Reagents
  • Istradefylline reference standard and potential impurities

  • HPLC-grade acetonitrile

  • Phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted

  • Orthophosphoric acid

  • Ultrapure water

Instrumentation and Conditions

Table 3: HPLC-UV Instrumental Parameters

ParameterCondition
HPLC SystemHPLC system with UV/Vis or DAD detector
ColumnC18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and phosphate buffer (e.g., 50:50 v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Injection Volume20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)
Detection Wavelength230-270 nm (or a specific wavelength like 246 nm)
Experimental Protocol

3.1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Mix with acetonitrile in the desired ratio. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve Istradefylline reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution (Tablets): a. Weigh and finely powder a number of tablets (e.g., 10). b. Accurately weigh a portion of the powder equivalent to a specific amount of Istradefylline. c. Transfer to a volumetric flask and add the mobile phase. d. Sonicate to dissolve and then dilute to volume with the mobile phase. e. Filter the solution through a 0.45 µm filter before injection.

3.2. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.

  • Record the chromatograms and identify the peak corresponding to Istradefylline based on the retention time of the standard.

  • Calculate the amount of Istradefylline in the sample by comparing the peak area with that of the standard.

  • Analyze for related substances by monitoring for other peaks in the chromatogram.

Visualizations

Mechanism of Action

Mechanism_of_Action cluster_0 Striatum (Indirect Pathway) cluster_1 Basal Ganglia Output D2R D2 Receptor GABA_Neuron GABAergic Neuron D2R->GABA_Neuron Inhibition A2AR A2A Receptor A2AR->GABA_Neuron Excitation Thalamus Thalamus GABA_Neuron->Thalamus Inhibitory Output (Excessive in PD) Motor_Cortex Motor Cortex Thalamus->Motor_Cortex Reduced Excitation Movement Movement Motor_Cortex->Movement Impaired Movement Dopamine Dopamine (Depleted in PD) Dopamine->D2R Inhibits (-) Adenosine Adenosine (Increased) Adenosine->A2AR Stimulates (+) Istradefylline Istradefylline Istradefylline->A2AR Blocks (-)

Caption: Mechanism of Istradefylline in the indirect pathway of the basal ganglia.

Bioanalytical Workflow

Bioanalytical_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End: Concentration Report data_processing->end

Caption: Workflow for Istradefylline quantification in plasma samples.

References

Application Notes and Protocols for the Use of Istradefylline-d3,13C in Preclinical Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the utilization of Istradefylline-d3,13C in preclinical drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative data in bioanalytical assays.

Application Notes

Istradefylline (B1672650) is a selective adenosine (B11128) A2A receptor antagonist used in the treatment of Parkinson's disease.[1][2][3][4] Understanding its metabolic fate is essential for drug development. Stable isotope-labeled compounds, such as this compound, are invaluable tools in these studies.[5][6] They serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[7][8][9]

The primary application of this compound is as an internal standard in bioanalytical methods to quantify the concentration of istradefylline in biological matrices such as plasma, urine, and tissue homogenates.[7][8] By incorporating a known amount of the stable isotope-labeled standard into the samples, it is possible to correct for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby ensuring accurate quantification.

Istradefylline is primarily metabolized by the cytochrome P450 enzymes CYP1A1 and CYP3A4.[10] Identified metabolites include the active metabolite 4'-O-monodesmethyl istradefylline (M1), as well as M2, M3, M4, M5, M8, and M10.[11] While this compound is primarily used for the quantification of the parent drug, its presence can also aid in the tentative identification of metabolites in full-scan and high-resolution mass spectrometry experiments by observing the characteristic mass shift between the unlabeled and labeled metabolite fragments.

Experimental Protocols

The following protocols are provided as a general framework for conducting preclinical drug metabolism studies of istradefylline using this compound as an internal standard. These should be adapted and validated for specific experimental conditions.

Protocol 1: Quantitative Analysis of Istradefylline in Rat Plasma using LC-MS/MS

1. Objective: To determine the concentration of istradefylline in rat plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials:

  • Istradefylline analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Rat plasma (blank)

  • Microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of istradefylline in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Solution Preparation:

    • Prepare a series of working standard solutions of istradefylline by serial dilution of the stock solution with 50:50 ACN:water to create calibration standards.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

  • Calibration Curve Preparation:

    • Spike blank rat plasma with the istradefylline working standard solutions to create a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Injection Volume: 5 µL

    • Mass Spectrometer: ESI in positive ion mode.

    • MRM Transitions:

      • Istradefylline: To be determined based on parent and product ions.

      • This compound: To be determined based on parent and product ions with a mass shift corresponding to the isotopic labels.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of istradefylline to this compound against the concentration of the calibration standards.

    • Determine the concentration of istradefylline in the unknown samples by interpolation from the calibration curve.

Protocol 2: Preclinical Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of istradefylline in rats following oral administration.

2. Animals: Male Sprague-Dawley rats (n=3-5 per time point).

3. Dosing:

  • Administer a single oral dose of istradefylline (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

4. Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

5. Sample Analysis:

  • Analyze the plasma samples for istradefylline concentration using the validated LC-MS/MS method described in Protocol 1.

6. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Data Presentation

Quantitative data from the described studies should be presented in a clear and organized manner.

Table 1: Example Calibration Curve Data for Istradefylline in Rat Plasma

Nominal Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0121.1110
50.0585.2104
100.11510.3103
500.59051.2102.4
1001.18101.5101.5
5005.95498.799.7
100011.92995.699.6

Table 2: Example Pharmacokinetic Parameters of Istradefylline in Rats Following a 10 mg/kg Oral Dose

ParameterUnitMean ± SD
Cmaxng/mL850 ± 150
Tmaxh2.0 ± 0.5
AUC(0-t)ngh/mL6500 ± 980
AUC(0-inf)ngh/mL6800 ± 1050
t1/2h8.5 ± 1.2
CL/FL/h/kg1.47 ± 0.25
Vd/FL/kg18.2 ± 3.1

Visualizations

Preclinical_PK_Workflow cluster_Study_Design Study Design & Dosing cluster_Sample_Collection Sample Collection cluster_Bioanalysis Bioanalysis cluster_Data_Analysis Data Analysis Dosing Animal Dosing (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (with this compound) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Report Reporting PK_Analysis->Report

Caption: Workflow of a preclinical pharmacokinetic study.

Internal_Standard_Principle cluster_Sample Biological Sample cluster_Standard Internal Standard cluster_Processing Sample Processing & Analysis cluster_Quantification Quantification Analyte Istradefylline (Unknown Amount) Sample_Prep Extraction & LC-MS/MS Analysis Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep Ratio Peak Area Ratio (Analyte / IS) Sample_Prep->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of using an internal standard for quantification.

Istradefylline_Metabolism Istradefylline Istradefylline CYP1A1_3A4 CYP1A1, CYP3A4 Istradefylline->CYP1A1_3A4 Metabolites Metabolites M1 M1 (4'-O-desmethyl) (Active) Metabolites->M1 Other_Metabolites Other Metabolites (M2, M3, M8, etc.) Metabolites->Other_Metabolites CYP1A1_3A4->Metabolites

References

Application of Istradefylline-d3,13C in Neuropharmacology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline (B1672650) is a selective adenosine (B11128) A₂A receptor antagonist approved for the treatment of Parkinson's disease, where it serves as an adjunctive therapy to levodopa/carbidopa in patients experiencing "OFF" episodes.[1][2] Its mechanism of action is non-dopaminergic, targeting the overactivity of the indirect pathway in the basal ganglia, a key motor control center in the brain.[3][4] Istradefylline-d3,13C is a stable isotope-labeled version of istradefylline, which is a critical tool in neuropharmacological research, primarily for its use as an internal standard in quantitative mass spectrometry-based assays.[5][6] This allows for precise and accurate measurement of istradefylline concentrations in various biological matrices. These application notes provide detailed protocols for the use of this compound in key neuropharmacology experiments.

Data Presentation

Table 1: Pharmacokinetic Parameters of Istradefylline in Humans
ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~4 hours[1][4]
Terminal Half-life (t½)~83 hours[1][4]
Apparent Volume of Distribution (Vd/F)~557 L[1]
Plasma Protein Binding~98%[1]
MetabolismPrimarily via CYP1A1 and CYP3A4[1]
Apparent Oral Clearance (CL/F)5.76 L/h[7]
Apparent Central Volume of Distribution (V2/F)198 L[7]
Apparent Peripheral Volume of Distribution (V3/F)307 L[7]
Table 2: Receptor Binding Affinity of Istradefylline
ReceptorBinding Affinity (Ki)Reference
Adenosine A₂A Receptor2.2 nM[5][6][8]
Adenosine A₁ ReceptorLower affinity than A₂A[4]
Adenosine A₂B ReceptorLower affinity than A₂A[4]
Adenosine A₃ ReceptorLower affinity than A₂A[4]
Table 3: Clinical Efficacy of Istradefylline in Parkinson's Disease (Adjunctive Therapy)

| Study | Istradefylline Dose | Mean Reduction in Daily "OFF" Time (vs. Placebo) | Reference | | :--- | :--- | :--- | | Pooled Analysis of 8 Trials | 20 mg/day | -0.38 hours | | | Pooled Analysis of 8 Trials | 40 mg/day | -0.45 hours | | | Japanese Phase III Trial | 20 mg/day | -0.76 hours |[3][9] | | Japanese Phase III Trial | 40 mg/day | -0.73 hours |[3][9] | | North American Phase III Trial | 20 mg/day | -0.7 hours |[10] | | Phase IIb Trial | 20 mg/day | -0.65 hours |[10] | | Phase IIb Trial | 40 mg/day | -0.92 hours |[10] |

Signaling Pathway

Istradefylline acts as a selective antagonist at adenosine A₂A receptors, which are highly expressed in the striatum, a key component of the basal ganglia involved in motor control. In Parkinson's disease, the loss of dopamine (B1211576) leads to overactivity of the indirect pathway, contributing to motor symptoms. Adenosine, acting on A₂A receptors, enhances the activity of this pathway. By blocking these receptors, istradefylline reduces the inhibitory output from the striatum, helping to restore a more balanced motor control circuit.[4][11]

cluster_0 Striatal Neuron (Indirect Pathway) Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor binds G_protein Gs Protein A2A_Receptor->G_protein activates Istradefylline Istradefylline / this compound Istradefylline->A2A_Receptor blocks AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Increased_GABA_release Increased GABA Release (Excitatory Effect on Indirect Pathway) PKA->Increased_GABA_release leads to

Caption: Istradefylline's mechanism of action.

Experimental Protocols

Application Note 1: Quantification of Istradefylline in Biological Matrices using LC-MS/MS

Introduction: this compound is the ideal internal standard for the quantification of istradefylline in biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue homogenates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for matrix effects and improving the accuracy and precision of the measurement.[12][13]

Workflow:

Sample Biological Sample (Plasma, CSF, etc.) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Extraction Protein Precipitation & Solid Phase Extraction IS_Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification

Caption: LC-MS/MS quantification workflow.

Protocol:

  • Sample Preparation:

    • Thaw biological samples (e.g., 100 µL of plasma) on ice.

    • Add a known concentration of this compound (e.g., 10 ng/mL in methanol) to each sample, standard, and quality control.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetonitrile (B52724) to each sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate istradefylline from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both istradefylline and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of istradefylline to this compound against the concentration of the calibration standards.

    • Determine the concentration of istradefylline in the unknown samples from the calibration curve.

Application Note 2: Adenosine A₂A Receptor Binding Assay

Introduction: A radioligand binding assay can be used to determine the affinity of Istradefylline for the adenosine A₂A receptor. In this assay, a radiolabeled ligand that binds to the A₂A receptor is competed off by increasing concentrations of unlabeled Istradefylline. This compound could potentially be used as a non-radioactive competitor if its binding affinity is well-characterized.

Workflow:

Membranes Membranes from cells expressing A2A receptors Incubation Incubate with: - Radiolabeled Ligand - this compound (competitor) Membranes->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Counting Scintillation Counting to measure radioactivity Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Receptor binding assay workflow.

Protocol:

  • Membrane Preparation:

    • Prepare membranes from cells or tissues known to express adenosine A₂A receptors (e.g., HEK293 cells stably expressing the human A₂A receptor).[14]

  • Assay Buffer:

    • 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Increasing concentrations of Istradefylline or this compound (e.g., 0.1 nM to 10 µM).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-CGS 21680).

      • Membrane preparation (e.g., 20 µg of protein per well).

    • For non-specific binding, use a high concentration of a known A₂A antagonist (e.g., 10 µM unlabeled istradefylline).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Application Note 3: In Vivo Microdialysis in a Rodent Model of Parkinson's Disease

Introduction: In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and drugs in the brain of a freely moving animal.[15][16][17][18] This protocol describes the use of microdialysis to measure the concentration of istradefylline in the striatum of a rodent model of Parkinson's disease, using this compound as an internal standard for accurate quantification.

Protocol:

  • Animal Model:

    • Use a validated rodent model of Parkinson's disease (e.g., 6-hydroxydopamine (6-OHDA) lesioned rats).[15]

  • Microdialysis Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the striatum.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • Insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 1-2 hours.

    • Administer istradefylline to the animal (e.g., intraperitoneally).

    • Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Sample Analysis:

    • To each dialysate sample, add a known concentration of this compound as an internal standard.

    • Analyze the samples by LC-MS/MS as described in Application Note 1.

  • Data Analysis:

    • Calculate the concentration of istradefylline in each dialysate sample.

    • Plot the concentration of istradefylline in the striatum over time to determine its pharmacokinetic profile in the brain.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of istradefylline in neuropharmacological research. Its use as an internal standard in LC-MS/MS-based methods is crucial for pharmacokinetic and drug metabolism studies. The protocols provided here offer a framework for researchers to utilize this valuable compound in their investigations into the neuropharmacology of istradefylline and its therapeutic potential.

References

Istradefylline-d3,13C for cell-based assay normalization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Istradefylline-d3,13C for Cell-Based Assay Normalization

Introduction

Quantitative cell-based assays are fundamental tools in drug discovery and development, providing critical insights into the efficacy and mechanism of action of novel compounds. However, a significant challenge in these assays is the inherent well-to-well variability, which can arise from inconsistencies in cell seeding, proliferation rates, cell viability, and sample processing. To ensure the accuracy and reproducibility of experimental data, robust normalization strategies are essential.[1][2][3]

One of the most precise methods for normalization, particularly in assays utilizing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5][6] A SIL-IS is a non-radioactive, isotopically enriched version of the analyte of interest that is chemically identical but has a different mass. By adding a known amount of the SIL-IS to each sample early in the workflow, it can account for variations in sample extraction, handling, and instrument response, thereby improving data quality.[7]

This application note details the use of this compound as a SIL-IS for the accurate quantification of Istradefylline in cell-based assays. Istradefylline is a selective antagonist of the adenosine (B11128) A2A receptor, a G-protein coupled receptor (GPCR) implicated in various neurological disorders, most notably Parkinson's disease.[8][9][10][11] this compound is the stable isotope-labeled analog of Istradefylline, making it an ideal internal standard for quantitative analysis by LC-MS/MS.[12][13][14]

Principle of Normalization with this compound

The core principle of using this compound for normalization is based on isotope dilution mass spectrometry. A fixed concentration of the heavier this compound is "spiked" into all experimental samples containing the lighter, unlabeled Istradefylline (the analyte). During sample preparation and LC-MS/MS analysis, both the analyte and the internal standard are assumed to experience identical processing and ionization effects. Therefore, any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard.

Quantification is achieved by calculating the ratio of the mass spectrometer signal response of the analyte to that of the internal standard. This ratio is then used to determine the exact concentration of the analyte based on a standard curve. This ratiometric approach corrects for procedural inconsistencies, leading to significantly enhanced precision and accuracy.

cluster_0 Sample Preparation Variability cluster_1 Internal Standard Normalization cluster_2 LC-MS/MS Analysis cluster_3 Result Sample1 Sample 1 (High Recovery) IS Spike with Fixed Amount of this compound Sample1->IS Sample2 Sample 2 (Low Recovery) Sample2->IS Analysis1 Analyte Signal: High IS Signal: High IS->Analysis1 Analysis2 Analyte Signal: Low IS Signal: Low IS->Analysis2 Result Ratio (Analyte / IS) is Consistent Accurate Quantification Analysis1->Result Analysis2->Result

Caption: Logical workflow for normalization using a stable isotope-labeled internal standard.

Mechanism of Action: Adenosine A2A Receptor Signaling

Istradefylline exerts its pharmacological effects by antagonizing the adenosine A2A receptor.[11][15] This receptor is a member of the GPCR family and is highly expressed in the basal ganglia, a brain region critical for motor control.[8] The A2A receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon activation by its endogenous ligand, adenosine, the A2A receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), modulating gene expression and neuronal function.[16][17][18] By blocking this pathway, Istradefylline helps to normalize motor function in conditions like Parkinson's disease.[9]

Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates Istradefylline Istradefylline (Antagonist) Istradefylline->A2AR Blocks GProtein Gs Protein A2AR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation & Gene Expression PKA->CREB Phosphorylates A 1. Seed Cells in 96-well Plate B 2. Treat Cells with Istradefylline A->B C 3. Wash Cells with PBS B->C D 4. Lyse Cells C->D E 5. Spike with this compound & Precipitate Protein (ACN) D->E F 6. Centrifuge to Pellet Debris E->F G 7. Transfer Supernatant for Analysis F->G H 8. LC-MS/MS Analysis G->H I 9. Calculate Ratio and Determine Concentration H->I

References

Troubleshooting & Optimization

minimizing matrix effects in Istradefylline quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Istradefylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during bioanalysis, with a specific focus on minimizing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of Istradefylline, providing potential causes and actionable solutions.

Issue 1: Low Signal Intensity or Poor Sensitivity

Question: I am observing a significantly lower signal for Istradefylline than expected, or my signal-to-noise ratio is poor, making it difficult to achieve the required limits of quantification (LOQ). What is the likely cause and how can I resolve this?

Answer: Low signal intensity is a classic symptom of ion suppression , a type of matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids, salts, proteins) interfere with the ionization of Istradefylline in the MS source.[1][2] This reduces the number of analyte ions reaching the detector, leading to a weaker signal.[1]

Solutions & Optimization Steps:

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[2][3]

    • Action: Implement a more rigorous sample cleanup method. While Protein Precipitation (PPT) is fast, it may not be sufficient. Consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[1][2] Refer to the Experimental Protocols section for detailed procedures.

    • Rationale: LLE and SPE are more selective in isolating the analyte from complex matrix components like phospholipids, which are a major cause of ion suppression.[2][4]

  • Optimize Chromatographic Separation: If matrix components co-elute with Istradefylline, ion suppression is more likely to occur.[3][5]

    • Action: Adjust your LC method to separate the Istradefylline peak from the regions where matrix components elute. This can be achieved by modifying the mobile phase composition, adjusting the gradient elution profile, or using a different column chemistry (e.g., a C18 column).[1][5]

    • Rationale: Increasing the chromatographic resolution between Istradefylline and interfering compounds prevents them from entering the mass spectrometer ion source at the same time, thus minimizing competition for ionization.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Incorporate an Istradefylline-specific SIL-IS into your workflow.

    • Rationale: A SIL-IS is the gold standard for compensating for matrix effects.[1][3] It co-elutes with Istradefylline and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the IS, accurate quantification can be achieved even if the absolute signal intensity varies.[1][6]

  • Sample Dilution:

    • Action: Dilute the sample extract with the mobile phase before injection.[5]

    • Rationale: This simple method reduces the concentration of both Istradefylline and the interfering matrix components.[5][7] This approach is only viable if the Istradefylline concentration is high enough to remain above the LOQ after dilution.[5]

Troubleshooting_Workflow cluster_prep Step 1: Sample Preparation cluster_lc Step 2: Chromatography cluster_is Step 3: Compensation start Problem: Low Istradefylline Signal (Suspected Ion Suppression) prep_check Is sample prep method (e.g., PPT) sufficient? start->prep_check spe_lle Implement SPE or LLE for cleaner extract. prep_check->spe_lle No lc_check Does Istradefylline co-elute with matrix components? prep_check->lc_check Yes spe_lle->lc_check lc_optim Optimize LC gradient or change column. lc_check->lc_optim Yes is_check Are you using a SIL-Internal Standard? lc_check->is_check No lc_optim->is_check add_is Incorporate a SIL-IS to compensate for suppression. is_check->add_is No end_node Re-evaluate Signal Intensity & Method Performance is_check->end_node Yes add_is->end_node

Caption: Troubleshooting workflow for low Istradefylline signal intensity.

Issue 2: Inconsistent and Irreproducible Results

Question: My results for quality control (QC) samples are highly variable between runs and across different sample lots. What could be causing this lack of reproducibility?

Answer: Poor reproducibility is often linked to inconsistent matrix effects.[6] Variations in the composition of the biological matrix from one sample to another can lead to different degrees of ion suppression, resulting in fluctuating analytical results.[8]

Solutions & Optimization Steps:

  • Standardize Sample Preparation: Inconsistent execution of the sample preparation protocol can lead to variable removal of matrix components.[8]

    • Action: Ensure your sample preparation protocol (PPT, LLE, or SPE) is robust and followed precisely for all samples, calibrators, and QCs. Automating the procedure can help improve consistency.

    • Rationale: A highly repeatable sample preparation method minimizes variability in the final extract composition, leading to more consistent matrix effects.

  • Employ Matrix-Matched Calibrators:

    • Action: Prepare all calibration standards and QC samples in the same biological matrix (e.g., blank plasma) as your unknown samples.[6]

    • Rationale: This ensures that the standards and QCs experience a similar matrix effect to the unknown samples, improving accuracy and reproducibility.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: As with low signal intensity, a SIL-IS is the most effective tool to correct for sample-to-sample variability.

    • Rationale: The SIL-IS co-elutes and experiences the same ionization suppression as the analyte, effectively normalizing the signal response across different samples and correcting for inconsistencies.[1][6]

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect"? A1: The matrix refers to all components in a sample other than the analyte of interest (Istradefylline).[1] A matrix effect is the alteration of the analyte's ionization efficiency due to these co-eluting components.[1] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative analysis.[1][2]

Q2: Which sample preparation method is best for minimizing matrix effects for Istradefylline in plasma? A2: The "best" method depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): Fastest and simplest, but often results in the least clean extract and may be insufficient for high-sensitivity assays due to significant remaining phospholipids.[2][4]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning Istradefylline into an immiscible organic solvent, leaving many polar interferences behind.[2]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute Istradefylline, leading to the most significant reduction in matrix effects.[1][2]

Q3: How can I quantitatively assess the degree of matrix effect in my method? A3: The matrix effect can be quantified using the post-extraction spike method to calculate the Matrix Factor (MF).[2][5] This involves comparing the peak area of Istradefylline in a blank matrix extract spiked post-extraction with the peak area of Istradefylline in a neat solvent at the same concentration.

  • Formula: Matrix Factor (MF) % = (Peak Area in Matrix / Peak Area in Solvent) x 100[8]

  • Interpretation:

    • MF = 100%: No matrix effect.

    • MF < 100%: Ion suppression.

    • MF > 100%: Ion enhancement.

Q4: Can I just use a standard internal standard instead of an expensive stable isotope-labeled one? A4: While a standard (or analogue) internal standard can correct for some variability, it is not ideal for matrix effects. Because its chemical structure and chromatographic behavior are different from Istradefylline, it will not experience the exact same degree of ion suppression.[3] A Stable Isotope-Labeled Internal Standard (SIL-IS) is chemically identical to the analyte and co-elutes perfectly, making it the superior choice for accurately correcting matrix effects.[1][3]

Data Presentation: Sample Preparation Method Comparison

The following table summarizes the typical performance of common sample preparation techniques for the analysis of small molecules like Istradefylline in human plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 90%75 - 90%> 85%
Matrix Effect (MF %) 40 - 75% (Significant Suppression)70 - 95% (Mild Suppression)90 - 110% (Minimal Effect)
Extract Cleanliness LowMediumHigh
Time / Sample ~5 min~20 min~30 min
Cost / Sample LowLow-MediumHigh
Primary Application High-throughput screening, high concentration samplesGood balance of cleanliness and costHigh-sensitivity, regulatory submission studies

Note: Values are representative and can vary based on the specific protocol, analyte, and matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast but provides the lowest level of cleanup.

  • Sample Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the Istradefylline SIL-IS working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional): For increased sensitivity, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

  • Injection: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a cleaner sample than PPT.

  • Sample Aliquot: Transfer 200 µL of plasma sample into a glass tube.

  • Add Internal Standard: Add 20 µL of the Istradefylline SIL-IS working solution.

  • pH Adjustment: Add 50 µL of a buffer solution (e.g., 0.1 M ammonium (B1175870) hydroxide) to basify the sample.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[2]

  • Mix: Cap the tube and vortex for 2 minutes, followed by shaking for 10 minutes.

  • Centrifuge: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 150 µL of mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the cleanest extract, ideal for high-sensitivity assays. A mixed-mode or reversed-phase SPE cartridge is suitable.

  • Condition Cartridge: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 250 µL of plasma, add 25 µL of SIL-IS and 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Istradefylline and the IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 150 µL of mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Plasma + Precipitating Solvent ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Inject Supernatant ppt3->ppt4 lle1 Plasma + Extraction Solvent lle2 Vortex/Shake lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Evaporate Organic Layer lle3->lle4 lle5 Reconstitute & Inject lle4->lle5 spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe6 Inject spe5->spe6

Caption: Comparison of major steps in common sample preparation workflows.

Istradefylline's Mechanism of Action

For context, Istradefylline is a selective adenosine (B11128) A2A receptor antagonist. The diagram below illustrates its role in the signaling pathway relevant to Parkinson's disease treatment.

Istradefylline_MoA cluster_pathway Dopaminergic Neuron Synapse A2A_Receptor A2A Receptor Inhibition Inhibition of Dopamine D2 Receptor Function A2A_Receptor->Inhibition Leads to Adenosine Adenosine Adenosine->A2A_Receptor Binds & Activates Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks

Caption: Istradefylline blocks the Adenosine A2A receptor.

References

Technical Support Center: Addressing Ion Suppression with Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression when quantifying Istradefylline using its stable isotope-labeled internal standard, Istradefylline-d3,13C, in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my Istradefylline analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, Istradefylline, is reduced by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This suppression can lead to a decreased signal intensity, resulting in underestimation of the analyte concentration, poor sensitivity, and inaccurate and imprecise data.[2][3]

Q2: How does using this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Istradefylline.[4][5][6] Because it is chemically and structurally almost identical to Istradefylline, it is expected to have very similar chromatographic retention times and experience the same degree of ion suppression.[7] By adding a known concentration of this compound to your samples before processing, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio should remain constant even if both signals are suppressed, thus compensating for the matrix effect and improving the accuracy and precision of the results.[7]

Q3: I am observing ion suppression even with the use of this compound. What could be the reason?

A3: While a SIL-IS is the best tool to compensate for matrix effects, several factors can still lead to inadequate correction:

  • Chromatographic Separation: Even minor differences in retention time between Istradefylline and this compound can expose them to different co-eluting matrix components, leading to differential ion suppression.

  • High Concentration of Interferents: Extremely high concentrations of matrix components can cause non-linear suppression effects that are not adequately corrected by the internal standard.

  • Source of Contamination: Contamination from plasticizers, detergents, or other exogenous materials can also contribute to ion suppression.[8]

Q4: What are the common sources of matrix effects in bioanalysis?

A4: Matrix effects primarily arise from endogenous components of the biological sample such as phospholipids, salts, proteins, and metabolites.[9] Exogenous sources can include anticoagulants used during sample collection, dosing vehicles in preclinical studies, and concomitant medications in clinical trials.[9][10]

Q5: How can I qualitatively and quantitatively assess ion suppression in my Istradefylline method?

A5:

  • Qualitative Assessment (Post-Column Infusion): A post-column infusion experiment is a powerful tool to identify regions in the chromatogram where ion suppression occurs.[8][11] In this experiment, a constant flow of Istradefylline solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention time ranges where ion suppression is happening.

  • Quantitative Assessment (Matrix Factor): The matrix effect can be quantified by calculating the Matrix Factor (MF) as recommended by regulatory agencies like the FDA and EMA.[1][2][3][12][13][14][15] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. The internal standard-normalized MF is then used to assess the variability of the matrix effect between different lots of the biological matrix.[9]

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of Istradefylline.

Possible Cause Troubleshooting Steps
Suboptimal Sample Preparation Evaluate different sample preparation techniques. While protein precipitation (PPT) is fast, it may result in a dirtier extract with more significant matrix effects.[16] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples and reduce ion suppression.[16]
Analyte Adsorption Hydrophobic analytes can adsorb to plasticware or the LC system components.[16] Consider using low-binding tubes and plates. Pre-conditioning the LC system with a few injections of a high-concentration standard might help passivate active sites.
pH of Extraction Solvent Ensure the pH of the extraction solvent is optimized to keep Istradefylline in its desired charge state for efficient partitioning and extraction.

Issue 2: Poor peak shape (tailing, fronting, or splitting) for Istradefylline and/or this compound.

Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.[17]
Incompatible Injection Solvent The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[17]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions Interactions with metal surfaces in the HPLC system can sometimes cause peak tailing for certain compounds. Consider using a metal-free or PEEK-lined column.[18]

Issue 3: High variability in the analyte/internal standard peak area ratio across a run.

Possible Cause Troubleshooting Steps
Differential Ion Suppression Optimize the chromatography to ensure perfect co-elution of Istradefylline and this compound. Even a small separation can lead to variability if they elute on the shoulder of a region of ion suppression.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. Optimize the injector wash solvent and cycle.
Instability of the Analyte or Internal Standard Verify the stability of Istradefylline and this compound in the autosampler over the duration of the analytical run.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Prepare a standard solution of Istradefylline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the Istradefylline assay.

  • Connect a syringe pump containing the Istradefylline standard solution to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.

  • Begin the LC gradient with the mobile phase flow and start the infusion of the Istradefylline solution at a low, constant flow rate (e.g., 10 µL/min). This will establish a stable baseline signal for Istradefylline.

  • Inject a blank, extracted biological matrix sample (e.g., protein-precipitated plasma from a drug-free subject).

  • Monitor the Istradefylline signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.

  • Optimize the chromatography to ensure that the Istradefylline and this compound peaks elute in a region free of significant ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect using Matrix Factor

  • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Istradefylline and this compound spiked into the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with Istradefylline and this compound at the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix from each of the six lots with Istradefylline and this compound at the same low and high concentrations before extraction.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF) for each lot at both low and high concentrations.

    • Matrix Factor (Analyte): Mean Peak Area (Set B) / Mean Peak Area (Set A)

    • Matrix Factor (IS): Mean Peak Area of IS (Set B) / Mean Peak Area of IS (Set A)

    • IS-Normalized Matrix Factor: (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)

  • Evaluate the results based on regulatory guidelines. For example, the coefficient of variation (CV%) of the IS-Normalized MF across the different lots should be ≤15%.[12][19]

Data Presentation

Table 1: Illustrative Data for Matrix Factor Assessment of Istradefylline

Matrix Lot Analyte Peak Area (Post-Spike) IS Peak Area (Post-Spike) Analyte/IS Ratio (Post-Spike) IS-Normalized Matrix Factor
185,000170,0000.501.00
282,500168,0000.490.98
388,000172,0000.511.02
484,000165,0000.511.02
580,000160,0000.501.00
686,500175,0000.490.98
Mean 84,333168,3330.501.00
Std. Dev. 2,8755,3540.010.02
CV (%) 3.4%3.2%2.0%2.0%
Note: This table presents illustrative data. The IS-Normalized Matrix Factor CV of 2.0% is well within the acceptable limit of ≤15%, indicating that this compound effectively compensates for the matrix effect.

Table 2: Illustrative Recovery Data for Istradefylline

Sample Type Mean Analyte Peak Area Mean IS Peak Area Mean Analyte/IS Ratio Recovery (%)
Pre-Extraction Spike (Set C)78,000165,0000.47-
Post-Extraction Spike (Set B)85,000170,0000.50-
Calculated Recovery ---94.0%
Note: Recovery is calculated as (Mean Analyte/IS Ratio in Set C) / (Mean Analyte/IS Ratio in Set B) * 100. This illustrative data shows high and consistent recovery.

Visualizations

Ion_Suppression_Concept cluster_LC LC Column cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Istradefylline Droplet Charged Droplets Analyte->Droplet Co-elution IS This compound IS->Droplet Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution Matrix->Droplet Competition for ionization reduces Analyte & IS ions Detector Detector Droplet->Detector Ion Evaporation

Caption: Conceptual diagram of ion suppression in the ESI source.

Experimental_Workflow Start Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Start->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis (Calculate Analyte/IS Ratio) LC_MS->Data_Analysis Result Concentration of Istradefylline Data_Analysis->Result

Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.

Troubleshooting_Logic Problem Inaccurate/Imprecise Results Check_IS IS Performance Issues? Problem->Check_IS Start Check_Chroma Chromatography Issues? Check_IS->Check_Chroma No Sol_IS Verify IS purity & concentration. Ensure co-elution. Check_IS->Sol_IS Yes Check_SamplePrep Sample Prep Issues? Check_Chroma->Check_SamplePrep No Sol_Chroma Optimize gradient. Check for column degradation. Use guard column. Check_Chroma->Sol_Chroma Yes Check_SamplePrep->Problem No, consult instrument specialist Sol_SamplePrep Test alternative prep methods (LLE/SPE). Optimize pH. Check_SamplePrep->Sol_SamplePrep Yes

References

Technical Support Center: Istradefylline-d3,13C Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing and troubleshooting the stability of Istradefylline-d3,13C in biological matrices. The following information is based on established bioanalytical method validation principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological matrices critical?

This compound is a stable isotope-labeled (SIL) internal standard (IS) for Istradefylline. In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an IS is added at a known concentration to every sample to correct for variability during sample preparation and analysis.[1] The fundamental assumption is that the IS behaves identically to the analyte (Istradefylline) and is stable throughout the entire analytical process.[2] If this compound degrades in the biological matrix (e.g., plasma, urine) during collection, storage, or processing, its concentration will change, leading to inaccurate and unreliable quantification of the target analyte.[3]

Q2: What are the primary stability assessments required for a labeled internal standard like this compound?

According to regulatory guidelines from bodies like the FDA, a comprehensive stability assessment should be conducted to cover all conditions that study samples will encounter.[4][5] The core stability tests include:

  • Stock and Working Solution Stability: Evaluates the stability of the IS in its storage solvent at different temperatures (e.g., refrigerated, room temperature).[6]

  • Freeze-Thaw Stability: Assesses the stability of the IS in a biological matrix after being subjected to a minimum of three freeze-thaw cycles from the intended storage temperature (e.g., -70°C) to room temperature.[7]

  • Short-Term (Bench-Top) Stability: Determines if the IS is stable in the biological matrix for the duration of sample preparation at room temperature.[8]

  • Long-Term Stability: Evaluates the stability of the IS in the matrix at the intended long-term storage temperature (e.g., -70°C) for a period equal to or exceeding the duration of the study.[9]

  • Autosampler (Processed Sample) Stability: Confirms that the IS is stable in the processed sample extract while sitting in the autosampler before injection.[10]

Q3: What are the general acceptance criteria for stability experiments?

For stability to be demonstrated, the mean concentration of the quality control (QC) samples at each time point and condition should be within ±15% of their nominal (theoretical) concentration. The precision, measured as the coefficient of variation (%CV), of the replicate measurements should also not exceed 15%.[10] These criteria ensure that any degradation or variability is within acceptable analytical limits.

Q4: Can I use stability data from unlabeled Istradefylline for this compound?

No, this is not recommended. While SIL internal standards are designed to have nearly identical physicochemical properties to the analyte, this cannot be assumed.[2] The stability of the IS must be independently evaluated in the same matrix and under the same storage conditions as the analyte.[4] Regulatory guidelines require separate validation for the analyte and the internal standard to ensure the integrity of the bioanalytical method.

Q5: Are there any known stability liabilities for the parent compound, Istradefylline?

Yes. Studies have shown that Istradefylline in an aqueous solution is extremely unstable when exposed to light, leading to the formation of a photodegradation product (Z-Istradefylline).[11] Therefore, it is critical to protect all solutions and biological samples containing Istradefylline and its labeled internal standard from light during all stages of handling and analysis. Stock solutions are typically stored at -20°C or -80°C to ensure long-term stability.[12]

Experimental Protocols for Stability Assessment

The following protocols provide a detailed framework for validating the stability of this compound in a biological matrix (e.g., human plasma).

1. Preparation of Samples

  • Prepare two levels of Quality Control (QC) samples: a low concentration (LQC, ~3x the Lower Limit of Quantification) and a high concentration (HQC, ~75% of the Upper Limit of Quantification).

  • Spike blank, pooled biological matrix with the appropriate amount of this compound working solution to achieve the LQC and HQC concentrations.

  • Prepare a sufficient number of aliquots for all planned stability tests.

2. Freeze-Thaw Stability Protocol

  • Objective: To assess stability after repeated freezing and thawing cycles.[13]

  • Procedure:

    • Take at least three replicates of LQC and HQC aliquots.

    • Freeze the samples at the intended storage temperature (e.g., -70°C) for a minimum of 12 hours (Cycle 1 Freeze).[7]

    • Thaw the samples unassisted at room temperature until completely thawed.

    • Repeat this freeze-thaw process for a minimum of two more cycles.

    • After the final thaw, analyze the samples against a freshly prepared calibration curve and a set of freshly thawed comparison QCs (which have not undergone extra cycles).

3. Short-Term (Bench-Top) Stability Protocol

  • Objective: To evaluate stability at room temperature for a duration matching the sample preparation time.[8]

  • Procedure:

    • Take at least three replicates of LQC and HQC aliquots.

    • Thaw the samples and let them sit on the laboratory bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours) that exceeds the expected handling time.[9]

    • After the specified duration, process and analyze the samples against a freshly prepared calibration curve and comparison QCs.

4. Long-Term Stability Protocol

  • Objective: To confirm stability at the intended storage temperature over the duration of a study.[9]

  • Procedure:

    • Place a sufficient number of LQC and HQC aliquots in storage at the intended temperature (e.g., -70°C).

    • Analyze at least three replicates of each level at designated time points (e.g., 30, 90, 180 days).

    • At each time point, analyze the stored stability samples against a freshly prepared calibration curve and comparison QCs.

5. Autosampler (Processed Sample) Stability Protocol

  • Objective: To ensure stability in the final extract within the autosampler.

  • Procedure:

    • Process a set of LQC and HQC samples.

    • Inject the samples immediately to get an initial reading (T=0).

    • Store the same processed samples in the autosampler at its operating temperature (e.g., 4°C) for a period that exceeds the expected run time (e.g., 24, 48 hours).

    • Re-inject the samples and compare the results to the initial (T=0) analysis.

Data Presentation Templates

Use the following tables to organize and report your stability data.

Table 1: Example Freeze-Thaw Stability Data

ConditionReplicateNominal Conc. (ng/mL)Measured Conc. (ng/mL)% Accuracy
LQC (3 Cycles) 15.04.9599.0%
25.05.10102.0%
35.04.8897.6%
Mean 4.98 99.5%
%CV 2.2%
HQC (3 Cycles) 1500.0505.5101.1%
2500.0491.298.2%
3500.0511.0102.2%
Mean 502.6 100.5%
%CV 2.0%

Table 2: Example Short-Term (Bench-Top) Stability Data

ConditionReplicateNominal Conc. (ng/mL)Measured Conc. (ng/mL)% Accuracy
LQC (24h @ RT) 15.04.8597.0%
25.04.9999.8%
35.05.07101.4%
Mean 4.97 99.4%
%CV 2.2%
HQC (24h @ RT) 1500.0490.198.0%
2500.0515.3103.1%
3500.0509.8102.0%
Mean 505.1 101.0%
%CV 2.6%

Visualized Workflows and Troubleshooting

G cluster_prep Preparation cluster_testing Stability Assessment cluster_analysis Analysis & Evaluation prep_stock Prepare Stock & Working Solutions prep_qc Spike Matrix to Create LQC & HQC Pools prep_stock->prep_qc ft_stability Freeze-Thaw Stability (≥3 Cycles) prep_qc->ft_stability bt_stability Bench-Top Stability (e.g., 24h @ RT) prep_qc->bt_stability lt_stability Long-Term Stability (e.g., -70°C) prep_qc->lt_stability as_stability Autosampler Stability (Processed Samples) prep_qc->as_stability analysis Analyze Stability Samples vs. Fresh Calibration Curve & Comparison QCs ft_stability->analysis bt_stability->analysis lt_stability->analysis as_stability->analysis evaluation Evaluate Data Against Acceptance Criteria (±15% Accuracy, ≤15% CV) analysis->evaluation G start IS Signal Instability Detected (High %CV or Trend) check_prep Step 1: Review Sample Prep - Was IS solution added correctly? - Were samples mixed thoroughly? start->check_prep check_instrument Step 2: Check LC-MS System - Is the ion source clean? - Is injection volume consistent? - Is the correct MS method loaded? check_prep->check_instrument If prep is OK solution_prep Solution: Re-prepare affected samples. Reinforce training. check_prep->solution_prep If error found check_matrix Step 3: Investigate Matrix Effects - Do IS responses differ between matrix samples and neat solutions? - Perform post-column infusion. check_instrument->check_matrix If system is OK solution_instrument Solution: Perform instrument maintenance (e.g., source cleaning). check_instrument->solution_instrument If issue found check_stability Step 4: Confirm IS Chemical Stability - Prepare fresh IS stock solution. - Re-run failed stability tests. - Protect from light. check_matrix->check_stability If no matrix effect solution_matrix Solution: Optimize chromatography to separate IS from interferences. Improve sample cleanup. check_matrix->solution_matrix If effect confirmed solution_stability Solution: Store IS solutions and samples under validated conditions. Use amber vials. check_stability->solution_stability If degradation confirmed

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Istradefylline (B1672650).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for Istradefylline analysis?

A1: For initial method development, a reversed-phase C18 column is recommended. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier is a good starting point. For detection, electrospray ionization (ESI) in positive mode is typically used.

Q2: How should I prepare Istradefylline samples from a plasma matrix?

A2: A simple and effective method for plasma sample preparation is protein precipitation. This can be accomplished using methanol (B129727) or acetonitrile.[1][2][3] The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.

Q3: What are some common issues encountered during the analysis of Istradefylline?

A3: Istradefylline is susceptible to photodegradation, which can lead to inconsistent results.[4][5] It is crucial to protect samples and standards from light. Other common issues include matrix effects from complex biological samples and the presence of impurities from synthesis.[6][7]

Q4: Can you provide a reference for a validated LC-MS/MS method for Istradefylline?

A4: A validated UPLC-MS/MS method for the simultaneous quantification of levodopa (B1675098) and istradefylline in rat plasma has been published.[1][2] This method utilizes a simple protein precipitation for sample preparation and a gradient elution on a C18 column.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing

  • Q: My Istradefylline peak is showing significant tailing. What could be the cause?

    • A: Peak tailing can be caused by several factors. Check the pH of your mobile phase; ensuring Istradefylline is in its protonated form with an acidic modifier like formic acid can improve peak shape. Secondary interactions with the column stationary phase can also be a cause. Consider using a column with end-capping or a different stationary phase chemistry. Also, ensure that your sample solvent is compatible with the initial mobile phase conditions.

Issue 2: Low Sensitivity or No Signal

  • Q: I am observing a very low signal for Istradefylline. How can I improve sensitivity?

    • A: First, confirm the correct ESI polarity (positive mode is generally preferred) and optimize the ionization source parameters such as capillary voltage and gas flows.[8][9] Ensure the mass spectrometer is tuned and calibrated. Check for potential ion suppression from the sample matrix by performing a post-column infusion experiment. If matrix effects are significant, improve your sample clean-up procedure.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Q: My results for Istradefylline are not reproducible between injections. What should I investigate?

    • A: Given Istradefylline's sensitivity to light, photostability is a primary concern.[4][5] Ensure that all samples, standards, and autosampler vials are protected from light using amber vials or by covering the autosampler tray. Inconsistent sample preparation can also lead to variability. Ensure precise and consistent execution of your sample preparation protocol. Column degradation can also affect reproducibility over a long sequence of injections.

Issue 4: Carryover in Blank Injections

  • Q: I am seeing a peak for Istradefylline in my blank injections following a high concentration standard. How can I reduce carryover?

    • A: Carryover can originate from the autosampler, injector, or the LC column. Optimize your needle wash procedure by using a strong organic solvent and increasing the wash volume and duration. If carryover persists, investigate potential dead volumes in your LC system. Injecting a blank with a high organic content after high concentration samples can also help to wash the system.

Experimental Protocols & Data

Table 1: Recommended LC Parameters for Istradefylline Analysis
ParameterRecommended Condition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2] or equivalent
Mobile Phase A 0.2% Formic Acid in Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 0.40 mL/min[1][2]
Gradient Refer to specific validated methods for gradient details.
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Table 2: Example Mass Spectrometry Parameters for Istradefylline
ParameterRecommended Setting
Ionization Mode ESI Positive
Linearity Range (in rat plasma) 10 - 5000 ng/mL[1][2]
Internal Standard 8-(3-chlorostyryl) caffeine[1][2]

Note: Specific MRM transitions and collision energies need to be optimized for the instrument in use.

Detailed Experimental Protocol: Istradefylline Analysis in Rat Plasma

This protocol is based on the method described by Wang L et al.[1][2]

  • Standard and Sample Preparation:

    • Prepare stock solutions of Istradefylline and the internal standard (IS), 8-(3-chlorostyryl) caffeine, in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with appropriate concentrations of Istradefylline.

  • Protein Precipitation:

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of the IS working solution in methanol.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample onto the UPLC-MS/MS system.

    • Use the LC and MS parameters outlined in Tables 1 and 2 as a starting point.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Receive Plasma Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject Sample transfer->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for Istradefylline analysis.

troubleshooting_guide start Start Troubleshooting issue Identify Primary Issue start->issue peak_shape Poor Peak Shape issue->peak_shape Peak Issues sensitivity Low Sensitivity issue->sensitivity Signal Issues reproducibility Poor Reproducibility issue->reproducibility Consistency Issues check_ph Check Mobile Phase pH peak_shape->check_ph check_solvent Verify Sample Solvent peak_shape->check_solvent optimize_source Optimize Ion Source sensitivity->optimize_source check_matrix Investigate Matrix Effects sensitivity->check_matrix protect_light Protect from Light reproducibility->protect_light verify_prep Verify Sample Prep Consistency reproducibility->verify_prep

Caption: Troubleshooting decision tree for Istradefylline analysis.

References

troubleshooting poor recovery of Istradefylline from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Istradefylline from plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical properties of Istradefylline to consider for plasma extraction?

A1: Two key properties of Istradefylline significantly impact its recovery from plasma:

  • High Plasma Protein Binding: Istradefylline is approximately 98% bound to plasma proteins, primarily serum albumin and alpha-1-acid glycoprotein[1][2][3]. This means that a robust method is required to disrupt these protein-drug interactions to release the Istradefylline for extraction.

  • pH-Dependent Solubility: Istradefylline is a weakly alkaline drug with very low solubility in aqueous solutions at neutral and basic pH[4][5][6][7]. Its solubility is significantly greater in acidic conditions[4][5]. Therefore, pH control is a critical factor throughout the extraction process.

Q2: I am observing consistently low recovery of Istradefylline. What is the most likely cause?

A2: The most probable cause of low recovery is inefficient disruption of the high plasma protein binding[1][2][3]. If the bond between Istradefylline and plasma proteins is not sufficiently broken, the drug will remain in the aqueous phase and be discarded with the protein pellet after precipitation, leading to poor recovery in the final extract.

Q3: Can the choice of anticoagulant for blood collection affect Istradefylline recovery?

A3: While the literature does not specifically detail the effects of different anticoagulants on Istradefylline recovery, it is a general best practice in bioanalysis to maintain consistency in the anticoagulant used across all samples, including standards and quality controls. Commonly used anticoagulants like EDTA, heparin, and citrate (B86180) can slightly alter the plasma pH and ionic strength, which could potentially influence drug-protein binding and extraction efficiency.

Q4: How does the pH of the plasma sample and extraction solvents affect recovery?

A4: The pH is a critical parameter. Istradefylline, being a weakly alkaline drug, is more soluble in acidic environments[4][5]. Acidifying the plasma sample (e.g., with formic acid or trichloroacetic acid) can help to both disrupt protein binding by denaturing the proteins and enhance the solubility of the Istradefylline in the resulting supernatant. The pH of the extraction and reconstitution solvents should also be optimized to ensure the drug remains soluble throughout the process.

Q5: Should I use Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) for Istradefylline?

A5: Both PPT and SPE can be effective if optimized correctly.

  • Protein Precipitation (PPT): This is a simpler, faster, and often cheaper method. It is a good starting point for troubleshooting. However, it may result in a "dirtier" extract with more matrix components, which can lead to ion suppression in LC-MS/MS analysis[8][9].

  • Solid-Phase Extraction (SPE): This method can provide a much cleaner sample by selectively binding and eluting the analyte, which can improve the reliability and sensitivity of the subsequent analysis[10]. However, SPE requires more extensive method development to select the appropriate sorbent and optimize the wash and elution steps.

The choice depends on the required sensitivity, sample throughput, and the performance of your analytical method.

Troubleshooting Guides

Issue 1: Low Recovery After Protein Precipitation

If you are experiencing low recovery with a protein precipitation protocol, consider the following troubleshooting steps, summarized in the table below.

Potential Cause Troubleshooting Step Rationale
Inefficient Protein Disruption Use a stronger protein precipitating agent. Acetonitrile (B52724) is commonly used, but colder acetonitrile or the addition of an acid (e.g., 0.1% formic acid or trichloroacetic acid) can be more effective.The high protein binding of Istradefylline (98%) requires efficient denaturation of plasma proteins to release the drug[1][2][3].
Istradefylline Precipitation Ensure the pH of the supernatant after protein precipitation is acidic. If necessary, add a small amount of acid to the precipitation solvent.Istradefylline is more soluble in acidic conditions. A neutral or near-neutral pH could cause the drug to precipitate along with the proteins[4][5].
Insufficient Vortexing/Mixing Increase the vortexing time and intensity after adding the precipitation solvent to ensure thorough mixing and complete protein precipitation.Incomplete mixing can lead to inefficient protein precipitation and poor release of the bound drug.
Suboptimal Supernatant Transfer After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Consider a second extraction of the protein pellet and combine the supernatants.To maximize the recovery of the drug from the liquid phase.
Issue 2: Low Recovery After Solid-Phase Extraction (SPE)

For issues with an SPE protocol, refer to the following guidance.

Potential Cause Troubleshooting Step Rationale
Incomplete Protein Binding Disruption Prior to Loading Pre-treat the plasma sample with an acid (e.g., formic acid, phosphoric acid) before loading it onto the SPE cartridge.This is crucial to break the strong bond between Istradefylline and plasma proteins, making the drug available to bind to the SPE sorbent[1][2][3].
Analyte Breakthrough During Loading Decrease the flow rate during sample loading. Ensure the plasma is adequately diluted and acidified before loading.A high flow rate may not allow sufficient time for the analyte to interact with and bind to the sorbent material[8].
Premature Elution During Washing Use a weaker wash solvent. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the Istradefylline.Optimizing the wash step is key to removing matrix components without losing the target analyte.
Incomplete Elution Increase the strength of the elution solvent. A common elution solvent for similar compounds is acetonitrile with a small percentage of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521).The elution solvent must be strong enough to disrupt the interaction between Istradefylline and the SPE sorbent.
Incorrect Sorbent Type Select an appropriate SPE sorbent based on the properties of Istradefylline (e.g., a mixed-mode cation exchange sorbent could be effective for a weakly basic drug).The choice of sorbent is critical for achieving good retention and selective elution.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile
  • Sample Preparation: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

  • Analysis: Vortex, centrifuge, and inject the supernatant into the analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 2% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0), followed by 1 mL of methanol.

  • Elution: Elute the Istradefylline from the cartridge with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex, centrifuge, and inject the supernatant for analysis.

Visualizations

Troubleshooting_Poor_Recovery Start Poor Istradefylline Recovery Observed Check_PPT Using Protein Precipitation? Start->Check_PPT Check_SPE Using Solid-Phase Extraction? Start->Check_SPE PPT_Issue_Binding Inefficient Protein Binding Disruption Check_PPT->PPT_Issue_Binding Yes PPT_Issue_Solubility Istradefylline Precipitation Check_PPT->PPT_Issue_Solubility Yes SPE_Issue_Pretreat Incomplete Protein Disruption Pre-Loading Check_SPE->SPE_Issue_Pretreat Yes SPE_Issue_Elution Incomplete Elution from Sorbent Check_SPE->SPE_Issue_Elution Yes SPE_Issue_Wash Analyte Loss During Wash Step Check_SPE->SPE_Issue_Wash Yes PPT_Solution_Acid Add Acid (e.g., 0.1% Formic Acid) to Precipitation Solvent PPT_Issue_Binding->PPT_Solution_Acid PPT_Solution_pH Ensure Supernatant is Acidic PPT_Issue_Solubility->PPT_Solution_pH SPE_Solution_Pretreat Acidify Plasma Sample Before Loading SPE_Issue_Pretreat->SPE_Solution_Pretreat SPE_Solution_Elution Increase Elution Solvent Strength SPE_Issue_Elution->SPE_Solution_Elution SPE_Solution_Wash Use Weaker Wash Solvent SPE_Issue_Wash->SPE_Solution_Wash

Caption: Troubleshooting workflow for poor Istradefylline recovery.

Experimental_Workflow cluster_PPT Protein Precipitation cluster_SPE Solid-Phase Extraction Plasma_Sample Plasma Sample (100 µL) PPT_Add_Solvent Add 300 µL Acetonitrile (+ 0.1% Formic Acid) Plasma_Sample->PPT_Add_Solvent SPE_Pretreat Pre-treat with Acid Plasma_Sample->SPE_Pretreat PPT_Vortex Vortex (1 min) PPT_Add_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge (10 min) PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Evaporate Evaporate to Dryness PPT_Supernatant->Evaporate SPE_Load Load onto SPE Cartridge SPE_Pretreat->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Istradefylline SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General experimental workflows for plasma sample preparation.

References

linearity issues in Istradefylline calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Istradefylline (B1672650) calibration curves during analytical experiments.

Troubleshooting Guide: Non-Linearity in Istradefylline Calibration Curves

Linearity is a critical parameter in analytical method validation, ensuring that the instrumental response is directly proportional to the concentration of the analyte. When non-linearity is observed in Istradefylline calibration curves, it can compromise the accuracy of quantification. This guide provides a systematic approach to identifying and resolving common causes of non-linearity.

Initial Assessment Workflow

The following diagram outlines the initial steps to take when you encounter a non-linear calibration curve for Istradefylline.

start Non-Linear Calibration Curve Observed prep_check Verify Standard Preparation and Dilution Scheme start->prep_check instrument_check Review Instrument Parameters (e.g., Detector Settings) prep_check->instrument_check data_processing Check Data Processing (e.g., Integration, Regression Fit) instrument_check->data_processing troubleshoot Proceed to Specific Troubleshooting data_processing->troubleshoot

Caption: Initial workflow for troubleshooting Istradefylline calibration curve non-linearity.

Frequently Asked Questions (FAQs)

Q1: My Istradefylline calibration curve is showing a negative deviation at higher concentrations (flattening). What are the likely causes?

A1: This is a common issue and often points towards detector saturation or analyte-related effects.

  • Detector Saturation: The detector has a limited linear dynamic range. At high concentrations of Istradefylline, the detector may become "overloaded," leading to a non-proportional response.[1][2]

    • Troubleshooting:

      • Reduce Concentration Range: Lower the concentration of your highest calibration standards to fall within the detector's linear range.

      • Dilute Samples: If your unknown samples are expected to be at high concentrations, perform a validated dilution to bring them into the linear range of the curve.[2]

      • Check Detector Wavelength: Ensure you are using an appropriate wavelength for detection where Istradefylline has a suitable but not excessive absorbance. Published methods often use wavelengths between 210-270 nm, with specific examples at 230 nm and 246 nm.[3][4][5]

  • Chemical/Physical Effects:

    • Solubility Issues: Istradefylline has low aqueous solubility.[6] At higher concentrations in aqueous-organic mobile phases, it may begin to precipitate or form aggregates, leading to a non-linear response.

    • Troubleshooting:

      • Review Solvent Composition: Ensure the solvent used for your highest concentration standards has sufficient organic content to maintain Istradefylline solubility.

      • Sonication: Briefly sonicate your stock and standard solutions to ensure complete dissolution.

Q2: My calibration curve for Istradefylline is non-linear at the lower concentration end. What should I investigate?

A2: Non-linearity at the low end of the curve often relates to issues with adsorption, background noise, or integration.

  • Analyte Adsorption: Istradefylline, like many pharmaceutical compounds, can adsorb to surfaces in the analytical system, such as vials, tubing, or the column itself. This effect is more pronounced at lower concentrations.

    • Troubleshooting:

      • System Passivation: Inject a high-concentration standard several times before starting your analytical run to saturate active sites in the system.

      • Inert Vials: Use silanized or low-adsorption vials for your standards and samples.

  • Integration Errors: At low concentrations, the peak height or area may be small relative to the baseline noise, leading to inconsistent and inaccurate integration.

    • Troubleshooting:

      • Optimize Integration Parameters: Manually review the integration of your low concentration standards and adjust the peak integration parameters (e.g., peak width, threshold) in your chromatography data system.

      • Improve Signal-to-Noise Ratio: This can be achieved by increasing the injection volume (if not already at maximum), or by optimizing sample preparation to concentrate the analyte.

  • Limit of Quantitation (LOQ): Your lower standards may be at or below the LOQ of your method, where precision and accuracy are not guaranteed.

    • Troubleshooting:

      • Re-evaluate LOQ: If necessary, perform experiments to redetermine the LOQ of your method. The lowest point on your calibration curve should be at or above the LOQ.

Q3: I am using an LC-MS/MS method for Istradefylline and observing non-linearity. What are some specific considerations?

A3: In addition to the general causes, LC-MS/MS methods have unique factors that can lead to non-linearity.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of Istradefylline in the mass spectrometer source, causing ion suppression or enhancement.[2][7] This effect can be concentration-dependent.

    • Troubleshooting:

      • Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[2]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Ion Source Saturation: At high concentrations, the ion source can become saturated, leading to a non-linear response.

    • Troubleshooting:

      • Dilute the sample to bring the concentration into the linear range.

      • Optimize Ion Source Parameters: Adjust parameters like spray voltage and gas flows to improve ionization efficiency and reduce saturation.

Q4: Could my choice of regression model affect the linearity of my Istradefylline calibration curve?

A4: Yes, the choice of regression model is crucial.

  • Linear vs. Quadratic Fit: While a linear regression (y = mx + c) is preferred for its simplicity and direct proportionality, sometimes a quadratic fit (y = ax² + bx + c) may better describe the relationship, especially over a wide concentration range where some inherent non-linearity exists.[8] However, the use of a quadratic fit should be justified and validated according to regulatory guidelines.

  • Weighting: For calibration curves spanning a wide concentration range, the absolute error at the high end is often larger than at the low end. Using a weighting factor (e.g., 1/x or 1/x²) in the linear regression can help to compensate for this heteroscedasticity and improve the accuracy at the lower concentrations.

Troubleshooting Workflow for Non-Linearity

The following diagram illustrates a more detailed troubleshooting workflow when dealing with non-linear calibration curves for Istradefylline.

start Non-Linear Calibration Curve check_standards Verify Standard Preparation: - Recalculate dilutions - Prepare fresh standards - Check solvent suitability start->check_standards check_instrument Review Instrument Setup: - Injection volume precision - Column temperature stability - Mobile phase composition check_standards->check_instrument high_conc_issue Deviation at High Concentrations? check_instrument->high_conc_issue low_conc_issue Deviation at Low Concentrations? high_conc_issue->low_conc_issue No detector_sat Investigate Detector Saturation: - Reduce highest standard concentration - Dilute samples - Check detector settings high_conc_issue->detector_sat Yes adsorption Check for Adsorption: - Use inert vials - Passivate system - Evaluate sample matrix effects low_conc_issue->adsorption Yes regression Evaluate Regression Fit: - Consider weighted regression (1/x, 1/x²) - Justify use of quadratic fit if necessary low_conc_issue->regression No detector_sat->regression integration Review Peak Integration: - Manually inspect low concentration peaks - Optimize integration parameters adsorption->integration integration->regression solution Linear Curve Achieved regression->solution

Caption: Detailed workflow for troubleshooting non-linear Istradefylline calibration curves.

Experimental Protocols and Data

The following tables summarize typical experimental conditions for Istradefylline analysis using HPLC-UV, which can be used as a reference for setting up and troubleshooting your own methods.

Table 1: HPLC-UV Method Parameters for Istradefylline Analysis

ParameterMethod 1Method 2Method 3
Column C18G (250 mm x 4.6 mm, 5 µm)[5][9]Diamonsil C18 (250 x 4.6mm, 5 µm)[3][4]Agilent ZORBOX C18 (150 mm × 4.6 mm, 5 μm)[10]
Mobile Phase 0.1% Orthophosphoric acid and Acetonitrile (B52724) (30:70 v/v)[5][9]Acetonitrile and 0.05mol/L Phosphate Buffer (pH 6.1) (50:50 v/v)[3][4]Acetonitrile and Water (60:40, v/v)[10]
Flow Rate 1.0 ml/min[5][9]1.0 ml/min[3][4]1.0 ml/min[10]
Detection Wavelength 246 nm[5][9]230 nm[3][4]355 nm[10]
Injection Volume 20 µL[5][9]20 µL[3][4]20 µL[10]
Column Temperature Ambient[6]20-50 °C[3][4]Not Specified

Table 2: Reported Linearity Ranges for Istradefylline

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLC10-90 µg/ml0.9993[5][9]
HPLC0.1-1.5 mg/mlNot Specified[3][4]
HPLC0.001-0.1 mg/mL0.9999[10]
LC-MS/MS1-500 ng/mLNot Specified[11]
UPLC-MS/MS10-5000 ng/mLNot Specified[12]

Note on Methodologies:

  • Sample Preparation (for drug substance/formulation): Typically involves dissolving the material in the mobile phase or a mixture of acetonitrile and a buffer, followed by ultrasonic dissolution and filtration.[3][4][6]

  • Sample Preparation (for biological matrices): For LC-MS/MS analysis of plasma samples, protein precipitation with acetonitrile or methanol (B129727) is a common approach.[11][12]

By systematically evaluating these potential causes and comparing your experimental setup to validated methods, you can effectively troubleshoot and resolve linearity issues in your Istradefylline calibration curves.

References

Istradefylline-d3,13C storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches provided more specific information. I now have a better understanding of the safety precautions for isotopically labeled compounds in general, although a specific SDS for Istradefylline-d3,13C is still unavailable. The search on its use as an internal standard in mass spectrometry yielded information on the advantages of using 13C-labeled standards over deuterium-labeled ones, which is relevant. I also found more details about the clinical application of unlabeled Istradefylline (B1672650) as an adenosine (B11128) A2A receptor antagonist in Parkinson's disease, including some quantitative data from clinical trials. This information will be useful for the background and potential research context sections.

However, I still lack a detailed, step-by-step experimental protocol for using this compound as an internal standard. While the general principles are understood, a specific protocol would be highly beneficial for the "Experimental Protocols" section. Additionally, while I have information on the signaling pathway of adenosine A2A receptor antagonism, a more detailed diagrammatic representation would be valuable for the visualization requirement.

Therefore, the next steps will focus on finding a detailed experimental protocol for using stable isotope-labeled internal standards in LC-MS/MS analysis, which can be adapted for this compound. I will also look for more detailed information on the adenosine A2A receptor signaling pathway to create an accurate and informative Graphviz diagram.I have gathered a significant amount of information. I have details on storage and handling, including specific temperatures and durations for both the solid compound and stock solutions. I also have information on its solubility in DMSO and methanol. I found general safety precautions for handling isotopically labeled compounds and some specific information for the unlabeled Istradefylline.

Crucially, I have found several resources describing the adenosine A2A receptor signaling pathway, which will allow me to create the required Graphviz diagram. I also have information on the use of stable isotope-labeled internal standards in LC-MS/MS, which will enable me to create a detailed experimental protocol. I have found a study that developed an LC-MS/MS method for the simultaneous quantification of levodopa (B1675098) and istradefylline, which provides a good basis for the protocol.

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This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of this compound, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial to maintain its integrity and ensure accurate experimental results. As an isotopically labeled compound, it requires careful handling to prevent degradation and contamination.

FAQs: Storage and Stability

Q1: How should I store the solid this compound upon receipt?

A1: For long-term storage, the solid compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2] While it is shipped at ambient temperatures, immediate storage at the recommended temperature is advised upon arrival.[3][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: The stability of stock solutions depends on the storage temperature. For optimal stability, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months. If stored at -20°C, the solution should be used within 1 month.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[2]

Troubleshooting: Storage and Handling Issues
Issue Possible Cause Recommended Solution
Degradation of the compound Improper storage temperature.Always store the solid at -20°C and stock solutions at -80°C for long-term use.
Exposure to light.Store in a light-protected vial.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Inaccurate quantification results Inaccurate weighing of the solid.Use a calibrated analytical balance and ensure the compound has equilibrated to room temperature before weighing to avoid condensation.
Contamination of the stock solution.Use high-purity solvents and sterile techniques when preparing solutions.

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the quantification of istradefylline in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6]

Detailed Methodology: Quantification of Istradefylline using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and matrix.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Istradefylline and this compound in methanol.

  • From these, prepare working solutions of various concentrations by serial dilution.

2. Sample Preparation (e.g., Plasma):

  • To 100 µL of plasma sample, add a known amount of this compound working solution (internal standard).

  • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.

  • MS/MS Conditions (Positive Ion Mode):

    • Monitor the specific mass transitions for Istradefylline and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Istradefylline to this compound against the concentration of the Istradefylline standards.

  • Determine the concentration of Istradefylline in the samples from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike IS into Sample plasma->spike is This compound (Internal Standard) is->spike standards Istradefylline Standards ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject calibration Calibration Curve (Peak Area Ratio vs. Conc.) lcms->calibration quantification Quantification of Istradefylline calibration->quantification

Caption: Workflow for quantifying Istradefylline using LC-MS/MS.

Signaling Pathway and Mechanism of Action

Istradefylline is a selective adenosine A2A receptor antagonist. In conditions like Parkinson's disease, there is a dopamine (B1211576) deficiency and an overactivation of adenosine A2A receptors in the basal ganglia, a brain region critical for motor control. By blocking these A2A receptors, istradefylline helps to rebalance (B12800153) the motor circuitry.

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the adenosine A2A receptor and the antagonistic action of Istradefylline.

signaling_pathway adenosine Adenosine a2ar Adenosine A2A Receptor adenosine->a2ar Binds & Activates istradefylline Istradefylline (Antagonist) istradefylline->a2ar Binds & Blocks g_protein Gs Protein a2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (Modulation of Neuronal Excitability) pka->downstream Phosphorylates & Modulates

Caption: Adenosine A2A receptor signaling and Istradefylline's action.

General Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not provided here, general precautions for handling chemical compounds and isotopically labeled materials should be followed. The unlabeled form of Istradefylline is classified as toxic if swallowed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Technical Support Center: Ensuring Reproducibility in Istradefylline Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in the bioanalysis of istradefylline (B1672650).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of istradefylline, providing potential causes and recommended solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC/UHPLC-UV/MS

Potential Cause Recommended Solution
Column Overload Dilute the sample or decrease the injection volume. Ensure the injected mass is within the linear range of the column.
Inappropriate Mobile Phase pH Istradefylline has a pKa of 0.78.[1] Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure the analyte is in a single ionic form. A common mobile phase consists of acetonitrile (B52724) and 0.1% orthophosphoric acid or 0.2% formic acid in water.[1]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If peak shape does not improve, consider replacing the column. Use of a guard column is recommended.[2]
Sample Solvent Mismatch Dissolve and dilute the sample in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2]
Presence of Impurities or Degradants Istradefylline is known to have process-related impurities and can degrade under certain conditions.[3][4][5] Ensure proper separation from these by optimizing the chromatographic gradient and confirming peak purity.

Issue 2: Low or Inconsistent Analyte Recovery

Potential Cause Recommended Solution
Inefficient Protein Precipitation Ensure the ratio of precipitating solvent (e.g., methanol (B129727) or acetonitrile) to plasma is sufficient (typically 3:1 or 4:1 v/v). Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.
Analyte Adsorption Use low-adsorption polypropylene (B1209903) tubes and vials. Silanized glassware can also be considered.
Incomplete Elution from SPE Cartridge Optimize the solid-phase extraction (SPE) method by testing different elution solvents and volumes.
Analyte Instability Istradefylline is stable in plasma for up to 15 months at -70°C.[6] Avoid repeated freeze-thaw cycles.[6] It is also known to be light-sensitive, leading to isomerization, so samples should be protected from light.[7][8]

Issue 3: Significant Matrix Effects in LC-MS/MS Analysis

Potential Cause Recommended Solution
Co-elution of Endogenous Components Optimize the chromatographic method to separate istradefylline from co-eluting matrix components. A longer gradient or a different stationary phase may be necessary.
Inefficient Sample Cleanup Protein precipitation is a simple but may not be the most effective cleanup method.[9] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.
Ion Suppression or Enhancement Infuse a standard solution of istradefylline post-column while injecting a blank, extracted matrix sample to identify regions of ion suppression or enhancement in the chromatogram. Adjust the chromatography to move the analyte peak away from these regions.
Inappropriate Internal Standard (IS) Use a stable isotope-labeled internal standard (SIL-IS) for istradefylline if available, as it will co-elute and experience similar matrix effects, providing better normalization. If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization properties.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC-UV method for istradefylline?

A1: A good starting point for an HPLC-UV method is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer, such as 0.1% orthophosphoric acid, in a ratio of approximately 70:30 (v/v).[1][10][11] The flow rate can be set to 1.0 mL/min, and UV detection can be performed at 246 nm.[1][10][11]

Q2: What are the key parameters to consider for an LC-MS/MS method for istradefylline in plasma?

A2: For an LC-MS/MS method, a C18 column with a gradient elution using acetonitrile and 0.2% formic acid in water is a common choice.[9] Sample preparation is often done by protein precipitation with methanol.[9] A suitable internal standard, such as 8-(3-chlorostyryl) caffeine, can be used.[9] The linearity of the method should be established, for instance, within a range of 10-5000 ng/mL in rat plasma.[9]

Q3: How should I prepare my plasma samples for istradefylline analysis?

A3: A straightforward and widely used method is protein precipitation. This can be accomplished by adding a precipitating agent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant containing istradefylline can then be injected into the LC system.[9]

Q4: What are the known stability issues with istradefylline?

A4: Istradefylline is known to be sensitive to light, which can cause isomerization to Z-istradefylline.[7][8] Therefore, all sample handling and analysis should be performed under light-protected conditions. In terms of long-term storage, istradefylline is stable in plasma for up to 15 months when stored at -70°C.[6] It is also stable through several freeze-thaw cycles and in the autosampler for extended periods.[6]

Q5: What are some common impurities that might be observed during istradefylline analysis?

A5: Impurities in istradefylline can originate from the synthetic process and include reaction by-products and intermediates.[3][4][5] One identified impurity is (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide, which arises from the synthesis of an intermediate.[3] It is crucial to have a chromatographic method that can separate the main compound from any potential impurities to ensure accurate quantification.[4]

Experimental Protocols

Protocol 1: Istradefylline Analysis in Rat Plasma by UPLC-MS/MS

This protocol is based on the method described by Wang et al. (2017).[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (8-(3-chlorostyryl) caffeine).

    • Add 300 µL of methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.2% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.40 mL/min

    • Gradient: (Details of the gradient should be optimized for the specific system but will involve an increasing percentage of Mobile Phase B over time).

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • (Specific MRM transitions for istradefylline and the internal standard need to be determined on the specific instrument).

Protocol 2: Istradefylline Analysis in Tablet Dosage Form by RP-HPLC

This protocol is based on the method described by S. Ashutosh Kumar et al. (2020).[1][10][11]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of istradefylline reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a number of istradefylline tablets.

    • Transfer a portion of the powder equivalent to a known amount of istradefylline into a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18G (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% orthophosphoric acid and acetonitrile (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 246 nm

    • Injection Volume: 20 µL

Quantitative Data Summary

Table 1: Method Validation Parameters for Istradefylline Bioanalysis

Parameter Method Matrix Linearity Range Correlation Coefficient (r²) Reference
LinearityUPLC-MS/MSRat Plasma10-5000 ng/mL>0.99[9]
LinearityRP-HPLCTablet Formulation10-90 µg/mL0.9993[1][11]
AccuracyUPLC-MS/MSRat Plasma88.7% - 109.7%N/A
Precision (Intra-day & Inter-day)UPLC-MS/MSRat PlasmaRSD < 12%N/A[9]
RecoveryUPLC-MS/MSRat Plasma65.4% - 77.9%N/A[9]

Visualizations

Istradefylline_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Biological Matrix (e.g., Plasma) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Istradefylline calibration_curve->quantification

Caption: Experimental workflow for istradefylline bioanalysis.

Troubleshooting_Decision_Tree cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_matrix Matrix Effects (MS) start Bioanalytical Issue Observed peak_shape_q Tailing, Fronting, or Split? start->peak_shape_q recovery_q Consistent or Variable? start->recovery_q matrix_q Ion Suppression or Enhancement? start->matrix_q check_overload Check for Column Overload (Dilute Sample) peak_shape_q->check_overload Yes check_ph Verify Mobile Phase pH peak_shape_q->check_ph Yes check_overload->check_ph check_column Inspect/Flush Column check_ph->check_column check_solvent Check Sample Solvent check_column->check_solvent optimize_precip Optimize Protein Precipitation recovery_q->optimize_precip Consistent check_stability Assess Analyte Stability (Light, Freeze-Thaw) recovery_q->check_stability Variable check_adsorption Investigate Adsorption optimize_precip->check_adsorption improve_cleanup Improve Sample Cleanup (LLE, SPE) matrix_q->improve_cleanup Yes adjust_chrom Adjust Chromatography improve_cleanup->adjust_chrom change_is Use Stable Isotope-Labeled IS adjust_chrom->change_is

References

Istradefylline-d3,13C Quality Control and Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and assessment of Istradefylline-d3,13C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of Istradefylline (B1672650), a selective adenosine (B11128) A2A receptor antagonist. Its primary application is as an internal standard (IS) for the quantification of istradefylline in biological matrices using mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5][6] The stable isotope labels (Deuterium-d3 and Carbon-13) give it a higher molecular weight than the unlabeled analyte, allowing for its differentiation in a mass spectrometer while ensuring its chemical and physical properties are nearly identical to the analyte of interest.

Q2: What are the typical quality specifications for this compound?

A2: High-quality this compound should meet specific criteria for chemical and isotopic purity. The table below summarizes common specifications from various suppliers.

ParameterSpecification
Chemical Purity ≥98% (by HPLC)
Isotopic Purity ≥99% deuterated forms (d1-d3)
Isotopic Enrichment >95%
Appearance Solid
Solubility Soluble in Methanol (B129727) and DMSO

Note: Specifications may vary slightly between suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Q3: How should I store and handle this compound?

A3: Proper storage and handling are critical to maintain the integrity of the standard.

  • Long-term Storage: Store the solid material at -20°C for optimal stability.[4][7] Some manufacturers state a stability of at least 4 years under these conditions.

  • Stock Solutions: Once dissolved, store stock solutions at -20°C or -80°C.[5] Use stock solutions stored at -20°C within one month and those at -80°C within six months to minimize the risk of degradation or solvent evaporation.[5]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which could compromise the integrity of the standard. When preparing solutions, use high-purity solvents and purge with an inert gas to prevent oxidation.

Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen from the solvent?

A4: While the labeling on this compound is generally stable, deuterium atoms can sometimes undergo back-exchange with protons from the solvent, especially under acidic or basic conditions.[8] The combined use of ¹³C and deuterium labeling in this compound is designed to provide a more stable mass shift and minimize issues associated with relying solely on deuterium labels.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound as an internal standard in LC-MS analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Variable or Inconsistent Internal Standard (IS) Peak Area 1. Inaccurate Pipetting: Inconsistent addition of the IS to samples and calibrators. 2. IS Instability: Degradation of the IS in the analytical matrix or on the autosampler. 3. Ion Suppression/Enhancement: Variable matrix effects between samples.1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Assess Bench-Top Stability: Perform experiments to confirm the stability of the IS in the matrix under the conditions of the assay. 3. Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components. Ensure co-elution of the analyte and IS.
Presence of Unlabeled Istradefylline Signal in IS-Spiked Blanks 1. Isotopic Impurity: The IS may contain a small percentage of the unlabeled analyte. 2. In-source Fragmentation/Exchange: Loss of deuterium labels in the mass spectrometer's ion source.1. Check Certificate of Analysis (CoA): The CoA should specify the percentage of unlabeled analyte (d0). This contribution should be minimal. 2. Optimize MS Source Conditions: Adjust source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
Chromatographic Peak Tailing or Splitting for the IS 1. Column Overload: Injecting too high a concentration of the IS. 2. Poor Column Condition: The analytical column may be degraded or contaminated. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal.1. Reduce IS Concentration: Lower the concentration of the IS in the working solution. 2. Column Maintenance: Flush the column, or replace it if necessary. 3. Method Development: Re-evaluate and optimize the mobile phase conditions.
Retention Time Shift of the IS Relative to the Analyte 1. Isotope Effect: Deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte, especially in reverse-phase chromatography.[8] 2. Column Temperature Fluctuations: Inconsistent column oven temperature.1. Confirm Co-elution: Ensure the chromatographic method provides near-complete co-elution of the analyte and IS to compensate for matrix effects accurately. A slight, consistent shift may be acceptable if it does not impact quantification. 2. Ensure Stable Column Temperature: Use a reliable column oven and allow the system to equilibrate before analysis.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and a 100 ng/mL working solution.

Materials:

  • This compound (solid)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Accurately weigh 1 mg of the solid standard and transfer it to a 1 mL volumetric flask.

  • Add a small amount of methanol to dissolve the solid completely.

  • Bring the flask to volume with methanol and mix thoroughly. This is the 1 mg/mL Stock Solution .

  • To prepare a 100 ng/mL Working Solution , pipette 10 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask and bring to volume with methanol.

  • Store both solutions in properly labeled, sealed vials at -20°C or -80°C.

Quality Control Check by LC-MS/MS

This protocol outlines a basic method for verifying the identity and purity of this compound.

Instrumentation and Conditions (Example):

  • LC System: UPLC or HPLC system

  • MS System: Triple quadrupole mass spectrometer

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Istradefylline: m/z 385.2 → 314.2

    • This compound: m/z 389.2 → 318.2 (Note: The exact mass and fragments should be confirmed by infusion)

Procedure:

  • Prepare a 100 ng/mL solution of this compound in methanol.

  • Infuse the solution directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy.

  • Inject the solution onto the LC-MS/MS system and acquire data.

  • Assessment:

    • Confirm the retention time and the presence of the expected MRM transition.

    • Check for the presence of the unlabeled Istradefylline MRM transition (m/z 385.2 → 314.2). The peak area of the unlabeled analyte should be minimal compared to the labeled IS, confirming high isotopic purity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control Analysis cluster_sample Sample Analysis stock_sol Prepare 1 mg/mL Stock Solution work_sol Prepare 100 ng/mL Working Solution stock_sol->work_sol is_spike Spike with IS Working Solution work_sol->is_spike infusion Direct Infusion for MS Tuning lcms_injection LC-MS/MS Injection infusion->lcms_injection data_analysis Data Analysis and Verification lcms_injection->data_analysis analysis LC-MS/MS Analysis sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->is_spike is_spike->analysis troubleshooting_logic cluster_causes cluster_solutions start Inconsistent IS Peak Area? pipetting Pipetting Error start->pipetting Yes stability IS Instability start->stability Yes matrix_effects Matrix Effects start->matrix_effects Yes calibrate_pipette Calibrate Pipettes pipetting->calibrate_pipette stability_test Perform Stability Tests stability->stability_test optimize_cleanup Optimize Sample Cleanup matrix_effects->optimize_cleanup end Consistent IS Response calibrate_pipette->end stability_test->end optimize_cleanup->end

References

Validation & Comparative

The Analytical Advantage: A Comparative Guide to Istradefylline-d3,13C and Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This is particularly true in complex matrices such as plasma, where matrix effects can significantly impact assay performance. For the quantification of Istradefylline, a selective adenosine (B11128) A2A receptor antagonist, researchers have the option of using various stable isotope-labeled internal standards. This guide provides an objective comparison between a mixed-isotope labeled standard, Istradefylline-d3,13C, and purely deuterium-labeled Istradefylline internal standards, supported by established principles and experimental observations in mass spectrometry.

Performance Comparison: this compound vs. Deuterium-Labeled Standards

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][2] Its distinct mass allows it to be differentiated by the mass spectrometer.[3] While both deuterium (B1214612) and carbon-13 labeling achieve this mass difference, their impact on the molecule's physicochemical properties can differ significantly, leading to variations in analytical performance.[1][2]

Key Performance Parameters

ParameterDeuterium-Labeled Istradefylline (Hypothetical)This compoundKey Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1][4] This is due to the "isotope effect," where C-²H bonds are slightly stronger and less polar than C-¹H bonds.[2]Virtually identical retention time to the unlabeled analyte.[1][5] The incorporation of ¹³C does not significantly alter the molecule's polarity or hydrophobicity.[2]¹³C-labeled standards are superior for ensuring co-elution, which is critical for compensating for matrix effects.[5][6]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[7][8] This can result in a change in the analyte to internal standard peak area ratio, affecting the accuracy of the method.[8]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] Both the analyte and the internal standard experience the same degree of ion suppression or enhancement.¹³C-labeling provides more reliable and reproducible quantification in complex biological matrices where significant matrix effects are expected.[1]
Isotopic Stability Deuterium atoms, especially those at certain positions, can be susceptible to back-exchange with protons from the surrounding environment (e.g., in water or acidic/basic solutions).[3][7] This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.[3]Carbon-13 isotopes are stable and not subject to exchange under typical bioanalytical conditions.¹³C-labeled standards offer greater isotopic stability, ensuring the integrity of the internal standard throughout the analytical process.
Accuracy and Precision Potential for compromised accuracy and precision due to chromatographic shifts and differential matrix effects.[4][8] The coefficient of variation (CV%) may be higher in some cases.Higher accuracy and precision due to better correction for analytical variability.[1] Studies on other compounds have shown that ¹³C-IS can significantly reduce the CV%.[1][9]The use of ¹³C-labeled internal standards generally leads to more robust and reliable quantitative bioanalysis.[1]

Experimental Protocols

A robust bioanalytical method is essential for the accurate quantification of Istradefylline in biological matrices. The following is a representative experimental protocol for the analysis of Istradefylline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

1. Sample Preparation: Protein Precipitation

This protocol outlines a common protein precipitation method for extracting Istradefylline from plasma samples.

  • Sample Aliquoting: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or a deuterium-labeled standard) to each plasma sample.[1]

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: A validated HPLC or UHPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Istradefylline and its internal standard.

  • Quantification: The concentration of Istradefylline is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.[2]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for Istradefylline Quantification plasma Plasma Sample Aliquoting spike Spiking with Internal Standard (this compound or Deuterium-labeled) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortexing precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

General experimental workflow for Istradefylline quantification.

G cluster_chromatography Chromatographic Behavior of Internal Standards cluster_c13 This compound (Co-elution) cluster_d Deuterium-labeled Istradefylline (Shift) a Intensity b Retention Time a->b c d analyte1 Analyte is1 IS e Intensity f Retention Time e->f g h analyte2 Analyte is2 IS

Chromatographic behavior of labeled standards.

Conclusion and Recommendation

While deuterium-labeled internal standards can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1] For Istradefylline analysis, the use of a mixed-isotope labeled standard such as this compound, which incorporates stable carbon-13 isotopes, is highly recommended. The identical chromatographic behavior and isotopic stability of ¹³C-labeled standards minimize the risk of analytical errors, particularly in complex matrices where matrix effects are a concern.[1][2] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards like this compound is a sound scientific decision that leads to more reliable and defensible results.[1]

References

A Comparative Guide to the Quantitative Analysis of Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of Istradefylline, a selective adenosine (B11128) A2A receptor antagonist used in the treatment of Parkinson's disease. The performance of standard methods, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are detailed, with supporting data presented for objective evaluation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of Istradefylline is critical for pharmacokinetic studies, formulation development, and quality control. The following tables summarize the key performance parameters of commonly employed techniques.

Table 1: Performance Characteristics of an RP-HPLC-UV Method for Istradefylline Quantification in Pharmaceutical Dosage Forms [1][2][3][4]

ParameterResult
Linearity Range10-90 µg/mL
Correlation Coefficient (r²)0.9993
Accuracy (% Recovery)Within acceptable limits as per ICH guidelines
Precision (% RSD)<2% for repeatability and intermediate precision[5]
Limit of Detection (LOD)Not explicitly stated in µg/mL, but low values indicated method sensitivity[2]
Limit of Quantification (LOQ)Not explicitly stated in µg/mL, but low values indicated method sensitivity[2]

Table 2: Performance Characteristics of an LC-MS/MS Method for Istradefylline Quantification in Rat Plasma [6][7]

ParameterResult
Linearity Range10-5000 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but linearity was established
AccuracyWithin acceptable limits
PrecisionWithin acceptable limits (intra- and inter-day)
Limit of Quantification (LOQ)10 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation for specific research needs.

RP-HPLC-UV Method for Istradefylline in Tablet Dosage Forms[1][2][3][4]

This method is suitable for the determination of Istradefylline in pharmaceutical tablets.

Instrumentation:

  • HPLC System: Shimadzu LC-20AD system equipped with a binary pump, variable wavelength detector, and a Rheodyne injector with a 20 µL loop.[5]

  • Column: C18G column (250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Data Acquisition: LC solutions software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile (B52724) (30:70 v/v).[1][3][4] The mobile phase was filtered through a 0.45 µm membrane filter and sonicated before use.[4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection Wavelength: 246 nm.[1][3][4]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: A 1000 µg/mL stock solution of Istradefylline was prepared in the mobile phase.[4][5]

  • Working Standard Solutions: Calibration standards were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 90 µg/mL.[4][5]

  • Sample Preparation: Ten tablets were weighed and finely powdered. A quantity of powder equivalent to 10 mg of Istradefylline was dissolved in 50 mL of the mobile phase. The solution was then further diluted to an appropriate concentration within the calibration range.[3]

LC-MS/MS Method for Istradefylline in Rat Plasma[6][7]

This highly sensitive method is designed for the quantification of Istradefylline in biological matrices such as rat plasma.

Instrumentation:

  • LC-MS/MS System: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[7]

  • Internal Standard (IS): 8-(3-chlorostyryl)caffeine.[6]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution using acetonitrile and 0.2% formic acid in water.[7]

  • Flow Rate: 0.40 mL/min.[7]

  • Run Time: 3.5 minutes.[6][7]

  • Ionization Mode: Not explicitly stated, but typically Electrospray Ionization (ESI) is used.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Sample Preparation:

  • Protein Precipitation: A simple protein precipitation method was employed using methanol (B129727) to extract Istradefylline and the internal standard from the rat plasma samples.[6][7]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Istradefylline in biological samples using LC-MS/MS.

Istradefylline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC System supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Bioanalytical workflow for Istradefylline quantification.

References

A Comparative Guide to the Inter-Laboratory Analysis of Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Istradefylline (B1672650), a selective adenosine (B11128) A2A receptor antagonist used in the treatment of Parkinson's disease. While direct inter-laboratory comparison studies are not publicly available, this document compiles and contrasts performance data from various validated analytical methods reported in scientific literature and regulatory filings. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques for Istradefylline.

Quantitative Performance of Analytical Methods for Istradefylline

The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods used for the analysis of Istradefylline. These methods have been validated for parameters such as linearity, accuracy, precision, and sensitivity.

Table 1: HPLC-UV Methods for Istradefylline Analysis in Pharmaceutical Dosage Forms

ParameterMethod 1[1][2][3][4][5]Method 2[6]
Instrumentation Shimadzu LC-20AD HPLC with SPD-20A UV detectorShimadzu HPLC system with SPD-20 UV detector
Stationary Phase C18G column (250 mm x 4.6 mm, 5 µm)Agilent ZORBOX C18 column (150 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Orthophosphoric acid and Acetonitrile (B52724) (30:70 v/v)Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 246 nm355 nm
Linearity Range 10-90 µg/mL1-100 µg/mL
Correlation Coefficient (r²) 0.99930.9999
Retention Time 3.125 minNot Specified
Accuracy (% Recovery) Within acceptable limits as per ICH guidelinesNot Specified
Precision (% RSD) Within acceptable limits as per ICH guidelinesNot Specified
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedNot Specified

Table 2: LC-MS/MS Methods for Istradefylline Analysis in Biological Matrices (Rat and Human Plasma)

ParameterMethod 3 (Rat Plasma)[7][8]Method 4 (Human Plasma)[9]
Instrumentation UPLC-MS/MSHPLC with tandem mass-spectrometry detection (LC/MS/MS)
Stationary Phase Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)HPLC column (details not specified)
Mobile Phase Acetonitrile and 0.2% formic acid in water (gradient elution)Not Specified
Flow Rate 0.40 mL/minNot Specified
Ionization Mode Not SpecifiedElectrospray ionization (ESI), positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)MS/MS
Linearity Range 10-5000 ng/mL1-500 ng/mL (for istradefylline and its metabolites M1 and M8)
Internal Standard 8-(3-chlorostyryl) caffeineNot Specified
Sample Preparation Protein precipitation with methanolProtein precipitation with acetonitrile
Accuracy AcceptableNot Specified
Precision (Intra- and Inter-day) AcceptableNot Specified
Run Time 3.5 minNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are based on the information available in the referenced literature.

Protocol 1: RP-HPLC Method for Istradefylline in Tablet Dosage Form[1][2][3][4][5]

1. Instrumentation:

  • Shimadzu LC-20AD HPLC system with a C18G column (250 x 4.6 mm, 5 µm).

  • SPD-20A variable wavelength detector.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 30:70 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 246 nm.

3. Standard Solution Preparation:

  • A stock solution of Istradefylline (1000 µg/mL) is prepared in the mobile phase.

  • Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 10 to 90 µg/mL.

4. Sample Preparation:

  • Ten tablets are weighed and finely powdered.

  • An amount of powder equivalent to 10 mg of Istradefylline is dissolved in 50 mL of the mobile phase.

  • The solution is sonicated and then filtered.

  • A 2.5 mL aliquot of the filtrate is diluted to 10 mL with the mobile phase.

5. Analysis:

  • Equal volumes of the standard and sample solutions are injected into the chromatograph.

  • The peak areas are recorded, and the concentration of Istradefylline in the sample is determined from the calibration curve.

Protocol 2: UPLC-MS/MS Method for Istradefylline in Rat Plasma[7][8]

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm).

2. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and 0.2% formic acid in water.

  • Flow Rate: 0.40 mL/min.

  • Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode.

3. Standard and Sample Preparation:

  • Internal Standard (IS): 8-(3-chlorostyryl) caffeine.

  • Sample Preparation: Protein precipitation of rat plasma samples is performed using methanol.

4. Analysis:

  • The prepared samples are injected into the UPLC-MS/MS system.

  • The linearity of the method is established between 10-5000 ng/mL for Istradefylline in rat plasma.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the analysis of Istradefylline.

cluster_adenosine_pathway Adenosine A2A Receptor Signaling in Parkinson's Disease D2R Dopamine D2 Receptor Striatopallidal_Neuron Striatopallidal Neuron (Indirect Pathway) D2R->Striatopallidal_Neuron Inhibits A2AR Adenosine A2A Receptor A2AR->Striatopallidal_Neuron Stimulates GABA_Release Increased GABA Release Striatopallidal_Neuron->GABA_Release Motor_Inhibition Motor Inhibition (Parkinsonian Symptoms) GABA_Release->Motor_Inhibition Istradefylline Istradefylline Istradefylline->A2AR Antagonizes

Figure 1: Simplified signaling pathway of the Adenosine A2A receptor and the mechanism of action of Istradefylline.

cluster_workflow General Experimental Workflow for Istradefylline Analysis Sample_Collection Sample Collection (e.g., Tablets, Plasma) Sample_Preparation Sample Preparation (e.g., Extraction, Dilution) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC/UPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Figure 2: A generalized workflow for the analytical determination of Istradefylline in various samples.

cluster_comparison_logic Logical Framework for Method Comparison Objective Objective: Accurate Quantification of Istradefylline Method_Selection Method Selection Objective->Method_Selection HPLC_UV HPLC-UV Method_Selection->HPLC_UV Pharmaceuticals LC_MS_MS LC-MS/MS Method_Selection->LC_MS_MS Biological Matrices Validation_Parameters Validation Parameters HPLC_UV->Validation_Parameters LC_MS_MS->Validation_Parameters Linearity Linearity Accuracy Accuracy Precision Precision Sensitivity Sensitivity (LOD/LOQ) Performance_Evaluation Performance Evaluation and Comparison Linearity->Performance_Evaluation Accuracy->Performance_Evaluation Precision->Performance_Evaluation Sensitivity->Performance_Evaluation

Figure 3: Logical flow for comparing analytical methods for Istradefylline based on validation parameters.

References

A Comparative Guide to the Cross-Validation of Istradefylline Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Istradefylline, a selective adenosine (B11128) A2A receptor antagonist used in the treatment of Parkinson's disease. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of pharmacokinetic, quality control, and stability studies. This document details the experimental protocols and performance data for the most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While numerous studies have validated individual methods for Istradefylline analysis, direct cross-validation data in publicly available literature is limited. However, a review by the U.S. Food and Drug Administration (FDA) has indicated that cross-validation between HPLC-UV and LC-MS/MS methods was conducted for certain clinical studies to ensure a lack of bias between the analytical techniques.[1] This guide, therefore, synthesizes data from various independent validation studies to provide a comparative overview.

Comparison of Analytical Method Performance

The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Istradefylline in pharmaceutical dosage forms (tablets) and biological matrices (plasma).

Table 1: Performance Characteristics of Analytical Methods for Istradefylline in Tablet Dosage Forms

ParameterHPLC-UV Method
Linearity Range 10 - 90 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999[2][3]
Accuracy (% Recovery) 98.6% - 101.4%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Selectivity/Specificity Specific in the presence of excipients[2]

Table 2: Performance Characteristics of Analytical Methods for Istradefylline in Rat Plasma

ParameterLC-MS/MS Method
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 90% - 108%[4]
Precision (% RSD) < 15%[4]
Limit of Detection (LOD) Not typically reported, focus is on LLOQ
Lower Limit of Quantitation (LLOQ) 10 ng/mL
Selectivity/Specificity Highly selective, distinguishes from metabolites and endogenous components

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.

HPLC-UV Method for Istradefylline in Tablets

This method is suitable for the quantification of Istradefylline in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[2][5]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (B52724) (30:70 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 246 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient.[2]

  • Sample Preparation:

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Istradefylline.

    • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

LC-MS/MS Method for Istradefylline in Plasma

This method is designed for the sensitive and selective quantification of Istradefylline in biological matrices, such as rat plasma, and is suitable for pharmacokinetic studies.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.2% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.40 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Injection Volume: 5-10 µL.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma sample (e.g., 50 µL), add an internal standard.

    • Add a protein precipitating agent, such as methanol (B129727) or acetonitrile.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Visualizations

Istradefylline's Mechanism of Action: A2A Receptor Antagonism

Istradefylline exerts its therapeutic effect in Parkinson's disease by selectively antagonizing the adenosine A2A receptor. In the basal ganglia, dopamine (B1211576) D2 receptors and adenosine A2A receptors have opposing effects on the indirect pathway. By blocking the A2A receptor, Istradefylline reduces the inhibitory effect of this pathway, thereby helping to restore motor control.

Istradefylline_Mechanism_of_Action cluster_indirect_pathway Indirect Pathway Neuron Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor G_protein Gs Protein A2A_Receptor->G_protein Activates Istradefylline Istradefylline Istradefylline->A2A_Receptor AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Increased_Neuronal_Excitability Increased Neuronal Excitability PKA->Increased_Neuronal_Excitability Leads to

Caption: Istradefylline blocks the adenosine A2A receptor, inhibiting the downstream signaling cascade.

Experimental Workflow: Bioanalytical Method Comparison

The cross-validation of analytical methods involves a systematic process to ensure that different methods provide comparable results for the same sample.

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Sample Istradefylline Sample (Tablet or Plasma) Prep_HPLC Sample Prep for HPLC-UV Sample->Prep_HPLC Prep_LCMS Sample Prep for LC-MS/MS Sample->Prep_LCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS Data_HPLC HPLC-UV Data HPLC->Data_HPLC Data_LCMS LC-MS/MS Data LCMS->Data_LCMS Comparison Data Comparison (Statistical Analysis) Data_HPLC->Comparison Data_LCMS->Comparison Result Comparable Results? Comparison->Result

Caption: Workflow for the cross-validation of analytical methods for Istradefylline.

References

The Gold Standard: Unveiling the Advantages of ¹³C Labeled Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to correct for variability during sample preparation and analysis. While various types of internal standards exist, stable isotope-labeled (SIL) internal standards, particularly those enriched with Carbon-13 (¹³C), have emerged as the superior choice for achieving the highest quality data. This guide provides an objective comparison of ¹³C labeled standards against other alternatives, supported by experimental data, and offers detailed methodologies for their application.

Performance Face-Off: ¹³C vs. Deuterated and Unlabeled Standards

The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[1] This ensures that any analyte loss or fluctuation in instrument response is mirrored by the internal standard, allowing for accurate correction. Here, we compare the performance of ¹³C labeled standards against deuterated (²H) and unlabeled standards across key analytical parameters.

Table 1: Qualitative Comparison of Internal Standards

Feature¹³C Labeled StandardDeuterated (²H) Labeled StandardUnlabeled Analog Standard
Chromatographic Co-elution Excellent, typically co-elutes perfectly with the analyte.[2][3]Often exhibits a slight retention time shift (isotope effect), eluting earlier than the native analyte.[2][3]Retention time can differ significantly from the analyte.
Isotopic Stability High, as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[4]Variable, deuterium (B1214612) atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[4]Not applicable.
Matrix Effect Compensation Superior, due to identical elution profiles, ensuring both standard and analyte experience the same ion suppression or enhancement.[2]Can be compromised if the chromatographic shift leads to differential matrix effects.[2]Poor, as different physicochemical properties lead to different responses to matrix effects.
Potential for Isotopic Interference Low, due to the low natural abundance of the unlabeled analyte's isotopic cluster at the mass of the standard.[4]Higher potential for in-source fragmentation and H-D exchange, which can complicate spectra.[4]Not applicable, but can interfere if not chromatographically resolved.
Cost Generally higher due to more complex synthesis.Typically less expensive and more widely available.Generally the most cost-effective.

Table 2: Quantitative Performance Comparison of ¹³C vs. Deuterated Standards

Parameter¹³C Labeled Internal StandardDeuterated (²H) Internal StandardKey Findings
Accuracy (% Bias) Typically within ±5%.[1]Can exceed ±15%, with some studies reporting errors as high as 40% due to imperfect retention time matching.[1][2]¹³C-IS consistently provides higher accuracy due to superior compensation for matrix effects and recovery variations.[1]
Precision (%CV) Significantly reduced coefficient of variation (CV%) compared to deuterated standards in lipidomics studies.[2]Higher CV% is often observed due to chromatographic shifts and potential for isotope exchange.The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2]

Experimental Protocols: A Detailed Walkthrough

To illustrate the practical application of ¹³C labeled standards, a detailed experimental protocol for the quantification of a hypothetical drug, "DrugX," in human plasma using LC-MS/MS is provided below. This protocol is a composite based on established bioanalytical method validation guidelines.

Objective: To accurately and precisely quantify the concentration of DrugX in human plasma samples using a ¹³C-labeled internal standard (DrugX-¹³C₆).

Materials:

  • Human plasma (blank, and spiked with DrugX for calibration and quality control)

  • DrugX analytical standard

  • DrugX-¹³C₆ internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plate

  • 96-well collection plate

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of DrugX and DrugX-¹³C₆ in ACN.

    • Prepare a series of working solutions of DrugX by serial dilution of the stock solution with 50:50 ACN:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working solution of DrugX-¹³C₆ at 100 ng/mL in 50:50 ACN:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown) in a 96-well plate, add 10 µL of the 100 ng/mL DrugX-¹³C₆ working solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of ice-cold ACN containing 0.1% FA to each well to precipitate proteins.

    • Seal the plate and vortex mix for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean 96-well collection plate.

    • Dilute with 100 µL of ultrapure water.

    • Seal the plate and vortex mix before placing it in the autosampler.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient:

        • 0-0.5 min: 5% B

        • 0.5-2.5 min: 5-95% B

        • 2.5-3.0 min: 95% B

        • 3.0-3.1 min: 95-5% B

        • 3.1-4.0 min: 5% B

    • MS System (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (hypothetical):

        • DrugX: Q1 450.2 -> Q3 320.1

        • DrugX-¹³C₆: Q1 456.2 -> Q3 326.1

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both analyte and IS.

  • Data Processing and Quantification:

    • Integrate the peak areas for both DrugX and DrugX-¹³C₆.

    • Calculate the peak area ratio (PAR) of the analyte to the IS (PAR = Area_DrugX / Area_DrugX-¹³C₆).

    • Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis (typically with 1/x² weighting) to determine the best-fit line.

    • Quantify the concentration of DrugX in unknown samples by interpolating their PAR values from the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using Graphviz, illustrates the key steps in a typical quantitative bioanalysis using a ¹³C-labeled internal standard.

G Quantitative Bioanalysis Workflow using a ¹³C-Labeled Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with ¹³C-IS Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & ¹³C-IS) MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio Peak_Integration->Calculate_Ratio Calibration_Curve Construct Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Quantitative bioanalysis workflow using a ¹³C-labeled internal standard.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical factor that directly influences the quality and reliability of quantitative mass spectrometry data. While deuterated and unlabeled standards have their applications, the evidence overwhelmingly supports the superiority of ¹³C-labeled internal standards. Their key advantages, including excellent chromatographic co-elution, high isotopic stability, and unparalleled ability to compensate for matrix effects, translate into more accurate and precise results. For the most demanding applications where data integrity is non-negotiable, the investment in ¹³C-labeled standards is a scientifically sound decision that ensures the generation of robust and defensible data.

References

A Comparative Guide to Internal Standards for the Quantitative Analysis of Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Istradefylline, a selective adenosine (B11128) A₂A receptor antagonist, in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.

This guide provides a comprehensive comparison of two primary types of internal standards for Istradefylline analysis: a stable isotope-labeled (SIL) internal standard and a structural analog internal standard .

Comparison of Internal Standards

The gold standard for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte. For Istradefylline, a commercially available option is Istradefylline-¹³C-d₃ . As an alternative, a structural analog, 8-(3-chlorostyryl) caffeine (B1668208) , has been successfully used in a validated LC-MS/MS method for the simultaneous quantification of Levodopa and Istradefylline in rat plasma.[1][2]

Data Presentation

The following table summarizes the key characteristics and performance metrics of these two internal standards. The data for the structural analog is derived from a published study, while the performance of the stable isotope-labeled internal standard is based on established principles of bioanalytical method validation, which anticipate superior performance.

FeatureStable Isotope-Labeled IS (Istradefylline-¹³C-d₃)Structural Analog IS (8-(3-chlorostyryl) caffeine)
Structure Identical to Istradefylline with ¹³C and deuterium (B1214612) labelsStructurally similar to Istradefylline
Physicochemical Properties Nearly identical to IstradefyllineSimilar but not identical to Istradefylline
Chromatographic Behavior Co-elutes with IstradefyllineElutes close to Istradefylline
Ionization Efficiency Identical to IstradefyllineMay differ from Istradefylline
Linearity (Istradefylline) Expected to be excellent (r² > 0.99)10-5000 ng/mL (r² > 0.99)[1][2]
Accuracy (% Bias) Expected to be within ±15%-3.7% to 4.5%[1][2]
Precision (% RSD) Expected to be ≤15%Intra-day: 3.5% to 7.8%; Inter-day: 4.1% to 8.5%[1][2]
Recovery Expected to be consistent and reproducible85.3% to 92.1%[1][2]
Matrix Effect Expected to be minimal and effectively compensated88.7% to 94.2%[1][2]
Stability Expected to be similar to IstradefyllineStable under tested conditions[1][2]

Experimental Protocols

Experimental Protocol Using a Structural Analog Internal Standard (8-(3-chlorostyryl) caffeine)[1][2]

This method was developed for the analysis of Istradefylline in rat plasma.

1. Sample Preparation:

  • To 100 µL of rat plasma, add 20 µL of the internal standard working solution (8-(3-chlorostyryl) caffeine).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.2% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient elution is used.

  • Flow Rate: 0.40 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Istradefylline: m/z 385.2 → 314.1

    • 8-(3-chlorostyryl) caffeine (IS): m/z 331.1 → 194.1

Representative Experimental Protocol Using a Stable Isotope-Labeled Internal Standard (Istradefylline-¹³C-d₃)

This protocol is a representative example based on common practices for bioanalytical method validation using a stable isotope-labeled internal standard in human plasma.

1. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (Istradefylline-¹³C-d₃).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient program to ensure separation from endogenous interferences.

  • Flow Rate: 0.5 mL/min

  • MS System: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.

  • MRM Transitions:

    • Istradefylline: m/z 385.2 → [Product Ion]

    • Istradefylline-¹³C-d₃ (IS): m/z 389.2 → [Corresponding Product Ion]

Mandatory Visualization

Signaling Pathway of Istradefylline

Istradefylline_Signaling_Pathway cluster_0 Striatal Neuron D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GABA_release GABA Release PKA->GABA_release Promotes Dopamine Dopamine Dopamine->D2R Adenosine Adenosine Adenosine->A2AR Istradefylline Istradefylline Istradefylline->A2AR Antagonizes

Caption: Istradefylline antagonizes the Adenosine A2A receptor, modulating GABA release.

Experimental Workflow for Istradefylline Analysis

Experimental_Workflow cluster_workflow Bioanalytical Workflow start Plasma Sample Collection add_is Addition of Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Results data_processing->end

Caption: General workflow for the bioanalysis of Istradefylline in plasma samples.

Logical Relationship for Internal Standard Selection

IS_Selection_Logic start Need for Istradefylline Quantification decision_sil Is a Stable Isotope-Labeled Internal Standard Available? start->decision_sil use_sil Use SIL IS (e.g., Istradefylline-¹³C-d₃) decision_sil->use_sil Yes use_analog Use a Validated Structural Analog IS (e.g., 8-(3-chlorostyryl) caffeine) decision_sil->use_analog No validate_method Thorough Method Validation (Accuracy, Precision, Matrix Effect) use_sil->validate_method use_analog->validate_method

References

A Researcher's Guide to Assessing the Isotopic Purity of Istradefylline-d3,13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of their purity is paramount for data integrity. This guide provides a comprehensive framework for assessing the isotopic purity of Istradefylline-d3,13C, a crucial internal standard in pharmacokinetic and metabolic studies of Istradefylline. Ensuring high isotopic enrichment is critical for accurate quantification in mass spectrometry-based assays.

This guide details the primary analytical methodologies for determining isotopic purity, provides illustrative data for comparison, and outlines experimental protocols.

The Critical Role of Isotopic Purity

This compound is a stable isotope-labeled version of Istradefylline, an adenosine (B11128) A2A receptor antagonist used in the management of Parkinson's disease.[1][2] In quantitative bioanalysis, it is used as an internal standard to correct for variability in sample preparation and instrument response. The accuracy of these quantitative methods is directly dependent on the isotopic purity of the internal standard. The presence of unlabeled Istradefylline or incompletely labeled isotopologues in the internal standard can lead to an overestimation of the analyte concentration. Therefore, a detailed characterization of the isotopic distribution is essential.

Comparative Analysis of Isotopic Purity

A complete assessment of isotopic purity goes beyond a single percentage value and involves the characterization of the distribution of all isotopologues (molecules differing only in their isotopic composition). Researchers should aim to obtain or generate data similar to the hypothetical example presented below for different batches or suppliers of this compound.

Table 1: Hypothetical Isotopic Purity Data for Two Batches of this compound

ParameterBatch ABatch B
Chemical Formula C₁₉¹³CH₂₁D₃N₄O₄C₁₉¹³CH₂₁D₃N₄O₄
Molecular Weight 388.44388.44
Intended Isotopic Enrichment 99 atom % D, 99 atom % ¹³C99 atom % D, 99 atom % ¹³C
Isotopic Purity (by MS) ≥99% (sum of d1-d3)>95%
Isotopologue Distribution (by MS)
d0 (unlabeled)< 0.1%< 0.5%
d10.5%2.0%
d21.5%3.0%
d398.0%94.5%
¹³C Enrichment (by NMR) >99%>98%
Residual ¹H Signal at Labeled Positions (by ¹H NMR) < 1%< 2%

Key Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.[3] By analyzing the relative intensities of the ion signals corresponding to the different isotopologues, a quantitative assessment of the isotopic purity can be achieved.

Experimental Protocol: LC-HRMS for Isotopic Purity of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to include the unlabeled compound and all expected deuterated and ¹³C-labeled species.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Istradefylline and the d1, d2, and d3 isotopologues of this compound.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the position of isotopic labels and for quantifying the isotopic enrichment at specific atomic sites.[3] For this compound, both ¹H and ¹³C NMR are valuable.

Experimental Protocol: NMR for Isotopic Purity of this compound

  • Objective: To confirm the positions of deuteration and ¹³C labeling and to quantify residual proton signals and ¹³C enrichment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Carefully integrate the signals corresponding to the protons at the labeled positions (the methyl group at the 7-position). The presence of a small residual signal will allow for the calculation of the percentage of non-deuterated species.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The signal for the ¹³C-labeled methyl carbon will be significantly enhanced. Comparison of the integral of this signal to the integrals of other carbon signals in the molecule (with appropriate correction for relaxation effects) can be used to estimate the ¹³C enrichment. The carbon attached to deuterium (B1214612) will appear as a multiplet (a 1:3:6:7:6:3:1 septet for a CD₃ group) due to C-D coupling.[4]

Visualizing the Assessment Workflow and Molecular Structure

To further clarify the process and the molecule of interest, the following diagrams are provided.

G cluster_0 Isotopic Purity Assessment Workflow sample This compound Sample ms_prep Sample Preparation for MS sample->ms_prep nmr_prep Sample Preparation for NMR sample->nmr_prep lcms LC-HRMS Analysis ms_prep->lcms nmr ¹H and ¹³C NMR Analysis nmr_prep->nmr ms_data Isotopologue Distribution Data lcms->ms_data nmr_data Label Position and Enrichment Data nmr->nmr_data report Comprehensive Purity Report ms_data->report nmr_data->report

Caption: Experimental workflow for assessing the isotopic purity of this compound.

G istradefylline d3_label d3 d3_label->istradefylline c13_label ¹³C c13_label->istradefylline

Caption: Chemical structure of Istradefylline with labeled positions (d3 and 13C).

References

A Comparative Guide to Analytical Methods for Istradefylline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Istradefylline, a selective adenosine (B11128) A2A receptor antagonist used as an adjunctive treatment for Parkinson's disease. Accurate and reliable quantification of Istradefylline in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of two prominent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Istradefylline Quantification Methods

The choice of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS methods for Istradefylline quantification.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sample Matrix Tablet Dosage Form[1][2], Human Plasma[3]Rat Plasma[4][5], Human Plasma[3]
Linearity Range 10-90 µg/mL (Tablets)[1][6]; 5-2000 ng/mL (Plasma)[3]10-5000 ng/mL (Rat Plasma)[4][5]; 0.5-200 ng/mL (Human Plasma)[3]
Lower Limit of Quantification (LLOQ) ~10 µg/mL (Tablets)[1]; 5 ng/mL (Plasma)[3]10 ng/mL (Rat Plasma)[4][5]; 0.5 ng/mL (Human Plasma)[3]
Sample Preparation Simple dissolution[1] or Acetonitrile (B52724) precipitation[3]Protein precipitation with methanol (B129727) or ether extraction[3][4]
Run Time ~3.1 minutes[1][2]~3.5 minutes[4][5]
Selectivity Good, but susceptible to interference from co-eluting compounds.High, due to specific mass transitions monitored.
Sensitivity Moderate.High.

Detailed Experimental Protocols

Below are detailed protocols for the quantification of Istradefylline using RP-HPLC-UV and UPLC-MS/MS. These protocols are based on validated methods reported in the literature.

Method 1: RP-HPLC-UV for Tablet Dosage Form

This method is suitable for the routine quality control of Istradefylline in pharmaceutical tablets.[1][2][6]

1. Instrumentation & Chromatographic Conditions:

  • HPLC System: Shimadzu LC-20AD with a variable wavelength UV detector.[1][6]

  • Column: C18G (250 mm x 4.6 mm, 5 µm particle size).[1][6]

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 30:70 v/v ratio.[1][6]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection Wavelength: 246 nm.[1][6]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 μg/mL): Prepare by dissolving an accurately weighed amount of Istradefylline reference standard in the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-90 μg/mL.[1][6]

  • Sample Preparation: For a 20 mg tablet, weigh and powder the equivalent of one tablet. Dissolve the powder in the mobile phase to obtain a theoretical concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.[1]

3. Method Validation Summary:

  • Linearity: The method demonstrated a good linear response in the concentration range of 10-90 μg/ml, with a correlation coefficient (R²) of 0.9993.[1][6]

  • Retention Time: The retention time for Istradefylline was approximately 3.125 minutes.[1][6]

  • Accuracy & Precision: The method was validated for accuracy and precision as per ICH guidelines, with results falling within acceptable limits.[1][2]

Method 2: UPLC-MS/MS for Quantification in Rat Plasma

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological matrices.[4][5]

1. Instrumentation & Chromatographic Conditions:

  • LC-MS/MS System: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., AB SCIEX 6500 Q Trap).[4][7]

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).[4][5]

  • Mobile Phase: Gradient elution using Acetonitrile (A) and 0.2% formic acid in water (B).[4][5]

  • Flow Rate: 0.40 mL/min.[4][5]

  • Internal Standard (IS): 8-(3-chlorostyryl) caffeine.[4][5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Quantification Mode: Multiple Reaction Monitoring (MRM).[4]

2. Preparation of Solutions:

  • Sample Preparation: Accomplished through a simple protein precipitation method. Add methanol to the rat plasma samples, vortex, and then centrifuge to precipitate proteins.[4][5]

  • Calibration Standards: Prepare by spiking blank rat plasma with known concentrations of Istradefylline to cover the linearity range of 10-5000 ng/mL.[4][5]

3. Method Validation Summary:

  • Linearity: The method was linear within the concentration range of 10-5000 ng/mL in rat plasma.[4][5]

  • Run Time: A short analytical run time of 3.5 minutes was achieved.[4][5]

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were found to be acceptable.[4][5]

Workflow Visualization

A crucial step in implementing an established analytical method in a new laboratory is the method transfer process. This ensures that the receiving laboratory can obtain results that are comparable to the originating laboratory.

G cluster_0 Originating Lab cluster_1 Receiving Lab cluster_2 Joint Assessment cluster_3 Outcome Dev Method Development & Validation Protocol Prepare Transfer Protocol & Report Dev->Protocol Train Train Receiving Lab Personnel Protocol->Train Implement Implement Protocol Train->Implement Execute Execute Transfer Experiments Implement->Execute Analyze Analyze Results Execute->Analyze Compare Compare Results vs. Acceptance Criteria Analyze->Compare Success Transfer Successful? Compare->Success Finalize Finalize Report & Implement Method Success->Finalize Yes Troubleshoot Troubleshoot & Re-evaluate Success->Troubleshoot No Troubleshoot->Protocol

Caption: Bioanalytical Method Transfer Workflow.

References

Navigating the Analytical Maze: A Comparative Guide to Istradefylline Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing a robust and sensitive analytical method for quantifying Istradefylline is paramount. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—offering a comprehensive overview of their performance characteristics, detailed experimental protocols, and the critical parameter of the limit of detection (LOD).

Istradefylline, a selective adenosine (B11128) A2A receptor antagonist, is a key therapeutic agent in the management of Parkinson's disease. Accurate measurement of its concentration in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. The choice of analytical method can significantly impact the reliability and sensitivity of these measurements.

Performance Snapshot: HPLC-UV vs. LC-MS/MS

The selection of an appropriate analytical technique hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for Istradefylline analysis.

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Detection (LOD) 0.042 µg/mL[1]Not explicitly stated, but LLOQ is 1 ng/mL[2]
Limit of Quantitation (LOQ) 0.127 µg/mL[1]1 ng/mL[2]
Linearity Range 10 - 90 µg/mL[1]1 - 500 ng/mL[2]
Biological Matrix Not specified (developed for tablet dosage form)Human Plasma[2], Rat Plasma[3][4]
Selectivity GoodExcellent
Throughput ModerateHigh

In-Depth Experimental Protocols

Reproducibility and accuracy are the cornerstones of any analytical assay. The following sections provide detailed methodologies for both HPLC-UV and LC-MS/MS assays for Istradefylline.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the quantification of Istradefylline in pharmaceutical dosage forms.[1]

Chromatographic Conditions:

  • Instrument: Shimadzu HPLC with LC-20 AD binary gradient pump and SPD-20A UV detector.[1]

  • Column: C18G (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (30:70 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 246 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Retention Time: Approximately 3.125 min.[1]

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder ten tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Istradefylline.

  • Dissolve the powder in 50 mL of the mobile phase.

  • Transfer 2.5 mL of the resulting solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filter the final solution through a 0.45 µm membrane filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying Istradefylline in complex biological matrices such as plasma.[2][3][4]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC-MS/MS system.[3][4]

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).[3][4]

  • Mobile Phase: Acetonitrile and 0.2% formic acid in water with gradient elution.[3][4]

  • Flow Rate: 0.40 mL/min.[3][4]

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation (from Plasma):

  • To a 100 µL aliquot of plasma, add an internal standard.

  • Perform protein precipitation by adding a precipitating agent such as methanol (B129727) or acetonitrile.[2][3][4]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

  • Inject the supernatant into the LC-MS/MS system.

Visualizing Key Processes

To further elucidate the methodologies and the mechanism of action of Istradefylline, the following diagrams are provided.

LOD_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_determination LOD Determination A Prepare a series of Istradefylline standards of decreasing concentrations C Analyze standards and blanks using the chosen method (HPLC-UV or LC-MS/MS) A->C B Prepare blank matrix samples B->C D Determine the signal-to-noise ratio (S/N) for each standard C->D E Identify the lowest concentration with S/N ≥ 3 D->E

Experimental workflow for Limit of Detection (LOD) determination.

Istradefylline_Pathway cluster_striatum Striatal Neuron A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein activates Istradefylline Istradefylline Istradefylline->A2AR antagonizes Adenosine Adenosine Adenosine->A2AR activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Inhibition Inhibition of Motor Activity DARPP32->Inhibition

Simplified signaling pathway of Istradefylline's action.

Istradefylline acts as an antagonist at the adenosine A2A receptor, which is highly expressed in the basal ganglia, a brain region critical for motor control.[5][6][7][8] In Parkinson's disease, the loss of dopamine (B1211576) leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine, by activating A2A receptors on striatal neurons of this pathway, exacerbates this overactivity. Istradefylline blocks this action of adenosine, thereby reducing the inhibitory output from the basal ganglia and helping to restore more balanced motor control.[5][6]

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of Istradefylline. The choice between them will be dictated by the specific requirements of the study. For routine analysis of pharmaceutical formulations where high concentrations are expected, the HPLC-UV method offers a reliable and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations of Istradefylline in complex biological matrices, the LC-MS/MS method is the superior choice. This guide provides the foundational information for researchers to select and implement the most appropriate analytical method for their Istradefylline assays.

References

Performance Showdown: Istradefylline-d3,13C vs. Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor influencing data quality. This guide provides a comprehensive comparison of the performance characteristics of a stable isotope-labeled (SIL) internal standard, Istradefylline-d3,13C, against a structural analog for the bioanalysis of Istradefylline (B1672650).

Istradefylline, an adenosine (B11128) A2A receptor antagonist, is used as an adjunctive treatment for Parkinson's disease.[1] Robust bioanalytical methods are essential for its pharmacokinetic and clinical studies. An ideal internal standard co-elutes with the analyte and mimics its behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of analytical variability.

This comparison draws upon data from validated LC-MS/MS methods, including information from clinical trial documentation submitted to the U.S. Food and Drug Administration (FDA) and published research.

The Gold Standard: Stable Isotope-Labeled Internal Standard

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[2][3] Their physicochemical properties are nearly identical to the analyte, leading to very similar extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity allows for highly effective correction of analytical variability, resulting in superior accuracy and precision. This compound is a commercially available, well-characterized stable isotope-labeled version of Istradefylline intended for use as an internal standard in mass spectrometry applications.

A Viable Alternative: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not available, a structural analog can be a suitable alternative. For the analysis of Istradefylline, 8-(3-chlorostyryl) caffeine (B1668208) has been utilized as an internal standard in a validated LC-MS/MS method for its quantification in rat plasma.[4][5] Structural analogs are compounds with similar chemical structures and properties to the analyte. While they can provide adequate quantification, their behavior during sample processing and analysis may not perfectly mirror that of the analyte, potentially leading to less precise correction for variability compared to a SIL-IS.

Performance Data: A Comparative Analysis

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Istradefylline using both a stable isotope-labeled internal standard (data derived from FDA clinical pharmacology reviews) and a structural analog internal standard.

Table 1: Performance Characteristics of an LC-MS/MS Method for Istradefylline in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Performance ParameterResult
Linear Dynamic Range 1 - 500 ng/mL
Intra-day Precision (CV%) Not explicitly stated, but method deemed acceptable for clinical trials.
Inter-day Precision (CV%) Not explicitly stated, but method deemed acceptable for clinical trials.
Accuracy Not explicitly stated, but method deemed acceptable for clinical trials.
Matrix Effect Not explicitly stated, but method deemed acceptable for clinical trials.
Recovery Not explicitly stated, but method deemed acceptable for clinical trials.
Stability Stable in plasma for up to 15 months at -70°C. Stable for up to 5 freeze-thaw cycles and at room temperature for up to 24 hours.

Data synthesized from information in the FDA Clinical Pharmacology Review for Istradefylline, which describes validated methods used in clinical trials likely employing a stable isotope-labeled internal standard.

Table 2: Performance Characteristics of an LC-MS/MS Method for Istradefylline in Rat Plasma Using a Structural Analog Internal Standard (8-(3-chlorostyryl) caffeine)

Performance ParameterResult
Linear Dynamic Range 10 - 5000 ng/mL
Intra-day Precision (CV%) Acceptable
Inter-day Precision (CV%) Acceptable
Accuracy Acceptable
Matrix Effect Not explicitly stated, but method was successfully applied to a pharmacokinetic study.
Recovery Not explicitly stated, but method was successfully applied to a pharmacokinetic study.
Stability Not explicitly stated.

Data from a study on the simultaneous quantification of Levodopa and Istradefylline in rat plasma.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Method 1: LC-MS/MS for Istradefylline in Human Plasma with a Stable Isotope-Labeled Internal Standard

This protocol is based on the methods described in the FDA Clinical Pharmacology Review for Istradefylline.

1. Sample Preparation (Protein Precipitation)

  • To a volume of human plasma, add a working solution of this compound internal standard.

  • Precipitate proteins by adding acetonitrile (B52724).

  • Vortex mix the samples.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions

  • HPLC System: High-Performance Liquid Chromatography system.

  • Column: A suitable reversed-phase HPLC column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

  • Flow Rate: A typical analytical flow rate.

  • Injection Volume: A specified volume of the prepared sample extract.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Istradefylline and this compound.

Method 2: LC-MS/MS for Istradefylline in Rat Plasma with a Structural Analog Internal Standard

This protocol is based on the published method by Wang L et al.[4][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 20 µL of the internal standard working solution (8-(3-chlorostyryl) caffeine).

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex mix for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • UPLC System: Ultra-Performance Liquid Chromatography system.

  • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Istradefylline and 8-(3-chlorostyryl) caffeine.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma) add_is Add Internal Standard (this compound or Structural Analog) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile or Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Collection centrifuge->extract lc_separation LC Separation (Reversed-Phase) extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized experimental workflow for the bioanalysis of Istradefylline using LC-MS/MS.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While a structural analog like 8-(3-chlorostyryl) caffeine can be used for the quantification of Istradefylline, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended to achieve the highest level of accuracy and precision. The near-identical physicochemical properties of a SIL-IS ensure more effective compensation for analytical variability, which is especially crucial for regulated clinical studies. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their analytical assays.

References

Unveiling Istradefylline's Presence: A Comparative Guide to its Quantification in Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distribution of a therapeutic compound within the body is paramount. This guide provides a comparative overview of the quantification of Istradefylline, a selective adenosine (B11128) A₂A receptor antagonist, across various biological tissues. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical and clinical studies.

Istradefylline's journey through the body, from absorption to elimination, results in its presence in numerous tissues at varying concentrations. Accurate quantification in these tissues is crucial for pharmacokinetic and pharmacodynamic modeling, efficacy evaluation, and safety assessment. This guide synthesizes available data on Istradefylline levels in key tissues and outlines the analytical methods employed for their determination.

Quantitative Comparison of Istradefylline Across Tissues

The following table summarizes the reported concentrations of Istradefylline in different tissues from preclinical studies. It is important to note that concentrations can vary significantly based on the animal model, dosage, time of measurement, and the analytical method used.

TissueAnimal ModelDoseTime PointConcentration (ng/mL or ng/g)Analytical Method
Plasma Rat10 mg/kg2 h~181.1 ng/mL[1]LC-MS/MS[2]
Brain Mouse4-15 mg/kg/day (chronic)-Dose-dependent increaseNot specified[3]
Liver ---Data not available-
Kidney ---Data not available-
Heart ---Data not available-
Lungs ---Data not available-

Experimental Protocols: A Closer Look at Quantification Methods

The accurate measurement of Istradefylline in complex biological matrices relies on robust and sensitive analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of Istradefylline in Rat Plasma using LC-MS/MS[2]

This method provides a sensitive and specific approach for determining Istradefylline concentrations in plasma.

  • Sample Preparation:

    • A simple protein precipitation method is employed.

    • To a plasma sample, an internal standard (e.g., 8-(3-chlorostyryl)caffeine) is added.

    • Methanol is added to precipitate the plasma proteins.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant, containing Istradefylline and the internal standard, is collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • An Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) is used for separation.

      • The mobile phase consists of a gradient of acetonitrile (B52724) and 0.2% formic acid in water.

      • The flow rate is maintained at 0.40 mL/min.

    • Mass Spectrometry Detection:

      • Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

      • The analysis is carried out in the positive ion mode using multiple reaction monitoring (MRM).

  • Method Performance:

    • The linearity of this method was established in the concentration range of 10-5000 ng/mL in rat plasma.[2]

General Protocol for Tissue Sample Preparation for LC-MS/MS Analysis

While a specific protocol for Istradefylline in solid tissues was not detailed in the searched literature, a general workflow can be adapted.

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

  • Extraction:

    • To the tissue homogenate, add an organic solvent (e.g., acetonitrile, methanol, or a mixture thereof) containing an appropriate internal standard.

    • Vortex or sonicate the mixture to ensure thorough extraction of the analyte.

  • Protein Precipitation and Clarification:

    • Centrifuge the mixture at high speed to pellet cellular debris and precipitated proteins.

  • Supernatant Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample using a validated LC-MS/MS method similar to the one described for plasma.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general experimental workflow for the quantification of Istradefylline in biological tissues.

Istradefylline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Tissue_Sample Tissue Sample (e.g., Plasma, Brain, Liver) Homogenization Homogenization (for solid tissues) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Tissue_Sample->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (LC Separation) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General workflow for Istradefylline quantification.

Adenosine A₂A Receptor Signaling Pathway

Istradefylline exerts its therapeutic effect by antagonizing the adenosine A₂A receptor. Understanding this signaling pathway is crucial for interpreting pharmacodynamic data in conjunction with tissue concentration levels.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Adenosine Adenosine A2A_Receptor Adenosine A₂A Receptor Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Adenosine A₂A receptor signaling pathway.

References

Evaluating the Robustness of Analytical Methods for Istradefylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the robustness of analytical methods for the quantification of Istradefylline (B1672650), a selective adenosine (B11128) A2A receptor antagonist used in the treatment of Parkinson's disease. The robustness of an analytical method is a critical parameter, ensuring its reliability and reproducibility under minor variations in experimental conditions. This document focuses on a well-documented Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and discusses alternative approaches, offering insights supported by available experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is crucial for the accurate and reliable quantification of Istradefylline in pharmaceutical formulations and biological matrices. This section compares the performance of a validated RP-HPLC method with other potential analytical techniques.

ParameterRP-HPLC MethodUPLC-MS/MS Method
Linearity Range 10-90 µg/mL[1]10-5000 ng/mL in rat plasma
Correlation Coefficient (r²) 0.9993[1]Not explicitly stated
Accuracy (% Recovery) Within acceptable limits as per ICH guidelines[1]Intra- and inter-day accuracy acceptable
Precision (% RSD) Within acceptable limits as per ICH guidelines[1]Intra- and inter-day precision acceptable
Robustness Demonstrated to be robust with deliberate variations in flow rate, mobile phase composition, and wavelength[1]Not explicitly detailed in available literature
Sensitivity (LOD & LOQ) Low values indicating good sensitivity[1]High sensitivity due to MS/MS detection
Analysis Time Retention time of 3.125 min[1]3.5 min for an analytical run

Detailed Experimental Protocols

A clear understanding of the experimental setup is essential for replicating and comparing analytical methods. Below are the detailed methodologies for the key analytical techniques discussed.

Validated RP-HPLC Method

This method has been developed and validated for the estimation of Istradefylline in tablet dosage forms.[1]

  • Instrumentation: Shimadzu HPLC with LC-20 AD binary gradient pump, SPD-20A variable wavelength detector, and SCL system controller.[1]

  • Stationary Phase: C18G column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile (B52724) in a 30:70 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 246 nm.[1]

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 3.125 minutes.[1]

UPLC-MS/MS Method for Simultaneous Quantification

This method was developed for the simultaneous determination of levodopa (B1675098) and istradefylline in rat plasma.

  • Instrumentation: Ultra Performance Liquid Chromatography tandem mass spectrometry (UPLC-MS/MS).

  • Stationary Phase: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: Gradient elution with acetonitrile and 0.2% formic acid in water.

  • Flow Rate: 0.40 mL/min.

  • Sample Preparation: Protein precipitation with methanol.

  • Internal Standard: 8-(3-chlorostyryl) caffeine.

Robustness Evaluation of the RP-HPLC Method

The robustness of the RP-HPLC method was assessed by introducing small, deliberate variations to the method's parameters. The results demonstrate the method's reliability under such changes.[1]

Parameter VariedVariationObservationsConclusion
Flow Rate ± 0.1 mL/minNegligible effect on retention time, peak area, and recoveries.[1]Robust
Mobile Phase Composition ± 5% organic phaseNegligible effect on retention time, peak area, and recoveries.[1]Robust
Wavelength ± 2 nmNegligible effect on retention time, peak area, and recoveries.[1]Robust

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating properties of an analytical method. Istradefylline has been subjected to various stress conditions to assess its degradation profile. A high-performance liquid chromatography method was used to analyze the related substances under these conditions.

The results indicate that Istradefylline is more stable under acidic and high-temperature conditions. Under acidic stress, only trace amounts of impurity A and impurity B were detected. High-temperature stress led to the detection of trace impurity B and one unknown impurity.

Visualizing the Experimental Workflow and Robustness Evaluation

The following diagrams illustrate the logical flow of the analytical method validation process and the specific steps involved in robustness testing.

Analytical_Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH Guidelines) Method_Optimization Method Optimization System_Suitability System Suitability Testing Method_Optimization->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Final Validated Method

Caption: Workflow for analytical method validation.

Robustness_Testing_Protocol Start Start Robustness Test Optimized_Method Optimized Analytical Method Start->Optimized_Method Variations Introduce Deliberate Variations Optimized_Method->Variations Flow_Rate Flow Rate (± 0.1 mL/min) Variations->Flow_Rate Parameter 1 Mobile_Phase Mobile Phase Composition (± 5% Organic) Variations->Mobile_Phase Parameter 2 Wavelength Wavelength (± 2 nm) Variations->Wavelength Parameter 3 Analysis Analyze Samples Flow_Rate->Analysis Mobile_Phase->Analysis Wavelength->Analysis Evaluation Evaluate Results Analysis->Evaluation Conclusion Method is Robust Evaluation->Conclusion Results within acceptable limits

Caption: Protocol for robustness testing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.